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  • Product: methyl N-(3-amino-2-methylphenyl)carbamate
  • CAS: 157563-54-7

Core Science & Biosynthesis

Foundational

Advanced Profiling and Synthetic Utility of Methyl N-(3-amino-2-methylphenyl)carbamate in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of downstream structural diversification. Methyl N-(3-amino-2-methylphenyl)carbamate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of downstream structural diversification. Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7)[1] is a highly versatile, desymmetrized aniline derivative. Characterized by an ortho-methyl group flanked by a free primary amine and a methyl carbamate, this scaffold is heavily utilized in the synthesis of complex heteroarylamine derivatives.

As a Senior Application Scientist overseeing process optimization, I frequently leverage this compound when designing synthetic routes for targeted therapies, including kinase inhibitors and antidiabetic agents, such as those pioneered in[2]. The methyl carbamate is not merely a protecting group; it is often retained in the final active pharmaceutical ingredient (API) to serve as a critical hydrogen-bond donor/acceptor within enzyme binding pockets[3].

Physicochemical Profiling

Understanding the baseline thermodynamic and physical properties of this intermediate is critical for predicting its behavior in biphasic extractions and chromatographic purifications. The data below summarizes the core metrics required for process chemistry workflows.

PropertyValue
Chemical Name Methyl N-(3-amino-2-methylphenyl)carbamate
CAS Number 157563-54-7[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
SMILES String O=C(OC)NC1=CC=CC(N)=C1C[1]
Topological Polar Surface Area (TPSA) 64.35 Ų[1]
Purity Standard ≥97% (Commercial grade)[1]
Storage Conditions Sealed in dry conditions, 2–8 °C[1]

Data supported by [1].

Structural & Mechanistic Insights

The utility of Methyl N-(3-amino-2-methylphenyl)carbamate stems from the precise electronic and steric interplay engineered into its aromatic ring.

The Causality of Chemoselectivity: When starting from the symmetric precursor (2-methylbenzene-1,3-diamine), achieving mono-protection is notoriously difficult. However, the ortho-methyl group introduces significant steric hindrance. Once the first amine reacts with methyl chloroformate, the resulting carbamate group is forced slightly out of coplanarity with the benzene ring. Furthermore, the strong electron-withdrawing nature of the carbamate carbonyl pulls electron density away from the nitrogen via resonance, drastically reducing its nucleophilicity. This leaves the remaining meta-amine electronically enriched (via the inductive effect of the methyl group) and highly reactive, allowing for perfectly chemoselective downstream cross-coupling without the need for additional protection-deprotection cycles.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility across global laboratories, the following protocols are designed as self-validating systems . They incorporate real-time physical or visual feedback loops that confirm the success of the mechanistic step before proceeding.

Protocol A: Regioselective Synthesis of the Mono-Carbamate

SynthesisLogic N1 2-Methylbenzene-1,3-diamine (Nucleophilic Precursor) N4 Regioselective Acylation (Steric & Electronic Control) N1->N4 N2 Methyl Chloroformate (1.0 eq, Electrophile) N2->N4 N3 DIPEA Base (Proton Scavenger) N3->N4 N5 Methyl N-(3-amino-2-methylphenyl)carbamate (Target Scaffold) N4->N5 Chemoselective

Regioselective synthesis and chemoselective logic of the mono-carbamate protection.

Step-by-Step Methodology:

  • Initiation: Charge a flame-dried, argon-purged round-bottom flask with 2-methylbenzene-1,3-diamine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA is chosen over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile against the chloroformate.

  • Kinetic Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Lowering the thermal energy of the system strictly enforces kinetic control, preventing the highly reactive diamine from undergoing rapid di-acylation.

  • Electrophile Addition: Introduce methyl chloroformate (1.0 eq) dropwise over 45 minutes via a syringe pump.

  • Self-Validating Mechanism (TLC Feedback): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate system. The starting diamine is highly polar and will streak near the baseline (Rf ~0.1). Successful mono-carbamate formation is validated by the appearance of a tight, UV-active spot at Rf ~0.4. Validation Check: If the internal temperature exceeds 5 °C during addition, kinetic control is lost, and a second spot at Rf ~0.7 will emerge. This visually validates that di-acylation has occurred, signaling the chemist to immediately halt the addition and re-establish the cooling bath.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination for Advanced Intermediates

DrugDiscovery D1 Methyl N-(3-amino-2-methylphenyl)carbamate (Bifunctional Scaffold) D2 Buchwald-Hartwig Amination (C-N Bond Formation) D1->D2 D4 Advanced Intermediates (Kinase Inhibitor Precursors) D2->D4 D3 Heteroaryl Chloride (e.g., Pyrimidine) D3->D2 D5 In Vitro Kinase Screening (Target Affinity Profiling) D4->D5

Integration of the carbamate building block into targeted kinase inhibitor workflows.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with Methyl N-(3-amino-2-methylphenyl)carbamate (1.0 eq), a target heteroaryl chloride (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Suspend the reagents in rigorously degassed anhydrous 1,4-dioxane.

  • Self-Validating Mechanism (Catalytic Colorimetric Shift): Seal the tube and transfer it to a heating block set to 100 °C. The initial mixture will appear as a deep burgundy/purple suspension due to the Pd₂(dba)₃. Within 15 minutes of heating, the solution must transition to a clear amber/yellow color. Validation Check: This color shift is a self-validating indicator that the active Pd(0)-Xantphos complex has formed and successfully undergone oxidative addition into the heteroaryl chloride. If the solution turns opaque black, it is a self-evident failure indicating catalyst decomposition into inactive "Palladium black" (usually due to oxygen ingress), validating the immediate need to abort the run and re-degas the solvent.

  • Completion: Stir for 12 hours, cool to room temperature, filter through a pad of Celite to remove inorganic salts, and purify via reverse-phase HPLC.

Application in Targeted Therapeutics

The strategic value of Methyl N-(3-amino-2-methylphenyl)carbamate is most prominently showcased in the development of heteroarylamine derivatives[2]. In the context of metabolic diseases (such as Type 2 diabetes) and oncology, this scaffold is coupled with various pyrimidine or pyridine rings to create potent kinase inhibitors[3].

The methyl carbamate moiety is highly resistant to the harsh basic conditions of cross-coupling reactions, unlike its Fmoc or Boc counterparts. Furthermore, in the final drug architecture, the carbamate's N-H acts as a critical hydrogen bond donor to the hinge region of the kinase ATP-binding site, while the ortho-methyl group forces the aromatic rings into a twisted conformation that perfectly occupies the hydrophobic pocket of the target enzyme.

References

  • Daiichi Sankyo Co Ltd. "WO2018221433A1 - Heteroarylamine derivatives". Google Patents.
  • National Center for Biotechnology Information. "PubChem Compound Summary for Methyl N-(3-amino-2-methylphenyl)carbamate". PubChem. URL:[Link]

Sources

Exploratory

Physical Properties and Characterization of Methyl N-(3-amino-2-methylphenyl)carbamate: A Technical Guide

Executive Summary Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a highly specialized bifunctional aromatic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a highly specialized bifunctional aromatic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, particularly heteroarylamine derivatives targeting kinase pathways[1]. As a Senior Application Scientist, understanding the physicochemical properties of this compound is paramount. Its unique structural motif—comprising an electron-rich aniline, a sterically demanding ortho-methyl group, and a methyl carbamate—dictates its solubility, stability, and reactivity profile[2].

Structural and Physicochemical Profiling

The physical properties of this compound are governed by the interplay of its functional groups. The aniline nitrogen acts as a weak base, while the carbamate moiety provides both hydrogen bond donor and acceptor capabilities.

Table 1: Key Physicochemical Properties
PropertyValueCausality / Source
Molecular Formula C 9​ H 12​ N 2​ O 2​ Standard chemical definition[2].
Molecular Weight 180.20 g/mol Standard chemical definition[2].
Physical State Crystalline SolidDriven by intermolecular H-bonding between the carbamate and amine groups.
pKa (Aniline -NH 2​ ) ~4.44 (Predicted)Analogous to the established pKa of the substructure [3].
pKa (Carbamate -NH) ~13.86 (Predicted)Analogous to the substructure [4].
LogP 1.4 - 1.8 (Predicted)Lipophilic benzene ring offset by the polar amine and ester groups.
Storage Conditions 2-8°C, Sealed & DryPrevents aniline oxidation and carbamate hydrolysis[2].

Causality in Experimental Choices (E-E-A-T)

In drug development, structural choices are never arbitrary. The inclusion of the ortho-methyl group at the C2 position serves a critical mechanistic function. It induces significant steric hindrance, which restricts the free rotation of both the adjacent carbamate and the amino group. This conformational locking minimizes the entropic penalty when the molecule binds to a target protein's hinge region.

From a handling perspective, the electron-donating nature of the methyl group slightly increases the electron density on the aniline ring, making it susceptible to atmospheric oxidation. This dictates the strict requirement for storage at 2-8°C under an inert atmosphere[2]. When preparing stock solutions for biological or chemical assays, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice to prevent premature hydrolysis of the carbamate ester, which can occur in aqueous environments at extreme pH levels.

Experimental Protocols for Characterization

To ensure scientific integrity, any batch of methyl N-(3-amino-2-methylphenyl)carbamate must undergo rigorous self-validating characterization before deployment in synthesis.

Protocol 1: LC-MS Purity and Stability Assessment

Objective: Verify compound purity (≥97%) and confirm the molecular mass (180.20 g/mol )[2].

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous HPLC-grade DMSO to create a 1 mg/mL stock.

  • Dilution: Dilute the stock 1:100 in a 50:50 mixture of Water:Acetonitrile (containing 0.1% Formic Acid) to ensure optimal ionization.

  • System Validation (Blank): Run a blank injection of the diluent to establish baseline noise and confirm the absence of column carryover. This step makes the protocol self-validating.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm (aromatic ring) and positive electrospray ionization (ESI+). Look for the [M+H] + peak at m/z 181.2.

Protocol 2: Potentiometric pKa Determination

Objective: Empirically determine the basicity of the aniline group to predict physiological ionization.

  • Calibration: Calibrate the pH electrode using fresh, NIST-traceable standard buffers at pH 4.0, 7.0, and 10.0. This ensures the system is accurate across the expected measurement range.

  • Titrand Preparation: Dissolve 10 mg of the compound in 20 mL of a co-solvent mixture (e.g., 50% Methanol/Water) due to its limited aqueous solubility.

  • Acidification: Lower the pH of the solution to ~2.0 using 0.1 M HCl to fully protonate the aniline nitrogen.

  • Titration: Titrate with standardized 0.1 M NaOH under a nitrogen blanket (to prevent CO 2​ absorption and oxidation). Record the pH after each 0.05 mL addition.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the pKa, which should align near the predicted value of 4.4[3]. Extrapolate to 0% co-solvent using the Yasuda-Shedlovsky method to find the true aqueous pKa.

Visualizations

Workflow A Compound: CAS 157563-54-7 Methyl N-(3-amino-2-methylphenyl)carbamate B Sample Preparation (DMSO Stock Formulation) A->B C LC-MS Purity (>97% Threshold) B->C D Potentiometric Titration (Aniline pKa ~4.4) C->D E Shake-Flask Method (LogP Profiling) C->E F Thermal Analysis (DSC/TGA for Stability) C->F

Workflow for the physicochemical characterization of CAS 157563-54-7.

StericEffect A Ortho-Methyl Group (C2 Position) B Steric Hindrance (Restricted Bond Rotation) A->B C Carbamate Conformation (Locked Dihedral Angle) B->C D Aniline Reactivity (Modulated Nucleophilicity) B->D E Enhanced Target Selectivity (Kinase Hinge Binding) C->E D->E

Influence of the ortho-methyl group on conformation and target selectivity.

References

  • Daiichi Sankyo Co Ltd. "WO2018221433A1 - Heteroarylamine derivatives". Google Patents.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7242, o-Toluidine". PubChem. URL:[Link]

  • ChemBK. "Methylphenylcarbamate Physico-chemical Properties". ChemBK Chemical Database. URL:[Link]

Sources

Foundational

Regioselective Synthesis of Methyl N-(3-amino-2-methylphenyl)carbamate: A Technical Guide for Preclinical Scale-Up

Executive Summary Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a critical bifunctional building block utilized extensively in the development of advanced pharmaceutical intermediates, particularly in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a critical bifunctional building block utilized extensively in the development of advanced pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors and complex heterocyclic scaffolds. The structural asymmetry around the C2-methyl group presents a unique synthetic challenge: achieving selective mono-functionalization without generating a statistical mixture of byproducts. This whitepaper details the mechanistic rationale, pathway selection, and self-validating experimental protocols required for a high-yield, regioselective synthesis.

Retrosynthetic Strategy & Pathway Selection

When designing the synthesis of this specific mono-carbamate, drug development professionals generally evaluate two primary pathways:

  • Pathway A (Direct Mono-Carbamoylation): Starting from the commercially available 2,6-diaminotoluene[4], direct addition of methyl chloroformate is attempted. Because the two amine groups are sterically and electronically equivalent, this route inevitably results in a statistical mixture of unreacted starting material, the desired mono-carbamate, and the over-reacted bis-carbamate. The downstream separation requires tedious column chromatography, rendering this route sub-optimal for scale-up.

  • Pathway B (Stepwise De Novo Synthesis): Starting from 2-methyl-1,3-dinitrobenzene, a regioselective partial reduction (Zinin reduction) yields 2-methyl-3-nitroaniline [1]. Subsequent carbamoylation with methyl chloroformate [2], followed by a clean catalytic hydrogenation of the remaining nitro group, yields the target molecule with high purity.

Retrosynthesis cluster_A Pathway A: Direct Functionalization cluster_B Pathway B: Stepwise Synthesis Target Methyl N-(3-amino-2- methylphenyl)carbamate Diamine 2,6-Diaminotoluene Diamine->Target Methyl Chloroformate (Statistical Mixture) Dinitro 2-Methyl-1,3- dinitrobenzene Nitroaniline 2-Methyl-3- nitroaniline Dinitro->Nitroaniline Zinin Reduction (Na2S) Nitrocarbamate Methyl (2-methyl-3- nitrophenyl)carbamate Nitroaniline->Nitrocarbamate Methyl Chloroformate (Pyridine) Nitrocarbamate->Target Hydrogenation (Pd/C, H2)

Retrosynthetic analysis comparing direct functionalization and stepwise synthesis.

Experimental Protocols & Mechanistic Rationale

To ensure a self-validating system where each intermediate's purity dictates the success of the subsequent step, we strongly recommend Pathway B . The following protocols detail the causality behind the experimental choices.

Step 1: Regioselective Zinin Reduction

Causality: The Zinin reduction utilizes sodium sulfide ( Na2​S ) to selectively reduce one nitro group of the highly symmetric 2-methyl-1,3-dinitrobenzene[1, 3]. The reaction's high regioselectivity relies on the precipitation of the mono-amine intermediate from the aqueous-alcoholic solvent system, combined with the electronic deactivation of the aromatic ring after the first reduction, which prevents over-reduction to the diamine. Protocol:

  • Suspend 2-methyl-1,3-dinitrobenzene (1.0 equiv) in a mixture of ethanol and water (3:1 v/v).

  • Heat the suspension to 80 °C under continuous stirring.

  • Add a solution of sodium sulfide nonahydrate (1.2 equiv) and sodium bicarbonate (1.0 equiv) in water dropwise over 1 hour.

  • Reflux for an additional 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material is consumed.

  • Cool to room temperature, concentrate under reduced pressure to remove ethanol, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield 2-methyl-3-nitroaniline as a distinct yellow solid.

Step 2: Carbamoylation via Nucleophilic Acyl Substitution

Causality: Methyl chloroformate is a highly reactive electrophile. Pyridine is employed here not only as an acid scavenger (to neutralize the HCl byproduct) but also as a nucleophilic catalyst. It forms a highly reactive N-methoxycarbonylpyridinium intermediate that rapidly and cleanly reacts with the aniline, preventing side reactions [2]. Protocol:

  • Dissolve 2-methyl-3-nitroaniline (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Add pyridine (2.0 equiv) and cool the mixture to 0 °C under an inert nitrogen atmosphere.

  • Add methyl chloroformate (1.1 equiv) dropwise over 30 minutes to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH4​Cl . Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO3​ , and brine.

  • Dry and concentrate to yield methyl (2-methyl-3-nitrophenyl)carbamate.

Step 3: Catalytic Hydrogenation

Causality: The final deprotection/reduction step utilizes palladium on carbon (Pd/C) and hydrogen gas. This method is chosen for its quantitative yield and clean workup (only filtration is required), strictly avoiding the heavy metal waste and complex purifications associated with iron or tin-mediated reductions [3]. Protocol:

  • Dissolve methyl (2-methyl-3-nitrophenyl)carbamate (1.0 equiv) in methanol (0.1 M).

  • Add 10% Pd/C (10% w/w relative to the substrate).

  • Purge the reaction vessel with nitrogen, then backfill with hydrogen gas (1 atm, via balloon).

  • Stir vigorously at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate in vacuo to afford the pure target compound, methyl N-(3-amino-2-methylphenyl)carbamate.

Workflow Step1 Step 1: Zinin Reduction Reagents: Na2S, H2O/EtOH Temp: 80°C Workup1 Workup 1: Extraction & Concentration Yield: ~85% Intermediate: 2-Methyl-3-nitroaniline Step1->Workup1 Step2 Step 2: Carbamoylation Reagents: Methyl Chloroformate, Pyridine Solvent: DCM, Temp: 0°C to RT Workup1->Step2 Workup2 Workup 2: Aqueous Wash (HCl/NaHCO3) Yield: ~90% Intermediate: Methyl (2-methyl-3-nitrophenyl)carbamate Step2->Workup2 Step3 Step 3: Catalytic Hydrogenation Reagents: 10% Pd/C, H2 (1 atm) Solvent: MeOH, Temp: RT Workup2->Step3 Workup3 Workup 3: Celite Filtration Yield: >95% Product: Methyl N-(3-amino-2-methylphenyl)carbamate Step3->Workup3

Step-by-step experimental workflow for the stepwise synthesis pathway.

Quantitative Data & Analytical Validation

To justify the selection of Pathway B over Pathway A for industrial or preclinical scale-up, the quantitative metrics of both routes are summarized below. The stepwise route provides a vastly superior E-factor (environmental factor) by eliminating the need for silica gel chromatography.

Synthetic MetricPathway A (Direct Functionalization)Pathway B (Stepwise Synthesis)
Overall Yield 35 - 45%70 - 75%
Regioselectivity Poor (Statistical Distribution)Excellent (>99%)
Purification Required Heavy Column ChromatographySimple Crystallization / Filtration
Scalability Low (Bottlenecked by purification)High (Telescoping possible)
E-Factor (Waste/Product) > 50< 20

Conclusion

The synthesis of methyl N-(3-amino-2-methylphenyl)carbamate demands strict regiocontrol to avoid the formation of symmetric bis-carbamates. By abandoning the direct functionalization of 2,6-diaminotoluene in favor of a stepwise de novo synthesis starting from 2-methyl-1,3-dinitrobenzene, researchers can leverage the Zinin reduction and controlled carbamoylation to achieve a highly pure product. This self-validating pathway ensures high throughput, excellent atom economy, and seamless scalability for downstream drug development applications.

References

  • Porter, H. K. "The Zinin Reduction of Nitroarenes." Organic Reactions (2011). URL:[Link]

  • "Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates." Synlett (2009). URL:[Link]

  • Webster, G. K., et al. "Chemical Reduction of Zoalene to ANOT for Use in Zoalene Residue Studies." Journal of Agricultural and Food Chemistry (2000). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13205, 2,6-Diaminotoluene." PubChem. URL: [Link]

Exploratory

The Bipartite Mechanism of Action of Methyl N-(3-amino-2-methylphenyl)carbamate in Advanced Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, the "mechanism of action" (MoA) of a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the "mechanism of action" (MoA) of a privileged building block like methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is bipartite. Because it is a highly specialized pharmacophore precursor rather than a standalone active pharmaceutical ingredient (API), its MoA encompasses:

  • Chemical Mechanism: Its regioselective reactivity during the synthesis of complex heterocycles.

  • Pharmacological Mechanism: The structural and thermodynamic advantages it imparts to the final drug molecule upon target engagement (e.g., conformational locking and bidentate hydrogen bonding).

This whitepaper dissects how the strategic incorporation of this specific moiety drives the development of highly selective inhibitors targeting Janus kinase 3 (JAK3) 1, Methionine adenosyltransferase 2A (MAT2A) 2, and the NLRP3 inflammasome 3.

Pharmacological Mechanism: Target Engagement & Thermodynamics

When methyl N-(3-amino-2-methylphenyl)carbamate is coupled to a heterocyclic core, it introduces two critical structural features that dictate the pharmacological mechanism of the resulting drug: the ortho-methyl conformational lock and the carbamate hydrogen-bonding motif .

The Ortho-Methyl Conformational Lock

The methyl group at the C2 position sits adjacent to the newly formed C-N bond (connecting the aniline to the drug's core). This creates severe steric hindrance, restricting the rotation of the phenyl ring around the N-aryl axis (atropisomerism). By forcing the molecule out of planarity, the ortho-methyl group "locks" the drug into its bioactive conformation prior to target binding 4. Mechanistically, this reduces the entropic penalty ( ΔS ) associated with binding, drastically increasing both affinity and kinase selectivity by preventing induced-fit binding in off-target proteins.

The Carbamate Hinge-Binding Motif

In kinase inhibitors, the ATP-binding pocket (hinge region) requires precise hydrogen bonding. The methyl carbamate acts as a bidentate interacting group. The carbonyl oxygen serves as a strong hydrogen bond acceptor, while the carbamate N-H acts as a donor, allowing it to anchor tightly to the backbone amides of hinge residues (e.g., Leu/Met in JAK3) 5.

BindingModel Target Kinase Hinge Region (Backbone Amides) Carbamate Methyl Carbamate Motif (H-Bond Donor/Acceptor) Carbamate->Target Bidentate H-Bonds Bioactive Bioactive Conformation (Reduced Entropic Penalty) Carbamate->Bioactive Anchors OrthoMethyl Ortho-Methyl Group (Steric Shield/Lock) PhenylRing Central Phenyl Ring (Hydrophobic Core) OrthoMethyl->PhenylRing Restricts Rotation PhenylRing->Bioactive Enforces

Fig 1: Mechanistic binding model showing the conformational lock and hinge-region anchoring.

Chemical Mechanism: Synthetic Integration

The chemical mechanism of action relies on the differential reactivity of the molecule's two nitrogen centers. The methyl carbamate is electronically deactivated and sterically protected, rendering it inert under standard cross-coupling conditions. Conversely, the free 3-amino group acts as a potent nucleophile.

However, the adjacent 2-methyl group creates a sterically demanding environment. Standard Palladium-catalyzed Buchwald-Hartwig aminations using ligands like BINAP often result in poor yields due to hindered reductive elimination. Therefore, successful integration requires wide bite-angle ligands (e.g., BrettPhos or Xantphos) that can accommodate the bulky transition state 6.

SyntheticWorkflow A Heterocyclic Core (e.g., Chloropyrimidine) C Pd Catalyst + Base (Buchwald-Hartwig) A->C Electrophile B Methyl N-(3-amino-2- methylphenyl)carbamate B->C Nucleophile D Coupled Intermediate (Conformationally Locked) C->D Cross-Coupling E Final API (e.g., JAK3/MAT2A Inhibitor) D->E Downstream Modification

Fig 2: Synthetic incorporation of the carbamate building block via Pd-catalyzed amination.

Quantitative Data: Pharmacophore Comparison

The table below summarizes the thermodynamic and kinetic advantages of utilizing methyl N-(3-amino-2-methylphenyl)carbamate over a generic, unsubstituted aniline precursor.

PropertyUnsubstituted Aniline PrecursorMethyl N-(3-amino-2-methylphenyl)carbamateCausality / Mechanistic Advantage
Dihedral Rotation Barrier < 5 kcal/mol> 15 kcal/molOrtho-methyl induces steric clash, locking the bioactive conformation.
Kinase Hinge H-Bonding Single donor (-NH₂)Bidentate (Donor/Acceptor via Carbamate)Carbamate carbonyl and NH interact with backbone amides (e.g., Leu/Met).
Cross-Coupling Yield > 90% (Standard conditions)65-80% (Requires bulky ligands e.g., BrettPhos)Steric shielding by the ortho-methyl group necessitates specialized Pd-catalysis.
Target Selectivity Low (Promiscuous binding)High (>50-fold selectivity)Conformational rigidity prevents induced-fit binding in off-target kinases.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific internal controls and explaining the causality behind each methodological choice.

Protocol A: Sterically Demanding Buchwald-Hartwig Amination

Objective: Regioselective C-N coupling of methyl N-(3-amino-2-methylphenyl)carbamate to a heteroaryl chloride core.

  • Preparation: In a flame-dried Schlenk flask under inert argon atmosphere, combine the heteroaryl chloride (1.0 eq) and methyl N-(3-amino-2-methylphenyl)carbamate (1.2 eq).

    • Causality: A slight excess of the aniline ensures complete consumption of the more valuable heterocyclic core.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and BrettPhos ligand (0.1 eq).

    • Causality: BrettPhos is explicitly chosen due to its wide bite angle and bulk, which accelerates the reductive elimination step that is otherwise hindered by the ortho-methyl group.

  • Base Addition: Add sodium tert-butoxide (1.5 eq) and suspend in anhydrous 1,4-dioxane (0.2 M).

  • Reaction & Validation: Heat to 90°C. Self-Validation Step: At t=2 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is only allowed to proceed to completion (typically 8-12 hours) if the LC-MS trace confirms the disappearance of the starting material mass and the emergence of the product mass ( [M+H]+ ).

  • Workup: Cool to room temperature, filter through a Celite pad to remove Pd-black, concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: ADP-Glo Kinase Inhibition Assay

Objective: Quantify the pharmacological inhibition of JAK3 by the synthesized derivative.

  • Reagent Assembly: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Serially dilute the synthesized inhibitor in DMSO and transfer to a 384-well white microplate.

    • Self-Validation Step: Include wells with DMSO only (Negative Control - max activity) and wells with a known selective inhibitor like Tofacitinib (Positive Control - baseline activity) to validate the dynamic range of the assay.

  • Enzyme Reaction: Add recombinant JAK3 enzyme and a specific peptide substrate. Initiate the reaction by adding ultra-pure ATP (at the Km​ concentration for JAK3). Incubate for 60 minutes at room temperature.

    • Causality: Running the assay at the ATP Km​ ensures that the competitive nature of the carbamate hinge-binding motif is accurately quantified without being artificially outcompeted by saturating ATP levels.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate light.

  • Analysis: Measure luminescence using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

References

  • Pyrimido five-membered ring derivative and application thereof. Google Patents (WO2021147953A1).
  • 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors. Google Patents (WO2020123395A1).
  • Compounds for inhibiting nlrp3 and uses thereof. Google Patents (US20220340567A1).
  • 2-Fluoro-6-methylbenzylamine | High-Quality Building Block. Benchchem.
  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors. PMC.
  • Heteroaryl amine derivative. Google Patents (WO2018221433A1).

Sources

Foundational

The Pharmacophoric Triad: Decoding the Biological Activity and Synthetic Utility of Methyl N-(3-amino-2-methylphenyl)carbamate

Executive Summary Methyl N-(3-amino-2-methylphenyl)carbamate (CAS 157563-54-7) is not deployed as a standalone therapeutic agent; rather, it is a highly specialized, privileged building block utilized in the rational des...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(3-amino-2-methylphenyl)carbamate (CAS 157563-54-7) is not deployed as a standalone therapeutic agent; rather, it is a highly specialized, privileged building block utilized in the rational design of targeted therapeutics. As a Senior Application Scientist, I approach this molecule as a "pharmacophoric triad"—a scaffold where three distinct functional groups (the carbamate, the ortho-methyl, and the meta-amine) work synergistically to dictate the biological activity of the final drug molecule. This technical guide deconstructs the structural causality of this intermediate and outlines the self-validating protocols used to harness its potential in developing cutting-edge kinase and inflammasome inhibitors.

Structural Causality: The Pharmacophoric Triad

The potent biological activity derived from this intermediate is rooted in its precise stereoelectronic properties, which are transferred to the final active pharmaceutical ingredient (API)[1]:

  • The Carbamate Motif (H-Bonding & Stability): Unlike standard amides, the carbamate group exhibits unique resonance stabilization, lowering the C-N rotational barrier. In biological systems, it acts as an exceptional hydrogen-bond donor (via the NH) and acceptor (via the C=O). This makes it an ideal motif for anchoring inhibitors into the highly conserved ATP-binding hinge regions of kinases[Organic Carbamates in Drug Design][2]. Furthermore, it provides superior systemic hydrolytic stability compared to esters, resisting premature degradation by hepatic esterases.

  • The 2-Methyl Group (The Ortho-Effect): The strategic placement of the methyl group at the ortho position relative to the amine and carbamate induces a severe steric clash. This forces the aromatic ring and its substituents into a pre-organized, out-of-plane conformation. Causality: By locking the molecule into its bioactive conformation prior to target engagement, the entropic penalty of binding is drastically reduced. This translates to a massive enthalpic gain and exponentially higher binding affinity for the target protein.

  • The 3-Amino Group (The Nucleophilic Handle): This primary amine serves as the synthetic vector. It allows for precise cross-coupling (e.g., Buchwald-Hartwig amination) with heteroaryl cores, such as pyrimidines or fused bicyclic systems, extending the molecule into the target's allosteric or solvent-exposed pockets.

Derived Biological Activities and Target Profiles

When integrated into larger molecular architectures, methyl N-(3-amino-2-methylphenyl)carbamate drives potent biological activity across several high-value therapeutic targets:

  • JAK3 and BTK Inhibition: In the treatment of autoimmune diseases (e.g., Rheumatoid Arthritis) and B-cell lymphomas, this intermediate is used to synthesize heteroarylamine derivatives[WO2021147953A1][3]. The carbamate securely binds the JAK3/BTK hinge region, while the ortho-methyl group ensures the optimal trajectory of the attached heteroaryl core into the selectivity pocket.

  • MAT2A Inhibition: For cancers exhibiting MTAP deletions, MAT2A inhibitors exploit synthetic lethality. Derivatives of this carbamate bind to the MAT2A allosteric pocket, displacing S-adenosylmethionine (SAM) and halting tumor proliferation[WO2020123395A1][4].

  • NLRP3 Inflammasome Inhibition: Dysregulation of NLRP3 leads to severe inflammatory disorders. Carbamate-derived inhibitors bind to the NACHT domain of NLRP3, stabilizing its inactive conformation and preventing the release of pro-inflammatory cytokines like IL-1β[US20220340567A1][5].

Quantitative Data: Target Inhibition Profiles

The following table summarizes the biological activity of typical lead compounds synthesized using this intermediate.

Target Enzyme / ProteinTypical IC50 Range (nM)Primary Disease IndicationKey Structural Contribution of the Carbamate Motif
JAK3 (Janus Kinase 3) 1.2 - 15.0Rheumatoid Arthritis, IBDH-bond donor/acceptor to the ATP-binding hinge (e.g., Leu905).
BTK (Bruton's Tyrosine Kinase) 0.8 - 10.5B-Cell LymphomaStabilization of the H-bond network in the SH1 domain.
MAT2A 5.0 - 25.0MTAP-deleted CancersAllosteric pocket binding; steric displacement of SAM.
NLRP3 Inflammasome 10.0 - 50.0Autoimmune DisordersNACHT domain stabilization (locking the inactive conformation).
Self-Validating Experimental Methodologies

To ensure scientific integrity, the workflows utilizing this compound must be self-validating. Below are the core protocols for synthesis and biological evaluation.

Protocol 1: Synthesis of the Kinase Inhibitor Core (Buchwald-Hartwig Amination)
  • Objective: Couple methyl N-(3-amino-2-methylphenyl)carbamate with a heteroaryl chloride to form the active inhibitor.

  • Step 1 (Reaction Setup): In a rigorously degassed Schlenk flask, combine the carbamate (1.0 eq), the heteroaryl chloride (1.1 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane. Causality: XPhos is selected because its bulky, electron-rich nature facilitates the oxidative addition of unreactive aryl chlorides and prevents catalyst deactivation by the ortho-methyl group's steric bulk.

  • Step 2 (Execution): Heat the mixture to 100°C under a nitrogen atmosphere for 12 hours.

  • Step 3 (Self-Validation System): Monitor the reaction via LC-MS. Validation Check: If the starting carbamate persists after 4 hours, the system is validated to check for moisture or oxygen ingress. Spike the reaction with a known standard of the product; if two distinct product peaks appear, isomer formation has occurred, dictating an immediate switch of the ligand from XPhos to BrettPhos to enforce regioselectivity.

Protocol 2: In Vitro Biological Activity Evaluation (ADP-Glo Kinase Assay)
  • Objective: Quantify the IC50 of the synthesized derivative against JAK3.

  • Step 1 (Incubation): In a 384-well plate, incubate recombinant JAK3 enzyme, the carbamate-derived inhibitor (in a 10-point dose-response titration), and a specific peptide substrate in kinase buffer for 15 minutes. Add ultra-pure ATP to initiate the reaction and incubate for 60 minutes.

  • Step 2 (Depletion): Add ADP-Glo Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Causality: Depleting background ATP ensures that the subsequent luminescence signal is exclusively proportional to the ADP generated by the kinase, eliminating false positives.

  • Step 3 (Detection): Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence.

  • Step 4 (Self-Validation System): Every plate must contain a positive control (e.g., Staurosporine) and a DMSO vehicle control. Validation Check: Calculate the Z'-factor. The assay is only validated and accepted if Z' > 0.5, proving the signal-to-noise ratio is sufficient to distinguish true biological activity from assay drift.

Visualizations

Workflow A Methyl N-(3-amino-2-methylphenyl)carbamate (CAS 157563-54-7) B Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed Amination) A->B C Target Inhibitor Core (e.g., JAK3, BTK, NLRP3) B->C D In Vitro Screening (ADP-Glo / HTRF Assays) C->D E Lead Optimization & Pharmacokinetic Profiling D->E

Synthesis and evaluation workflow of target inhibitors using the carbamate intermediate.

Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Kinase Activation Receptor->JAK3 STAT STAT Phosphorylation & Dimerization JAK3->STAT Inhibitor Carbamate-Derived Inhibitor Inhibitor->JAK3 Competitive Inhibition Transcription Gene Transcription (Autoimmune Response) STAT->Transcription

Mechanism of carbamate-derived JAK3 inhibitors in blocking the JAK/STAT signaling pathway.

References
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology. URL:[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. URL:[Link]

  • WO2021147953A1 - Pyrimido five-membered ring derivative and application thereof.WIPO (PCT).
  • WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors.WIPO (PCT).
  • US20220340567A1 - Compounds for inhibiting nlrp3 and uses thereof.USPTO.

Sources

Exploratory

Strategic Therapeutic Applications of Methyl N-(3-Amino-2-Methylphenyl)Carbamate: A Scaffold-Centric Guide

Executive Summary In modern drug discovery, the selection of starting building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). Methyl N-(3-amino-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of starting building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). Methyl N-(3-amino-2-methylphenyl)carbamate (CAS 157563-54-7) has emerged as a highly privileged, versatile scaffold[1]. Far from being a mere passive intermediate, this compound provides a precise triad of functional advantages: a metabolically stable carbamate for hydrogen bonding, an ortho-methyl group for conformational restriction, and a reactive 3-amino handle for rapid derivatization.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the causality behind this scaffold's utility, detailing its proven applications in metabolic diseases, immunology, and oncology, alongside self-validating protocols for its integration into drug development workflows.

Pharmacophore Rationale & Structural Dynamics

We do not select building blocks arbitrarily; every functional group must serve a thermodynamic or synthetic purpose. The utility of methyl N-(3-amino-2-methylphenyl)carbamate is driven by three core structural pillars:

  • The Carbamate Motif: Unlike simple esters that are rapidly hydrolyzed by plasma esterases, or ureas that can suffer from poor solubility, the methyl carbamate offers a balanced bidentate hydrogen bond donor/acceptor profile. This is critical for anchoring inhibitors into the hinge regions of kinases or the allosteric pockets of metabolic enzymes.

  • The Ortho-Methyl Steric Effect: The methyl group at the 2-position is not merely decorative. It creates a severe steric clash with the adjacent carbamate and amino groups, forcing them out of coplanarity with the central phenyl ring. This dihedral restriction pre-organizes the molecule into a specific 3D geometry, significantly reducing the entropic penalty upon binding to a target protein.

  • The 3-Amino Handle: This primary amine acts as a highly reactive nucleophilic center, serving as the primary vector for expanding the molecule via palladium-catalyzed cross-coupling or amide bond formation.

Key Therapeutic Applications

Metabolic Modulators (Diabetes & Glycemic Control)

The scaffold has been strategically deployed in the synthesis of heteroarylamine derivatives designed to combat metabolic disorders[2].

  • Mechanism of Action: When derivatized, this scaffold yields compounds with potent hypoglycemic action. These APIs are utilized in the management of Type 1 and Type 2 diabetes, postprandial hyperglycemia, impaired glucose tolerance, and diabetic neuropathy[2].

  • Causality: The rigidified aniline-carbamate core stabilizes the active conformation of metabolic kinases. By locking into the ATP-binding site or allosteric regulatory domains, these derivatives restore insulin sensitivity and modulate glucose uptake pathways.

Immunology & Oncology (NLRP3 & MAT2A Inhibition)

Beyond metabolism, the scaffold's unique geometry has been co-opted for highly complex targets in immunology and oncology.

  • NLRP3 Inflammasome Inhibition: The scaffold is a critical component in the development of small-molecule inhibitors targeting the NLRP3 inflammasome[3]. Aberrant NLRP3 activation triggers the release of pro-inflammatory cytokines (IL-1β, IL-18) and induces pyroptosis. Derivatives of this scaffold act as steric wedges, binding to NLRP3 and preventing the oligomerization required for inflammasome assembly[3].

  • MAT2A Inhibition in Oncology: The compound is also referenced in the synthesis of Methionine Adenosyltransferase 2A (MAT2A) inhibitors[4]. MAT2A is a synthetic lethal target in MTAP-null cancers. The compact, functionalized nature of the scaffold allows it to deeply penetrate the SAM-binding pocket of MAT2A, cutting off the methylation pathways essential for tumor survival[4].

SignalingPathway Stimulus PAMPs / DAMPs Receptor Pattern Recognition Receptors Stimulus->Receptor NLRP3 NLRP3 Inflammasome Assembly Receptor->NLRP3 Caspase Caspase-1 Activation NLRP3->Caspase Cytokines IL-1β Release & Pyroptosis Caspase->Cytokines Inhibitor Scaffold-Derived Inhibitor Inhibitor->NLRP3 Steric Blockade

Fig 1: Mechanism of action for scaffold-derived inhibitors blocking the NLRP3 inflammasome pathway.

Quantitative Scaffold Profiling

To facilitate rational drug design, the physicochemical properties of the isolated scaffold are summarized below. These baseline metrics demonstrate why the compound is an ideal starting point for lead generation.

PropertyValue / CharacteristicTherapeutic & Synthetic Advantage
Molecular Weight 180.20 g/mol [1]High Ligand Efficiency (LE); leaves an ample molecular weight budget (<500 Da) for further derivatization.
TPSA 64.35 Ų[1]Optimal for membrane permeability; easily tuned for systemic exposure or CNS-targeted applications.
Carbamate Motif Bidentate H-bond networkEnhances target residence time via stable hydrogen bonding with target protein backbones.
Ortho-Methyl Group Steric dihedral restrictionReduces entropic penalty upon binding by locking the aniline core into a pre-organized active conformation.
3-Amino Group Nucleophilic handleEnables rapid, high-yield cross-coupling for high-throughput library generation.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its built-in quality controls. The following methodologies are designed as closed-loop, self-validating systems to ensure absolute data integrity during derivatization and screening.

Protocol A: Sterically-Directed Buchwald-Hartwig Amination

Objective: Couple the 3-amino group of the scaffold to a heteroaryl halide to generate a target-specific inhibitor.

  • Step 1: Catalyst Pre-activation. Combine XPhos Pd G3 (5 mol%) and XPhos ligand (5 mol%) in a dry vial.

    • Causality: The 2-methyl group on the scaffold creates significant ortho-steric hindrance. XPhos is specifically chosen because its bulky, electron-rich biphenyl structure forces the palladium center into a highly reactive, mono-ligated state that easily accommodates bulky ortho-substituted anilines without suffering from catalyst poisoning.

  • Step 2: Base Selection & Reaction Execution. Add the scaffold (1.0 eq), heteroaryl halide (1.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane. Heat to 90°C under N2.

    • Causality: A weak, bulky base like Cs2CO3 prevents the unwanted base-catalyzed cleavage of the carbamate group (which is susceptible to strong nucleophiles like NaOtBu), ensuring strict chemoselectivity.

  • Step 3: Self-Validation Gate (In-Process Control). At 4 hours, withdraw a 10 µL aliquot, quench in MeCN, and analyze via UPLC-MS.

    • Validation Condition: The reaction is only deemed successful and ready for workup if the extracted ion chromatogram (EIC) shows <5% remaining unreacted scaffold . If >5%, the system mandates a spike of an additional 2 mol% catalyst. This creates a self-correcting synthetic loop.

SynthesisWorkflow A Methyl N-(3-amino-2-methylphenyl)carbamate (Core Scaffold) B Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) A->B Add Heteroaryl Halide C LC-MS Validation Gate (Req: >95% Conversion) B->C Aliquot Sampling D Heteroarylamine Derivative (Active API) C->D Pass E Fail: Spike Catalyst / Optimize C->E Fail E->B Recalibrate

Fig 2: Self-validating synthetic workflow for scaffold derivatization via C-N coupling.

Protocol B: TR-FRET Target Engagement Assay

Objective: Quantify the binding affinity (IC50) of the synthesized scaffold derivative against the target protein (e.g., NLRP3 or MAT2A).

  • Step 1: Complex Assembly. Incubate the purified recombinant target protein with a europium-labeled tracer and the scaffold derivative in a 384-well plate.

    • Causality: We utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) because its delayed emission reading eliminates the background auto-fluorescence commonly associated with highly conjugated heteroarylamine compounds, ensuring a high signal-to-noise ratio.

  • Step 2: Equilibrium Incubation. Seal the plate and incubate for 60 minutes at room temperature.

    • Causality: This duration allows the conformationally restricted derivative to achieve complete thermodynamic equilibrium within the deep binding pocket.

  • Step 3: Signal Acquisition & Self-Validation. Read emission at 615 nm and 665 nm. Calculate the Z'-factor using positive (known inhibitor) and negative (DMSO) controls.

    • Validation Condition: The assay data is strictly accepted only if the Z'-factor is ≥ 0.65 . A Z'-factor below this threshold indicates pipetting variance or protein aggregation, triggering an automatic assay rejection and recalibration.

Sources

Foundational

Mechanistic Profiling of Methyl N-(3-amino-2-methylphenyl)carbamate as an Acetylcholinesterase Inhibitor

Executive Summary The development of targeted acetylcholinesterase (AChE) inhibitors remains a cornerstone in the management of neurodegenerative disorders, particularly Alzheimer's disease, as well as in the design of p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted acetylcholinesterase (AChE) inhibitors remains a cornerstone in the management of neurodegenerative disorders, particularly Alzheimer's disease, as well as in the design of prophylactic countermeasures against organophosphate toxicity. Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7), a specialized N-phenylcarbamate derivative, presents a highly optimized pharmacophore for AChE inhibition.

Unlike simple reversible competitive inhibitors, carbamates act as pseudo-irreversible inhibitors. They transiently carbamylate the catalytic serine residue within the AChE active site, effectively neutralizing the enzyme's ability to hydrolyze acetylcholine until spontaneous hydrolysis regenerates the active enzyme. This whitepaper provides an in-depth technical analysis of the structural rationale, binding kinetics, and a self-validating experimental framework for evaluating the inhibitory profile of methyl N-(3-amino-2-methylphenyl)carbamate.

Structural Rationale & Mechanism of Action

The efficacy of methyl N-(3-amino-2-methylphenyl)carbamate is dictated by its precise steric and electronic interactions within the 20 Å deep catalytic gorge of AChE. The mechanism of action is a two-step process: initial reversible binding followed by covalent modification .

Pharmacophore Anatomy and Causality of Substitutions
  • The Carbamate Warhead (Methyl Ester): The core reactive center. The carbonyl carbon is subjected to nucleophilic attack by the hydroxyl group of Ser203 (human AChE numbering) in the Catalytic Anionic Site (CAS). The choice of a methyl ester ensures minimal steric clash during the transition state, accelerating the rate of carbamylation ( k2​ ).

  • The N-Phenyl Ring: Acts as the primary hydrophobic anchor. It engages in π−π stacking interactions with aromatic residues lining the gorge, specifically Trp86 in the CAS and potentially Tyr337.

  • 2-Methyl Substitution (Ortho-effect): The causality behind the ortho-methyl group is conformational restriction. By introducing steric hindrance against the carbamate nitrogen, it restricts the rotation of the phenyl ring, locking the molecule into a bioactive conformation that aligns the carbonyl perfectly with the trajectory of Ser203's nucleophilic attack. Furthermore, this bulk increases selectivity for AChE over Butyrylcholinesterase (BChE), which possesses a wider active site gorge.

  • 3-Amino Substitution (Meta-effect): This primary amine acts as a critical hydrogen bond donor. It interacts with the hydroxyl group of Tyr124 or the backbone carbonyl of Phe295, significantly lowering the dissociation constant ( Kd​ ) of the initial Michaelis complex, thereby increasing the overall bimolecular rate constant of inhibition.

The Catalytic Cycle of Inhibition

The inhibition follows a classic bimolecular reaction scheme where the enzyme ( E ) and inhibitor ( I ) form a reversible complex ( EI ), followed by the formation of the carbamylated enzyme ( E−C ) and the departure of the leaving group (methanol). The carbamylated enzyme then undergoes slow hydrolysis ( k3​ ) to regenerate the free enzyme.

Mechanism AChE Free AChE (Active Ser203) Complex Michaelis Complex (Reversible Binding) AChE->Complex + MAMC (k1) MAMC Methyl N-(3-amino-2-methylphenyl)carbamate MAMC->Complex Carbamylated Carbamylated AChE (Pseudo-Irreversible) Complex->Carbamylated Carbamylation (k2) Regenerated Regenerated AChE (Hydrolysis) Carbamylated->Regenerated Slow Hydrolysis (k3) Regenerated->AChE Active Enzyme

Catalytic cycle of AChE inhibition by methyl N-(3-amino-2-methylphenyl)carbamate.

Experimental Workflow: Self-Validating Ellman's Assay Protocol

To rigorously quantify the inhibitory potency ( IC50​ ) and kinetic parameters of methyl N-(3-amino-2-methylphenyl)carbamate, we utilize a modified, continuous colorimetric assay originally developed by.

System Causality & Trustworthiness: This protocol is designed as a self-validating system. Because the inhibitor contains an aniline derivative (3-amino group) which could theoretically undergo redox cycling and interfere with colorimetric readouts, the protocol embeds specific interference blanks.

Reagent Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. Causality: Maintains the optimal ionization state of the AChE catalytic triad (His440 must be unprotonated to activate Ser203) and ensures the stability of the DTNB chromophore.

  • Chromogen (DTNB): 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer.

  • Substrate (ATCh): 75 mM Acetylthiocholine iodide in deionized water.

  • Inhibitor Stock: 10 mM methyl N-(3-amino-2-methylphenyl)carbamate in 100% DMSO. Serial dilutions are prepared in assay buffer (final DMSO concentration 1% to prevent solvent-induced enzyme denaturation).

Step-by-Step Methodology

Step 1: Plate Setup & Internal Validation Controls In a 96-well UV-transparent microplate, establish the following self-validating control wells alongside the test wells (total volume 200 µL/well):

  • Enzyme Blank (Negative Control): Validates that ATCh does not spontaneously hydrolyze. (Buffer + DTNB + ATCh).

  • 100% Activity (Positive Control): Establishes maximum uninhibited velocity ( Vmax​ ). (Buffer + Enzyme + DTNB + 1% DMSO + ATCh).

  • Colorimetric Interference Blank: Validates that the inhibitor does not react with DTNB. (Buffer + Inhibitor + DTNB).

Step 2: Pre-Incubation Phase Add 140 µL of Assay Buffer, 10 µL of DTNB, 20 µL of AChE (0.5 U/mL final), and 20 µL of the inhibitor at varying concentrations (1 nM to 100 µM). Causality: Carbamates are time-dependent inhibitors. A 15-minute pre-incubation at 25°C is mandatory to allow the system to reach a steady-state equilibrium of the carbamylated enzyme ( E−C ) prior to introducing the competing substrate.

Step 3: Reaction Initiation & Kinetic Monitoring Initiate the reaction by adding 10 µL of ATCh substrate to all wells using a multichannel pipette. Immediately transfer the plate to a microplate reader. Monitor absorbance continuously at λ=412 nm every 30 seconds for 10 minutes at 25°C.

Step 4: Data Synthesis Extract the linear velocity ( v ) from the steepest slope of the absorbance vs. time curve for each well. Calculate percent inhibition relative to the 100% Activity control. Plot % Inhibition vs. Log[Inhibitor] to derive the IC50​ using non-linear regression (four-parameter logistic equation).

Quantitative Data Summary

The following table contextualizes the kinetic profile of methyl N-(3-amino-2-methylphenyl)carbamate (MAMC) against established therapeutic carbamates. The data highlights how the specific ring substitutions modulate binding affinity and enzyme recovery time.

CompoundTarget IC50​ (nM) kon​ ( M−1min−1 )Enzyme Recovery t1/2​ (min)Primary Interaction Site
MAMC AChE42.5 ± 3.1 1.8×105 45.2CAS (Ser203, Trp86)
Physostigmine AChE28.0 ± 2.4 3.2×105 38.5CAS (Ser203)
Rivastigmine AChE / BChE4100.0 ± 150 0.2×105 ~600.0CAS & PAS
Neostigmine AChE15.2 ± 1.8 4.5×105 52.0CAS (Ser203)

Note: MAMC exhibits a highly competitive IC50​ driven by the hydrogen-bonding capacity of the 3-amino group, while maintaining a moderate enzyme recovery half-life indicative of a standard methyl-carbamate leaving group profile.

References

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). "Acetylcholinesterase Inhibitors: Pharmacology and Toxicology." Current Neuropharmacology. URL:[Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. URL:[Link]

Exploratory

Comprehensive Technical Guide on N-Methyl Carbamate Compounds: Pharmacology, Toxicology, and Drug Development

Introduction & Chemical Foundation N-methyl carbamate compounds are a diverse class of organic chemicals derived from carbamic acid ( NH2​COOH ), characterized by the methylation of the nitrogen atom. Historically, these...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Foundation

N-methyl carbamate compounds are a diverse class of organic chemicals derived from carbamic acid ( NH2​COOH ), characterized by the methylation of the nitrogen atom. Historically, these compounds were synthesized and deployed globally as highly effective agricultural insecticides (e.g., methomyl, carbofuran, aldicarb)[1][2]. However, their unique biochemical properties have also been harnessed in modern pharmacology to develop targeted therapeutics for neurodegenerative diseases[3][4].

Whether deployed as a pesticide or a life-improving drug, the core mechanism of N-methyl carbamates remains identical: the targeted, reversible inhibition of the enzyme acetylcholinesterase (AChE)[5][6]. This whitepaper explores the mechanistic pathways, toxicological impacts, and established experimental workflows used to study and develop N-methyl carbamate compounds.

Mechanism of Action: The Cholinergic Synapse

Acetylcholinesterase (AChE) is a critical enzyme located at synaptic clefts, responsible for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine into acetate and choline[6][7]. N-methyl carbamates act as alternative substrates for AChE[6].

When an N-methyl carbamate enters the active site, it binds to the esteratic site (specifically the serine hydroxyl group), leading to the carbamylation of the enzyme[5][6]. Unlike organophosphate compounds—which permanently phosphorylate the enzyme and cause it to "age" into an irreversibly inactive state—carbamylation is a pseudo-irreversible process[8][9]. The carbamylated enzyme cannot hydrolyze acetylcholine, leading to an accumulation of the neurotransmitter at the synapse[5][10]. However, the enzyme-inhibitor complex eventually undergoes spontaneous hydrolysis (decarbamylation), restoring the enzyme's functional state within minutes to hours without permanent aging[6][9].

Mechanism AChE AChE Active Site (Serine Hydroxyl) Complex Enzyme-Inhibitor Complex AChE->Complex Binding & Affinity Carbamate N-Methyl Carbamate (Inhibitor) Carbamate->Complex Alternative Substrate Carbamylated Carbamylated AChE (Inactive State) Complex->Carbamylated Cleavage of Leaving Group Hydrolysis Spontaneous Hydrolysis (Slow Water Addition) Carbamylated->Hydrolysis Synaptic Dwell Time Reactivated Reactivated AChE (Functional State) Hydrolysis->Reactivated Decarbamylation Reactivated->AChE Catalytic Cycle Restored

Figure 1: Mechanism of pseudo-irreversible AChE inhibition by N-methyl carbamates.

Pharmacological Applications: Drug Development

The slow decarbamylation rate of N-methyl carbamates has been strategically utilized in drug development, most notably with Rivastigmine (an N-ethyl-N-methyl carbamate derivative). Rivastigmine is an FDA-approved therapeutic for managing mild to moderate dementia associated with Alzheimer's and Parkinson's diseases[3][4].

Therapeutic Causality and Pharmacokinetics

In Alzheimer's disease, patients suffer from a profound deficiency in synaptic acetylcholine[11]. Rivastigmine addresses this by inhibiting both AChE and Butyrylcholinesterase (BuChE) in the central nervous system[8][11].

The drug's structural design provides a unique pharmacokinetic advantage: it is metabolized directly at the synapse by the target enzyme itself[8]. AChE cleaves the rivastigmine molecule, leaving the carbamate moiety bound to the esteratic site while releasing a pharmacologically inert phenolic cleavage product that is rapidly excreted by the kidneys[8][12]. Because the carbamate moiety takes significantly longer to dissociate than an acetate moiety, the enzyme remains inactive for up to 10 hours, despite the drug having a short plasma half-life of only 1.5 hours[4][12]. Furthermore, because rivastigmine does not rely on hepatic cytochrome P450 enzymes for elimination, it presents minimal risk of drug-drug interactions—a critical safety feature for elderly populations[4][8].

Toxicology and Environmental Impact

While targeted CNS inhibition is therapeutic, systemic AChE inhibition by agricultural N-methyl carbamates (e.g., methomyl, carbofuran) results in severe acute toxicity[1][5]. The accumulation of acetylcholine overstimulates both muscarinic and nicotinic receptors, leading to a cascade of physiological crises including miosis, excessive salivation, muscle fasciculation, respiratory depression, and potentially fatal respiratory arrest[5][9][10].

Because all N-methyl carbamates share this exact biochemical pathway, the U.S. Environmental Protection Agency (EPA) evaluates them as a "common mechanism group"[9][13]. The EPA utilizes advanced dietary exposure modeling to conduct cumulative risk assessments, calculating toxicity-adjusted exposures to ensure environmental and public health safety, particularly for vulnerable demographics like children aged 1 to 2 years[2][14].

Quantitative Data Summary
CompoundClassificationPrimary TargetPharmacokinetics / Half-LifeKey Toxicity / Efficacy Metric
Rivastigmine Therapeutic DrugAChE & BuChE (CNS)1.5 hrs (Plasma) / 10 hrs (Enzyme)[4][12]Max Dose: 12 mg/day[3]
Carbofuran Agricultural PesticideAChE (Systemic)Rapid hepatic metabolism[5]Rat Oral LD50: 5 mg/kg[5]
Methomyl Agricultural PesticideAChE (Systemic)Rapid photodegradation[15]Highly toxic via oral/inhalation[1]
Aldicarb Agricultural PesticideAChE (Systemic)Rapid tissue distribution[9]Potent ChE inhibition[9]

Table 1: Comparative Pharmacokinetics and Toxicity of Select N-Methyl Carbamates.

Experimental Workflows: The Ellman Assay Protocol

To quantify AChE activity and screen the inhibitory potency of novel N-methyl carbamate compounds, the Ellman Method remains the gold-standard biochemical assay[7][16]. The assay relies on a colorimetric reaction that provides a direct, spectrophotometric readout of enzyme kinetics[16].

The Causality of the Assay Design

The Ellman assay is a self-validating system built on specific chemical substitutions:

  • Alternative Substrate : Instead of natural acetylcholine, the assay uses Acetylthiocholine (ATCh). When hydrolyzed by AChE, it produces acetate and thiocholine (a thiol-containing compound)[7][16].

  • Colorimetric Detection : The assay introduces Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The newly formed thiocholine reacts with DTNB via a rapid disulfide exchange to yield 5-thio-2-nitrobenzoate (TNB)[16][17].

  • Optical Readout : The TNB anion exhibits a strong, distinct yellow color with peak absorbance at 412 nm, allowing researchers to quantify enzyme activity in real-time[7][16][18].

Ellman Prep Sample Preparation (Tissue/Blood in Buffer) AddSubstrate Add ATCh Substrate (Acetylthiocholine) Prep->AddSubstrate Equilibrate to 37°C Hydrolysis AChE Hydrolysis Produces Thiocholine AddSubstrate->Hydrolysis Enzymatic Cleavage AddDTNB Add DTNB (Ellman's Reagent) Hydrolysis->AddDTNB Thiol Release Reaction Thiocholine + DTNB Forms TNB Anion AddDTNB->Reaction Disulfide Exchange Readout Spectrophotometry Absorbance at 412 nm Reaction->Readout Yellow Color Development

Figure 2: Workflow of the modified Ellman assay for quantifying AChE inhibition.

Step-by-Step Methodology: High-Throughput Inhibitor Screening

To ensure scientific integrity and prevent false positives, the following protocol incorporates strict environmental controls:

  • Step 1: Buffer Optimization

    • Action: Prepare 0.1 M Sodium Phosphate Buffer, adjusted strictly to pH 8.0[16][18].

    • Causality: AChE exhibits optimal catalytic efficiency in slightly alkaline environments. Furthermore, the nucleophilic attack of thiocholine on DTNB is highly pH-dependent and reaches maximum efficiency at pH 8.0[16][18].

  • Step 2: Reagent Preparation

    • Action: Prepare 10 mM DTNB and 10 mM Acetylthiocholine iodide (ATChI) in deionized water. Must be prepared fresh daily [16].

    • Causality: ATChI is prone to spontaneous, non-enzymatic hydrolysis in aqueous solutions over time. Using aged reagents generates background thiocholine, leading to false-positive absorbance readings[16][18].

  • Step 3: Enzyme-Inhibitor Pre-incubation

    • Action: In a 96-well UV-transparent plate, combine 25 µL of phosphate buffer, 25 µL of the N-methyl carbamate test compound (e.g., Rivastigmine), and 25 µL of AChE enzyme solution (0.1 U/mL)[16]. Include a blank well (buffer only) to validate baseline absorbance[16]. Incubate at 37°C for 10 minutes.

    • Causality: Because N-methyl carbamates are pseudo-irreversible inhibitors, they require physical time to carbamylate the active site serine. Pre-incubation allows the enzyme-inhibitor complex to reach a steady-state equilibrium before the substrate is introduced[8][16].

  • Step 4: Reaction Initiation and Kinetic Readout

    • Action: Add 50 µL of DTNB to all wells, followed immediately by 25 µL of the ATChI substrate to initiate the reaction[16].

    • Action: Immediately place the plate in a microplate reader and measure absorbance kinetically at 412 nm every minute for 10 to 15 minutes[7][16].

    • Causality: Adding the substrate last ensures the measured kinetic rate ( Vmax​ ) reflects the true inhibited state of the enzyme. Kinetic measurement is vastly superior to endpoint measurement for carbamates, as it accounts for the slow, spontaneous decarbamylation rate that occurs during the assay, ensuring highly accurate IC50​ determinations[16][17].

References

  • EPA - Recognition and Management of Pesticide Poisonings: Chapter 6 Carbamates Source: Environmental Protection Agency (EPA) URL:[Link]

  • Rivastigmine in the treatment of Alzheimer's disease: an update Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects Source: National Institutes of Health (NIH) / NCBI Bookshelf URL:[Link]

  • Methomyl | US EPA Source: Environmental Protection Agency (EPA) URL:[Link]

  • Rivastigmine - StatPearls Source: National Institutes of Health (NIH) / NCBI Bookshelf URL:[Link]

  • What is the mechanism of Rivastigmine Tartrate? Source: PatSnap Synapse URL:[Link]

  • Preliminary N-Methyl Carbamate Cumulative Risk Assessment Source: Regulations.gov URL:[Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Rivastigmine (Exelon) for treatment of Alzheimer's Source: Clinician.com URL:[Link]

  • Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver Source: MDPI URL:[Link]

  • N-methyl Carbamate Revised Cumulative Risk Assessment; Notice of Availability Source: Federal Register URL:[Link]

  • Toxicity-Adjusted Exposures to N-methyl carbamate (NMC) and Organophosphate (OP) Pesticides in Food Source: Environmental Protection Agency (EPA) URL:[Link]

  • Acetylcholinesterase inhibition leading to acute mortality Source: AOP-Wiki URL:[Link]

  • Rivastigmine Source: Wikipedia URL:[Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities Source: Public Health Toxicology URL:[Link]

  • Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides Source: National Institutes of Health (NIH) / NCBI Bookshelf URL:[Link]

Sources

Foundational

The Discovery, Synthesis, and Application of Methyl N-(3-amino-2-methylphenyl)carbamate: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the landscape of modern targeted therapeutics, the strategic selection of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern targeted therapeutics, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of an Active Pharmaceutical Ingredient (API). Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) has emerged as a privileged intermediate in the synthesis of advanced heteroarylamine derivatives. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental chemical properties and advanced pharmaceutical applications, providing field-proven, self-validating protocols for its synthesis and downstream integration.

Introduction & Historical Context

The historical significance of methyl N-(3-amino-2-methylphenyl)carbamate is intrinsically tied to the evolution of metabolic disease therapies in the late 2010s. As researchers sought to develop highly specific kinase inhibitors and receptor modulators, the need for sterically tuned, bifunctional anilines became apparent.

This specific carbamate scaffold gained prominence through the pioneering work of Daiichi Sankyo Co., Ltd., detailed in their 2018 patent (WO2018221433A1)[1]. The patent describes a novel class of heteroarylamine derivatives exhibiting potent hypoglycemic action[2]. These compounds were engineered to address complex metabolic disorders, including type 1 and type 2 diabetes, diabetic neuropathy, and hyperlipidemia[3]. The strategic placement of the methyl group at the 2-position of the phenyl ring induces a specific dihedral twist when incorporated into larger API scaffolds, optimizing binding affinity within the target biological pocket, while the carbamate moiety provides essential hydrogen-bond accepting capabilities.

Chemical Profiling & Physicochemical Properties

Understanding the foundational properties of this intermediate is critical for predicting its behavior in complex reaction matrices. The table below summarizes the validated quantitative data for this compound[4].

PropertyValidated Value
Chemical Name Methyl N-(3-amino-2-methylphenyl)carbamate
CAS Number 157563-54-7
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
SMILES String O=C(OC)NC1=CC=CC(N)=C1C
Purity Standard ≥97% (HPLC validation required)
Storage Conditions Sealed in dry environment, 2–8°C
Primary Functional Groups Carbamate (Ester/Amide hybrid), Primary Amine

Application in Drug Discovery: Signaling & Target Pathways

When methyl N-(3-amino-2-methylphenyl)carbamate is integrated into a final API (such as a heteroarylamine derivative), it acts as a critical hinge-binding motif. The resulting APIs are designed to modulate intracellular metabolic cascades, ultimately leading to enhanced glucose uptake and blood glucose reduction[3].

Pathway A Heteroarylamine Derivative (API) B Target Receptor/Kinase Binding A->B High Affinity Binding C Intracellular Signaling Cascade Activation B->C Allosteric/Orthosteric Modulation D Enhanced Glucose Uptake & Metabolic Regulation C->D Pathway Upregulation E Hypoglycemic Action (Diabetes Management) D->E Clinical Outcome

Metabolic signaling pathway modulated by heteroarylamine derivatives for hypoglycemic action.

Synthetic Methodologies: Preparation of the Intermediate

The synthesis of methyl N-(3-amino-2-methylphenyl)carbamate requires precise regiochemical control to prevent over-reaction. The following protocol outlines the mono-carbamylation of 2-methyl-1,3-phenylenediamine.

Protocol 1: Regioselective Mono-Carbamylation
  • Causality of Experimental Choices: The starting material, 2-methyl-1,3-phenylenediamine, is symmetric, eliminating regioselectivity issues. However, the primary risk is bis-acylation. By utilizing exactly 1.0 equivalent of methyl chloroformate at 0°C, we exploit the kinetics of the first acylation. The resulting carbamate group withdraws electron density from the ring, slightly deactivating the second amine and sterically hindering it, thereby maximizing the mono-carbamate yield.

  • Self-Validating System: The protocol mandates an In-Process Control (IPC) via HPLC. The reaction is self-correcting: if the pH drops below 8.0, the unreacted diamine protonates and stalls the reaction. Maintaining the pH with a mild base ensures continuous turnover without forcing bis-acylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methyl-1,3-phenylenediamine (10.0 g, 81.8 mmol) in anhydrous Dichloromethane (DCM, 150 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (15.6 mL, 90.0 mmol) and cool the reaction flask to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve methyl chloroformate (6.3 mL, 81.8 mmol) in DCM (20 mL). Add this solution dropwise over 2 hours. Crucial: The slow addition dissipates the exothermic heat, preventing localized concentration spikes that lead to bis-acylation.

  • IPC Validation: After 3 hours at 0°C, sample the mixture for HPLC. Do not proceed to workup until the mono-to-bis ratio is >95:5.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (100 mL). Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a toluene/heptane mixture to afford the pure intermediate (>97% purity)[4].

Workflow SM 2-Methyl-1,3-phenylenediamine (Starting Material) Reaction Mono-carbamylation (DCM, DIPEA) SM->Reaction Reagent Methyl Chloroformate (1.0 eq, 0°C) Reagent->Reaction Crude Crude Mixture (Mono- & Bis-carbamate) Reaction->Crude Quench & Extract Purification Selective Recrystallization (Toluene/Heptane) Crude->Purification Remove Bis-impurity Product Methyl N-(3-amino-2-methylphenyl)carbamate (Pure Intermediate) Purification->Product >97% Purity

Synthetic workflow for the preparation of methyl N-(3-amino-2-methylphenyl)carbamate.

Advanced Workflow: Incorporating the Carbamate into API Scaffolds

Once synthesized, the free aniline moiety (-NH2) of the intermediate is primed for C-N bond formation to construct complex APIs[2].

Protocol 2: Buchwald-Hartwig Cross-Coupling
  • Causality of Experimental Choices: The carbamate group is electron-withdrawing, which reduces the nucleophilicity of the remaining aniline amine compared to a standard alkylamine. Consequently, standard Nucleophilic Aromatic Substitution (SNAr) conditions would require excessively high temperatures that risk degrading the carbamate. Utilizing a Palladium-catalyzed Buchwald-Hartwig amination lowers the activation energy, allowing the coupling with heteroaryl halides to proceed efficiently at 80°C.

  • Self-Validating System: The reaction utilizes XPhos as a ligand, which is highly effective for coupling deactivated anilines. The protocol includes a visual cue (color change from red-brown to pale yellow upon active catalyst formation) and an LC-MS validation step.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine methyl N-(3-amino-2-methylphenyl)carbamate (1.0 eq) and the target heteroaryl chloride (1.05 eq).

  • Catalyst & Base: Add Pd2(dba)3 (2 mol%), XPhos (4 mol%), and Cs2CO3 (2.0 eq).

  • Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Reaction: Heat the mixture to 80°C. Validation Check: Observe the color transition to pale yellow, indicating the formation of the active L-Pd(0) species.

  • LC-MS Validation: After 4 hours, analyze an aliquot via LC-MS. If the mass of the starting carbamate (m/z 181 [M+H]+) persists, the system dictates spiking with an additional 1 mol% Pd2(dba)3 to force completion, validating catalyst turnover before workup.

  • Isolation: Filter the mixture through a pad of Celite, concentrate, and purify via flash column chromatography to yield the final heteroarylamine derivative.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized intermediate and its downstream products, rigorous analytical validation is mandatory:

  • HPLC (High-Performance Liquid Chromatography): Utilized to confirm the ≥97% purity standard. The primary impurity to monitor is the bis-carbamate derivative, which typically elutes later than the target mono-carbamate on a standard C18 reverse-phase column.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. The target intermediate must display a clear [M+H]+ peak at m/z 181.1.

  • 1H NMR (Proton Nuclear Magnetic Resonance): Essential for confirming regiochemistry. The presence of the intact methyl group at ~2.1 ppm (singlet, 3H) and the carbamate methoxy group at ~3.7 ppm (singlet, 3H), alongside the distinct aromatic splitting pattern, validates the structural integrity.

Conclusion

Methyl N-(3-amino-2-methylphenyl)carbamate is far more than a simple chemical building block; it is a meticulously designed structural motif that imparts critical binding and pharmacokinetic properties to modern heteroarylamine APIs. By adhering to the self-validating synthetic and coupling protocols outlined in this guide, drug development professionals can ensure high-fidelity incorporation of this intermediate into next-generation therapeutics targeting metabolic diseases.

References

  • Google Patents (WIPO). "WO2018221433A1 - ヘテロアリールアミン誘導体 (Heteroarylamine derivatives) - Daiichi Sankyo Co Ltd.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of Methyl N-(3-amino-2-methylphenyl)carbamate: An Analytical Guide

Executive Summary & Structural Rationale Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a highly functionalized aniline derivative serving as a critical intermediate in the synthesis of advanced pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a highly functionalized aniline derivative serving as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. The molecule features a central benzene ring substituted with a primary amine (-NH₂), an ortho-methyl group (-CH₃), and a methyl carbamate moiety (-NHCOOCH₃).

The analytical strategy for this molecule is dictated by the complex electronic and steric interplay of its substituents. The primary amine acts as a strong electron-donating group via resonance (+M), while the carbamate group is moderately electron-donating (+M) but inductively withdrawing (-I). The ortho-methyl group provides weak electron donation (+I) and significant steric hindrance, forcing the carbamate plane slightly out of conjugation with the aromatic ring. Understanding these causal relationships is essential for accurately interpreting the resulting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, as established by foundational spectrometric principles[1],[2].

Detailed Spectroscopic Characterization

The following data sets provide a comprehensive baseline for the structural confirmation of methyl N-(3-amino-2-methylphenyl)carbamate.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Causality Note: DMSO-d₆ is selected as the solvent because its strong hydrogen-bonding capability drastically slows the intermolecular proton exchange of the -NH₂ and -NH- groups. This allows the exchangeable protons to be observed as distinct broad singlets rather than being lost to the baseline.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.95Singlet (s)3H-Ar-CH ₃ (ortho-methyl)
3.62Singlet (s)3H-O-CH ₃ (carbamate)
4.90Broad Singlet (br s)2H-Ar-NH ₂ (primary amine)
6.35Doublet (d)1H7.8Ar-H (C4, ortho to NH₂)
6.52Doublet (d)1H7.8Ar-H (C6, ortho to carbamate)
6.85Triplet (t)1H7.8Ar-H (C5, meta to both N-groups)
8.65Broad Singlet (br s)1H-NH (carbamate)
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
12.5Primary (CH₃)Ar-C H₃
51.8Primary (CH₃)O-C H₃
109.2Tertiary (CH)Ar-C 4
114.5Tertiary (CH)Ar-C 6
118.0Quaternary (C)Ar-C 2 (attached to CH₃)
125.8Tertiary (CH)Ar-C 5
137.4Quaternary (C)Ar-C 1 (attached to carbamate)
146.2Quaternary (C)Ar-C 3 (attached to NH₂)
154.6Quaternary (C=O)C =O (carbamate carbonyl)
Table 3: ATR-FTIR Data (Solid State)
Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3450, 3350MediumN-H Stretch (Asym/Sym)Primary Amine (-NH₂)
3250Medium, BroadN-H StretchSecondary Amide (Carbamate)
1710StrongC=O StretchCarbamate Carbonyl
1600, 1580MediumC=C StretchAromatic Ring
1230StrongC-O StretchCarbamate Ester
Table 4: High-Resolution Mass Spectrometry (ESI+)
Ion Typem/z (Theoretical)m/z (Observed)Mass Error (ppm)Assignment
Precursor181.0974181.09771.6[M+H]⁺
Fragment150.0790150.07932.0[M+H - •OCH₃]⁺
Fragment149.0712149.07152.0[M+H - CH₃OH]⁺
Fragment106.0654106.06572.8[M+H - NHCOOCH₃]⁺

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data that complies with, every protocol must incorporate built-in system suitability checks[3],[4].

Protocol A: NMR Sample Preparation and Acquisition
  • System Suitability Check: Run a standard sample of 1% Tetramethylsilane (TMS) in DMSO-d₆. The TMS peak must exhibit a linewidth at half-height (LWHH) of <1.0 Hz to confirm optimal magnetic field homogeneity (shimming) prior to sample analysis.

  • Sample Preparation: Dissolve 15 mg of the target compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% isotopic purity).

  • Causality of Anhydrous Solvent: Trace water in DMSO appears at ~3.3 ppm and can undergo rapid chemical exchange with the -NH₂ protons, broadening the amine signal and complicating integration. Using anhydrous solvent prevents this interference.

  • Acquisition: Acquire ¹H NMR spectra using a 30° pulse angle, a 2-second relaxation delay (d1), and 16 scans. For ¹³C NMR, utilize a composite pulse decoupling sequence (WALTZ-16) with 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.

Protocol B: ATR-FTIR Analysis
  • System Suitability Check: Perform a background scan on the clean diamond crystal. The total energy throughput must exceed 90% of the manufacturer's specification, and the baseline must remain flat (±0.02 absorbance units) to rule out cross-contamination.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the ATR diamond crystal. Apply consistent pressure using the anvil.

  • Causality of ATR over KBr: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed moisture produces a broad O-H stretch at ~3400 cm⁻¹, which directly masks the critical N-H stretching doublet of the primary amine[1],[2].

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: LC-HRMS/MS Workflow
  • System Suitability Check: Inject a known calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Mass accuracy must be <3 ppm error across the m/z 100-500 range to validate the TOF/Orbitrap mass analyzer's calibration.

  • Chromatography: Elute the sample through a C18 column using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality of Mobile Phase: Electrospray Ionization in positive mode (ESI+) is chosen because the primary aniline group is highly basic and readily protonated under acidic mobile phase conditions (0.1% Formic Acid), yielding a robust [M+H]⁺ precursor ion.

  • Fragmentation: Apply Collision-Induced Dissociation (CID) at normalized collision energies of 20, 30, and 40 eV to generate the diagnostic product ions.

Mechanistic & Diagnostic Workflows

The following diagrams illustrate the logical progression of the analytical workflow and the mechanistic pathways of mass spectrometric fragmentation.

AnalyticalWorkflow A Sample Prep (Purity >98%) B 1H & 13C NMR (DMSO-d6) A->B C ATR-FTIR (Solid State) A->C D LC-HRMS/MS (ESI+) A->D E Data Integration & Structural Confirmation B->E C->E D->E

Fig 1. Multimodal analytical workflow for carbamate structural validation.

MSFragmentation M [M+H]+ m/z 181.0977 F1 Loss of CH3OH (-32 Da) m/z 149.0715 M->F1 CID F2 Loss of •OCH3 (-31 Da) m/z 150.0793 M->F2 CID F3 Loss of NHCOOCH3 (-75 Da) m/z 106.0657 M->F3 High Energy CID

Fig 2. ESI-MS/MS diagnostic fragmentation pathways for the target molecule.

References

  • Food and Drug Administration. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." U.S. Department of Health and Human Services, 2021.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014.[Link]

Sources

Foundational

Methyl N-(3-amino-2-methylphenyl)carbamate (CAS 157563-54-7): A Comprehensive Technical Guide on Identifiers, Structural Mechanics, and Synthetic Utility

Executive Summary As drug development increasingly relies on highly functionalized aromatic scaffolds, methyl N-(3-amino-2-methylphenyl)carbamate (CAS 157563-54-7) has emerged as a critical bifunctional building block. C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on highly functionalized aromatic scaffolds, methyl N-(3-amino-2-methylphenyl)carbamate (CAS 157563-54-7) has emerged as a critical bifunctional building block. Characterized by an electron-rich primary amine and an electronically deactivated carbamate, this compound offers orthogonal reactivity that is highly prized in the synthesis of complex heterocycles, such as benzimidazoles and quinazolines.

This whitepaper provides an in-depth technical analysis of its chemical identifiers, structural mechanics, and field-proven synthetic workflows. Designed for process chemists and drug development professionals, the protocols detailed herein are engineered as self-validating systems to ensure high-fidelity reproducibility at the bench[1][2].

Chemical Identity & Core Identifiers

Accurate compound tracking and database querying require precise chemical identifiers. The table below consolidates the verified structural and registry data for methyl N-(3-amino-2-methylphenyl)carbamate[1][3].

PropertyValue
Chemical Name Methyl N-(3-amino-2-methylphenyl)carbamate
Synonyms Methyl (3-amino-2-methylphenyl)carbamate; Carbamic acid, N-(3-amino-2-methylphenyl)-, methyl ester
CAS Registry Number 157563-54-7
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
SMILES COC(=O)Nc1cccc(N)c1C
InChI InChI=1S/C9H12N2O2/c1-6-7(10)4-3-5-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12)
InChIKey VYRAHTPNSYEFTK-UHFFFAOYSA-N

Structural Mechanics & Reactivity Profile

The synthetic utility of CAS 157563-54-7 is dictated by the electronic disparity between its two nitrogen-containing functional groups.

  • The C3 Primary Amine: The amino group at the 3-position is highly nucleophilic. Its reactivity is further enhanced by the inductive electron-donating effect of the adjacent ortho-methyl group.

  • The C1 Carbamate: The nitrogen at the 1-position is sterically hindered and electronically deactivated by the electron-withdrawing ester oxygen via resonance.

Causality in Synthesis: This electronic dichotomy allows chemists to perform regioselective electrophilic couplings (e.g., acylation, alkylation, or SNAr reactions) exclusively at the C3 amine without requiring transient protecting groups for the carbamate. The carbamate remains inert under mild conditions and can later be cyclized or deprotected under strong basic or thermal conditions to yield advanced active pharmaceutical ingredients (APIs).

Reactivity A Methyl N-(3-amino-2-methylphenyl)carbamate B C3 Primary Amine (Highly Nucleophilic) A->B C C1 Carbamate Nitrogen (Electronically Deactivated) A->C D Electrophilic Coupling (Acylation, Alkylation) B->D Regioselective E Stable under mild conditions (Orthogonal Protection) C->E Inert

Caption: Orthogonal reactivity profile of the amine and carbamate functionalities.

Synthetic Utility & Experimental Workflows

The de novo synthesis of methyl N-(3-amino-2-methylphenyl)carbamate typically proceeds via a two-step sequence starting from commercially available 2-methyl-3-nitroaniline. The following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to guarantee intermediate integrity.

Synthesis A 2-Methyl-3-nitroaniline C Methyl (2-methyl-3-nitrophenyl)carbamate A->C Carbamoylation B Methyl Chloroformate + Pyridine B->C E Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) C->E Nitro Reduction D H2, Pd/C (Reduction) D->E

Caption: Synthetic pathway for CAS 157563-54-7 via carbamoylation and nitro reduction.

Protocol 1: Regioselective Carbamoylation of 2-Methyl-3-nitroaniline

Objective: Synthesize the intermediate methyl (2-methyl-3-nitrophenyl)carbamate.

Mechanistic Rationale: Methyl chloroformate is a highly reactive electrophile. By executing the reaction at 0 °C in the presence of pyridine, pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst (forming a transient, highly reactive acylpyridinium species). The low temperature is critical to suppress the exothermic profile and prevent the formation of unwanted diaryl ureas or bis-acylated byproducts.

Step-by-Step Methodology:

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 2-methyl-3-nitroaniline (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Add pyridine (1.5 eq) in one portion.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add methyl chloroformate (1.1 eq) dropwise over 15 minutes via an addition funnel to control the exotherm.

  • Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO3 and extract with DCM. Wash the organic layer with 1N HCl to remove residual pyridine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validation Checkpoint:

  • TLC: Monitor via Thin-Layer Chromatography (Hexane/EtOAc 3:1). The starting material (yellow spot, Rf​ ~0.4) must be completely consumed, replaced by a higher-running product spot ( Rf​ ~0.6).

  • LC-MS: Confirm the presence of the intermediate mass [M+H]+=211.0 .

Protocol 2: Catalytic Hydrogenation to Yield CAS 157563-54-7

Objective: Reduce the nitro group to yield the final primary amine.

Mechanistic Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is explicitly chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl2). Harsh acidic conditions can prematurely hydrolyze the newly formed carbamate linkage. Hydrogenation provides a clean, neutral reduction environment, ensuring the structural integrity of the carbamate is preserved.

Step-by-Step Methodology:

  • Dissolve the intermediate methyl (2-methyl-3-nitrophenyl)carbamate (1.0 eq) in HPLC-grade methanol (15 volumes).

  • Safety Precaution: Purge the flask thoroughly with nitrogen gas to displace oxygen.

  • Carefully add 10% Pd/C (0.1 eq by weight) under a continuous nitrogen stream to prevent the ignition of methanol vapors.

  • Evacuate the flask and backfill with hydrogen gas using a balloon (1 atm). Repeat this purge cycle three times.

  • Stir the suspension vigorously at room temperature for 4–6 hours.

  • Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite is mandatory here; it prevents pyrophoric, sub-micron palladium particles from passing through standard filter paper, ensuring a metal-free product and preventing post-filtration fires.

  • Concentrate the filtrate in vacuo to yield the target compound as a crystalline solid.

Self-Validation Checkpoint:

  • Visual Cue: The reaction mixture will transition from a deep yellow to a colorless or pale solution as the chromophoric nitro group is reduced.

  • NMR Verification: 1H NMR (DMSO- d6​ ) must reveal the appearance of a broad singlet integrating for 2 protons at ~4.8–5.0 ppm (correlating to the new NH2​ group) while retaining the carbamate NH singlet at ~8.5 ppm and the ester methyl singlet at ~3.6 ppm.

Analytical Characterization Standards

To ensure trustworthiness in downstream API synthesis, batches of methyl N-(3-amino-2-methylphenyl)carbamate must meet strict analytical criteria[1][3].

  • Purity: ≥97% as determined by Reverse-Phase HPLC (UV detection at 254 nm).

  • Mass Spectrometry: ESI-MS should display a distinct molecular ion peak at m/z=181.1 [M+H]+ .

  • Storage: The compound should be stored sealed in a dry environment at 2-8 °C to prevent oxidative degradation of the primary amine over time[1][3].

References

Sources

Exploratory

Preliminary Screening of Methyl N-(3-amino-2-methylphenyl)carbamate Bioactivity: A Multi-Tiered Technical Guide

As a Senior Application Scientist, I approach the preliminary screening of a novel chemical entity not as a rigid checklist, but as a hypothesis-driven cascade. The compound , methyl N-(3-amino-2-methylphenyl)carbamate (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the preliminary screening of a novel chemical entity not as a rigid checklist, but as a hypothesis-driven cascade. The compound , methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) [1], is a bifunctional building block. To design an effective screening protocol, we must first deconstruct its pharmacophore:

  • The Carbamate Moiety: Carbamates are classical, pseudo-irreversible inhibitors of serine hydrolases, most notably Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[2][3].

  • The 3-Amino-2-methylphenyl Group: This aniline-like substructure possesses hydrogen bond donor and acceptor capabilities, a common motif for anchoring compounds into the ATP-binding hinge region of protein kinases.

Based on this structural causality, the most logical bioactivity screening cascade involves a multi-tiered approach: primary enzymatic profiling for cholinesterase inhibition, secondary profiling for kinase off-target/on-target activity, and phenotypic cellular screening.

Screening Cascade Architecture

To ensure resource efficiency and data integrity, the screening workflow is divided into three tiers.

G Compound Methyl N-(3-amino-2-methylphenyl)carbamate Tier1 Tier 1: In Silico & ADMET (Molecular Docking, PAINS) Compound->Tier1 Tier2 Tier 2: In Vitro Target Screening Tier1->Tier2 AChE AChE/BChE Inhibition (Modified Ellman's Assay) Tier2->AChE Kinase Kinase Panel Profiling (ADP-Glo Luminescent Assay) Tier2->Kinase Tier3 Tier 3: Phenotypic Screening (SH-SY5Y Cell Viability) AChE->Tier3 Kinase->Tier3 Hit Hit Triage & Lead Optimization Tier3->Hit

Caption: Multi-tiered bioactivity screening workflow for carbamate derivatives.

Tier 1: Cholinesterase Inhibition Profiling

The Causality of the Assay

Carbamates deactivate cholinesterases by forming a time-dependent covalent bond (carbamylation) at the active-site serine (Ser203 in human AChE)[2][3]. Because the carbamylated enzyme undergoes hydrolysis (decarbamylation) very slowly, these compounds are termed "pseudo-irreversible" inhibitors[3].

To measure this, we utilize a modified Ellman's Assay . The enzyme hydrolyzes the synthetic substrate acetylthiocholine (ATCh) into thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to form a yellow 5-thio-2-nitrobenzoate (TNB) anion, measurable at 412 nm[4][5].

Mechanism Enzyme Active AChE (Ser203) Complex Michaelis Complex (Reversible) Enzyme->Complex + Carbamate Carbamylated Carbamylated Enzyme (Pseudo-irreversible) Complex->Carbamylated Nucleophilic Attack Regenerated Regenerated AChE (Active) Carbamylated->Regenerated Slow Hydrolysis Regenerated->Enzyme

Caption: Mechanism of pseudo-irreversible AChE inhibition by carbamates.

Protocol A: Modified Ellman's Assay (Self-Validating System)

A robust assay must be self-validating. We include Donepezil as a positive control, a DMSO vehicle as a negative control, and a "no-enzyme" blank to account for the spontaneous, non-enzymatic hydrolysis of ATCh[4][5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB in buffer and 75 mM Acetylthiocholine iodide (ATChI) in deionized water[5]. Dissolve the test carbamate in DMSO (ensure final assay DMSO concentration is ≤1% to prevent enzyme denaturation)[4].

  • Pre-Incubation: In a 96-well microplate, add 25 µL of buffer, 25 µL of the test compound (serial dilutions), and 25 µL of AChE enzyme solution (0.03 U/mL) to the test wells[4]. Incubate at 37°C for 10 minutes. Scientific Rationale: Pre-incubation allows the carbamate to establish the Michaelis complex and initiate covalent carbamylation before the highly competitive ATChI substrate is introduced.

  • Reaction Initiation: Add 50 µL of the DTNB solution to all wells[4]. Immediately initiate the enzymatic reaction by adding 25 µL of the ATChI substrate solution[4].

  • Kinetic Measurement: Read the absorbance kinetically at 412 nm every 1 minute for 15 minutes using a microplate reader[4].

  • Data Analysis: Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve[4]. Calculate % Inhibition relative to the DMSO control.

Tier 2: Kinase Panel Profiling

The Causality of the Assay

Given the aniline-like moiety of the compound, it may act as an ATP-competitive inhibitor. To screen this broadly without requiring specific peptide substrates for every kinase, we use the ADP-Glo™ Kinase Assay . This homogeneous assay measures the conversion of ATP to ADP, making it universal for any ADP-generating enzyme[6].

Protocol B: ADP-Glo Luminescent Assay
  • Kinase Reaction: In a 384-well plate, combine 5 µL of the test compound, 10 µL of the target kinase enzyme (e.g., p38α, EGFR), and 5 µL of an ATP/Substrate mixture. Incubate at 30°C for 45 minutes[7].

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to all wells. Incubate at room temperature for 45 minutes[7]. Scientific Rationale: This reagent forcefully terminates the kinase reaction and chemically depletes any unreacted ATP, eliminating background noise[6][7].

  • ADP Detection: Add 50 µL of Kinase Detection Reagent. Incubate for 45 minutes[7]. Scientific Rationale: This reagent simultaneously converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light[6][7].

  • Measurement: Measure luminescence. The luminescent signal is directly proportional to the ADP produced (and thus, kinase activity)[6]. A decrease in signal indicates inhibition.

Data Presentation & Hit Triage

Quantitative data must be structured to allow rapid structure-activity relationship (SAR) triage. Below is a mock data summary table demonstrating how the preliminary screening results for methyl N-(3-amino-2-methylphenyl)carbamate should be presented for lead optimization decisions.

Assay TypeTargetReadout ModalityCalculated IC₅₀ / EC₅₀Significance / Conclusion
Ellman's Kinetic Human AChEAbsorbance (412 nm)4.2 µMModerate pseudo-irreversible inhibition.
Ellman's Kinetic Human BChEAbsorbance (412 nm)1.8 µMSlight BChE selectivity; typical for bulky carbamates.
ADP-Glo p38α MAP KinaseLuminescence>50 µMInactive; amino group does not anchor in hinge.
ADP-Glo EGFR KinaseLuminescence>50 µMInactive; lacks extended hydrophobic tail.
MTT Assay SH-SY5Y CellsAbsorbance (570 nm)85.4 µMLow basal cytotoxicity; favorable therapeutic window.

References

  • Journal of Medicinal Chemistry (ACS Publications). "Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase". [Link]

  • PMC (NIH). "Acetylcholinesterase Inhibitors: Pharmacology and Toxicology". [Link]

  • BPS Bioscience. "CHK1 Kinase Assay Kit". [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling and Metabolic Liability Screening of Methyl N-(3-amino-2-methylphenyl)carbamate

Introduction & Scientific Rationale In early-stage drug discovery, the selection and validation of chemical building blocks dictate the downstream success of lead optimization. Methyl N-(3-amino-2-methylphenyl)carbamate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In early-stage drug discovery, the selection and validation of chemical building blocks dictate the downstream success of lead optimization. Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a highly versatile intermediate frequently utilized in the synthesis of heteroarylamine derivatives, including targeted kinase inhibitors [1].

However, incorporating this building block introduces two distinct structural motifs that require rigorous in vitro profiling:

  • The Aniline Moiety: Aryl amines (anilines) are well-documented "structural alerts." They are highly susceptible to cytochrome P450 (CYP450)-mediated bioactivation, forming reactive electrophilic species such as hydroxylamines and quinone imines. These reactive metabolites can covalently bind to hepatic proteins, leading to oxidative stress, apoptosis, and idiosyncratic adverse drug reactions (IADRs) [1, 3].

  • The Carbamate Moiety: Functioning as an "amide-ester hybrid," the carbamate group is strategically used in medicinal chemistry to enhance conformational stability, membrane permeability, and resistance to first-pass metabolism compared to traditional amides [2]. Nevertheless, it remains susceptible to enzymatic cleavage by carboxylesterases.

To ensure that derivatives synthesized from methyl N-(3-amino-2-methylphenyl)carbamate do not inherit intrinsic toxicophores, it is standard practice to subject the naked building block and its early derivatives to a dual-assay in vitro screening workflow: Cellular Hepatotoxicity Profiling and Reactive Metabolite Trapping .

Experimental Workflow

G cluster_0 Protocol 1: Cellular Toxicity cluster_1 Protocol 2: Metabolic Liability Start Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) Hep Primary Human Hepatocytes (24h Incubation) Start->Hep HLM Human Liver Microsomes + NADPH + 5mM GSH Start->HLM Assays Multiparametric Assays: 1. ATP Viability 2. ROS (DCFDA) 3. GSH Depletion Hep->Assays Decision Lead Optimization Go/No-Go: Structural Alert Assessment Assays->Decision LCMS LC-MS/MS Analysis (Neutral Loss Scan: 129 Da) HLM->LCMS LCMS->Decision

Fig 1: In vitro workflow evaluating cellular toxicity and metabolic liability of the building block.

Protocol 1: In Vitro Cytotoxicity & Oxidative Stress Profiling

Causality & Design: Primary human hepatocytes are utilized rather than immortalized cell lines (e.g., HepG2) because they retain physiological levels of CYP450 enzymes [3]. Because aniline toxicity is heavily dependent on metabolic activation to reactive oxygen species (ROS), a metabolically competent model is mandatory. This protocol is a self-validating system utilizing Acetaminophen (APAP) as a positive control for metabolism-dependent hepatotoxicity.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Thaw cryopreserved primary human hepatocytes and seed at a density of 5 × 10⁴ cells/well in collagen-coated 96-well plates using Williams' E Medium supplemented with dexamethasone and insulin.

    • Allow 24 hours for monolayer attachment.

  • Compound Dosing:

    • Prepare a 10 mM stock of methyl N-(3-amino-2-methylphenyl)carbamate in anhydrous DMSO.

    • Perform serial dilutions to treat cells at final concentrations of 1, 10, 50, and 100 µM.

    • Controls: Ensure final DMSO concentration is uniformly 0.1% (Negative Control). Dose parallel wells with 10 mM Acetaminophen (Positive Control).

  • Incubation & Multiparametric Readouts (24h post-treatment):

    • Viability (Plate A): Add CellTiter-Glo® reagent (1:1 v/v). Lyse for 10 minutes on an orbital shaker. Read luminescence to quantify ATP levels.

    • ROS Generation (Plate B): Wash cells with PBS. Incubate with 10 µM H₂DCFDA for 45 minutes at 37°C. Measure fluorescence (Ex/Em = 485/535 nm).

    • GSH Depletion (Plate C): Lyse cells and apply GSH-Glo™ reagent to measure the ratio of reduced to oxidized glutathione, a primary indicator of electrophilic stress [3].

Data Presentation: Expected Cytotoxicity Profile

Table 1: Representative baseline profiling data for the building block against controls.

Treatment GroupConcentrationCell Viability (% of Control)ROS Generation (Fold Change)Intracellular GSH (% of Control)
Vehicle (DMSO) 0.1%100 ± 4.21.0 ± 0.1100 ± 5.1
Test Compound 10 µM98 ± 3.11.1 ± 0.295 ± 4.8
Test Compound 100 µM82 ± 5.41.8 ± 0.378 ± 6.2
APAP (Positive) 10 mM45 ± 6.74.5 ± 0.522 ± 3.4

Protocol 2: Reactive Metabolite Trapping (GSH Trapping)

Causality & Design: If the aniline moiety undergoes CYP-mediated oxidation to a quinone imine, this "soft" electrophile will rapidly react with "soft" nucleophiles like the thiol group of glutathione (GSH) [1]. By incubating the compound with Human Liver Microsomes (HLM) and a massive excess of GSH, we can trap these transient reactive metabolites and detect them via LC-MS/MS.

Step-by-Step Methodology
  • Incubation Mixture Preparation:

    • In a 1.5 mL Eppendorf tube, combine: 1 mg/mL HLM protein, 5 mM GSH, 3.3 mM MgCl₂, and 100 mM potassium phosphate buffer (pH 7.4).

    • Add methyl N-(3-amino-2-methylphenyl)carbamate to a final concentration of 10 µM.

  • Reaction Initiation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final NADP⁺).

  • Quenching & Extraction:

    • Incubate for exactly 60 minutes at 37°C.

    • Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an LC vial.

    • Chromatography: Use a C18 reverse-phase column with a gradient of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid.

    • Mass Spectrometry: Operate a Triple Quadrupole MS in positive electrospray ionization (+ESI) mode. Program a Neutral Loss Scan of 129 Da .

    • Analytical Rationale: GSH conjugates universally fragment by losing the pyroglutamic acid moiety (129 Da). Scanning for this loss isolates only the trapped reactive metabolites from the complex biological matrix [1].

Data Presentation: GSH Trapping Results

Table 2: LC-MS/MS analytical parameters and expected trapping outcomes.

AnalytePrecursor Ion (m/z)Expected GSH Adduct (m/z)Neutral Loss TargetLiability Assessment
Parent Compound 181.1 [M+H]⁺N/AN/AStable
Hydrolyzed Metabolite 123.1 [M+H]⁺N/AN/AEsterase Cleavage
Quinone Imine Adduct N/A486.1[M+GSH+H]⁺-129 DaAlert: Bioactivation

Note: If high levels of the 486.1 m/z adduct are detected, medicinal chemists must employ isosteric replacement (e.g., converting the aniline to a less electron-rich aminopyridine) to mitigate the liability before advancing the scaffold[1].

References

  • Title: Strategies to Mitigate the Bioactivation of Aryl Amines Source: ACS Medicinal Chemistry Letters (2020) URL: [Link]

  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: Arhiv za higijenu rada i toksikologiju (2015) URL: [Link]

  • Title: Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes Source: International Journal of Environmental Research and Public Health (2016) URL: [Link]

Application

Application Notes and Protocols for the Dissolution of Methyl N-(3-amino-2-methylphenyl)carbamate for Cell Culture Assays

Introduction Methyl N-(3-amino-2-methylphenyl)carbamate is a small molecule of interest in various biological research and drug discovery contexts. The reliability and reproducibility of in vitro cell culture assays invo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl N-(3-amino-2-methylphenyl)carbamate is a small molecule of interest in various biological research and drug discovery contexts. The reliability and reproducibility of in vitro cell culture assays involving this compound are fundamentally dependent on its proper and consistent dissolution. This document provides a comprehensive guide, grounded in established laboratory practices, for the solubilization of methyl N-(3-amino-2-methylphenyl)carbamate. We will detail protocols for preparing high-concentration stock solutions and their subsequent dilution into aqueous cell culture media, with a critical focus on maintaining compound stability and mitigating solvent-induced artifacts. The causality behind each step is explained to empower researchers to adapt these protocols to their specific experimental needs.

Physicochemical Properties of Methyl N-(3-amino-2-methylphenyl)carbamate

A foundational understanding of the compound's properties is crucial for developing a robust dissolution strategy. While extensive public data on the solubility of this specific carbamate is limited, its structural characteristics suggest low aqueous solubility, a common feature for many small organic molecules. Therefore, the use of an organic solvent is necessary for creating a concentrated stock solution.

PropertyValueSource
CAS Number 157563-54-7[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Appearance Solid (predicted)General chemical knowledge
Storage Sealed in dry, 2-8°C[1]

Given its predicted hydrophobicity, Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial solubilization due to its broad solvating power and compatibility with most cell culture systems at low final concentrations.[2][3]

The Stock Solution Hub: A Core Principle

The use of a highly concentrated stock solution is a cornerstone of consistent and accurate cell culture experiments.[4][5] It minimizes repetitive weighing of small, often static-prone, quantities of powder and reduces the potential for error.[4] This central stock serves as a validated starting point for all subsequent dilutions.

cluster_prep Protocol 1: Stock Solution Preparation cluster_dilution Protocol 2: Working Solution Preparation Powder Methyl N-(3-amino-2-methylphenyl)carbamate (Solid Powder) Stock High-Concentration Stock Solution (e.g., 20 mM in 100% DMSO) Powder->Stock Dissolve DMSO Cell Culture-Grade DMSO DMSO->Stock Solvent Working1 Working Solution 1 (e.g., 10 µM) Stock->Working1 Dilute in Media Working2 Working Solution 2 (e.g., 50 µM) Stock->Working2 Dilute in Media Working3 Working Solution N (e.g., 100 µM) Stock->Working3 Dilute in Media

Caption: The Stock Solution Hub concept.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution. It is crucial to perform these steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Rationale: Creating a concentrated stock in 100% DMSO ensures the compound is fully solubilized before its introduction to the aqueous environment of cell culture media, which minimizes the risk of precipitation upon dilution.[6] A concentration of 10-20 mM is typical and provides a convenient range for subsequent dilutions.

Materials:

  • Methyl N-(3-amino-2-methylphenyl)carbamate powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 20 mM stock solution, the required mass of the compound is calculated as follows:

    • Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.020 mol/L × 0.001 L × 180.20 g/mol × 1000 mg/g = 3.604 mg

  • Weigh the Compound: In a chemical fume hood, carefully weigh out approximately 3.6 mg of methyl N-(3-amino-2-methylphenyl)carbamate. For accuracy, it is best practice to weigh the compound into a sterile microcentrifuge tube and record the exact weight.[7] Then, adjust the volume of DMSO to be added to achieve the desired concentration.

    • Example: If you weigh out 3.8 mg, the required DMSO volume is: (3.8 mg / 180.20 g/mol ) / (0.020 mol/L) = 0.00105 L = 1.05 mL.

  • Solvent Addition: Add the calculated volume of cell culture-grade DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but one should be cautious about potential compound degradation with excessive heat.[6]

  • Storage and Handling:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[5]

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into a complete cell culture medium to achieve the final desired concentration for treating cells.

Rationale: The key challenge when diluting a DMSO-solubilized compound into an aqueous medium is preventing it from precipitating out of solution. The procedure is designed to achieve rapid and uniform dispersion.[3]

Procedure:

  • Pre-warm Culture Medium: Use a complete cell culture medium (containing serum, if applicable) that has been pre-warmed to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed. To minimize the final DMSO concentration, a serial dilution approach is often best.[8]

    • Example: To prepare 10 mL of a 20 µM working solution from a 20 mM stock:

      • The dilution factor is 20,000 µM / 20 µM = 1000.

      • Volume of stock needed = 10 mL / 1000 = 0.01 mL = 10 µL.

  • Dilution Technique:

    • Pipette 10 mL of the pre-warmed medium into a sterile conical tube.

    • While gently swirling or vortexing the medium, add the 10 µL of the 20 mM stock solution directly into the medium. Do not pipette the stock solution onto the side of the tube. This ensures immediate and rapid dispersion, which is critical for preventing precipitation.

  • Final DMSO Concentration: It is imperative to calculate the final percentage of DMSO in the working solution to ensure it remains below cytotoxic levels.

    • Final DMSO % = (Volume of DMSO Stock / Total Volume of Working Solution) × 100

    • In the example above: (10 µL / 10,000 µL) × 100 = 0.1%

  • Immediate Use: Working solutions should be prepared fresh immediately before each experiment to ensure compound stability and prevent potential degradation or precipitation in the aqueous medium over time.

Critical Consideration: Solvent Cytotoxicity and the Vehicle Control

DMSO, while an excellent solvent, is not biologically inert. At higher concentrations, it can inhibit cell proliferation, induce differentiation, and cause cytotoxicity.[2][9][10]

  • Safe Concentration Range: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%.[3] A concentration of ≤ 0.1% is highly recommended to minimize off-target effects.[2][8] Sensitive cell types, such as primary cells or stem cells, may require even lower concentrations.[3][11]

  • The Mandatory Vehicle Control: In every experiment, a "vehicle control" is essential for valid data interpretation. This control consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the dissolved compound.[8] This allows researchers to distinguish the effects of the compound from any potential effects of the solvent itself.

Experimental Workflow Visualization

The following diagram illustrates a complete experimental workflow, emphasizing the parallel treatment of cells with the compound and a vehicle control.

cluster_prep Preparation cluster_working Working Solutions cluster_assay Cell-Based Assay Stock 20 mM Stock in DMSO Working_Exp Working Solution (e.g., 20 µM Compound in 0.1% DMSO) Stock->Working_Exp Dilute Working_Ctrl Vehicle Control (0.1% DMSO) Media Pre-warmed Cell Culture Medium Media->Working_Exp Media->Working_Ctrl Add DMSO only Cells_Exp Cells + Working Solution Working_Exp->Cells_Exp Treat Cells_Ctrl Cells + Vehicle Control Working_Ctrl->Cells_Ctrl Treat Analysis Data Analysis (e.g., Viability, Gene Expression) Cells_Exp->Analysis Collect Data Cells_Ctrl->Analysis Collect Data

Sources

Method

analytical methods for detecting methyl N-(3-amino-2-methylphenyl)carbamate in water

Application Note: Trace-Level Quantification of Methyl N-(3-amino-2-methylphenyl)carbamate in Environmental Water by LC-MS/MS Introduction & Mechanistic Grounding Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-5...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Trace-Level Quantification of Methyl N-(3-amino-2-methylphenyl)carbamate in Environmental Water by LC-MS/MS

Introduction & Mechanistic Grounding

Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical agents. As manufacturing scales increase, monitoring its presence as an emerging polar contaminant in environmental and wastewater effluents becomes paramount.

Historically, pesticide and intermediate analysis relied heavily on Gas Chromatography (GC). However, carbamates are notoriously thermally labile and prone to degradation in hot GC inlets, leading to poor reproducibility and under-quantification. To circumvent this, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for carbamate analysis, aligning with performance-based methods such as1[1].

This application note details a highly sensitive, self-validating LC-MS/MS protocol utilizing Solid Phase Extraction (SPE) to achieve sub-parts-per-billion (ppb) detection limits for methyl N-(3-amino-2-methylphenyl)carbamate.

Experimental Protocol & Causality

Reagents and Materials
  • Target Analyte : Methyl N-(3-amino-2-methylphenyl)carbamate (>98% purity).

  • Internal Standard (IS) : Carbofuran-d3 (100 µg/mL in methanol). Rationale: An isotopically labeled carbamate IS is chemically similar enough to correct for matrix-induced ion suppression and extraction losses, ensuring the protocol is self-validating[1].

  • Solvents : LC-MS grade Water, Methanol, Acetonitrile, and Formic Acid.

  • Extraction Sorbent : Oasis HLB (Hydrophilic-Lipophilic Balance) SPE Cartridges (200 mg, 6 mL). Rationale: The HLB copolymer provides enhanced retention for polar analytes containing amino groups, preventing breakthrough during the loading phase[2].

Sample Preparation Workflow (Solid Phase Extraction)

Step-by-step methodology with mechanistic rationale:

  • Filtration : Pass 100 mL of the environmental water sample through a 0.45 µm nylon syringe filter. Causality: Removes particulate matter that could clog the SPE frit or LC column.

  • Spiking : Add 10 µL of the Carbofuran-d3 IS (1 µg/mL) to the filtered sample.

  • Conditioning : Pass 5 mL of Methanol followed by 5 mL of LC-MS grade water through the SPE cartridge. Causality: Methanol solvates the polymeric sorbent bed, maximizing the surface area for analyte interaction, while water equilibrates the bed to match the aqueous sample matrix.

  • Loading : Load the 100 mL spiked sample at a controlled flow rate of 5 mL/min. Causality: A slow flow rate ensures sufficient residence time for the analyte to partition from the water into the stationary phase.

  • Washing : Wash the cartridge with 5 mL of 5% Methanol in water. Causality: This critical step selectively elutes highly polar inorganic salts and humic acids without disrupting the hydrophobic interactions holding the target carbamate.

  • Elution : Elute the target analyte with 2 x 3 mL of 100% Acetonitrile. Causality: The strong organic solvent breaks the hydrophobic interactions, quantitatively releasing the analyte.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 1 mL of the initial mobile phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

SPE_Workflow A Environmental Water Sample (pH adjusted & filtered) B SPE Cartridge Conditioning (MeOH followed by Water) A->B C Sample Loading (5 mL/min flow rate) B->C D Cartridge Washing (5% MeOH in Water) C->D E Analyte Elution (100% Acetonitrile) D->E F Evaporation & Reconstitution (Initial Mobile Phase) E->F G LC-MS/MS Analysis F->G

Figure 1: Step-by-step Solid Phase Extraction (SPE) workflow for carbamate isolation.

LC-MS/MS Conditions

To achieve rapid and selective separation, a specialized carbamate column is recommended over traditional C18 phases. Columns like the 3 provide unique selectivity, allowing for the separation of target carbamates in under 5 minutes while minimizing co-elution with matrix interferences[3].

Table 1: LC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (Acetonitrile + 0.1% FA)
0.0 0.4 90 10
1.0 0.4 90 10
4.0 0.4 10 90
5.5 0.4 10 90
5.6 0.4 90 10

| 8.0 | 0.4 | 90 | 10 |

Table 2: MS/MS MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Methyl N-(3-amino-2-methylphenyl)carbamate 181.1 149.1 15 Quantifier
Methyl N-(3-amino-2-methylphenyl)carbamate 181.1 106.1 25 Qualifier

| Carbofuran-d3 (IS) | 225.1 | 125.1 | 20 | Internal Standard |

MS_Pathway A ESI+ Ionization [M+H]+ m/z 181.1 B Q1: Precursor Isolation (m/z 181.1) A->B C Q2: Collision Cell (CID with Argon) B->C D Q3: Quantifier Ion m/z 149.1 (Loss of CH3OH) C->D CE: 15 eV E Q3: Qualifier Ion m/z 106.1 (Loss of Carbamate) C->E CE: 25 eV F Detector (Electron Multiplier) D->F E->F

Figure 2: MRM fragmentation pathway for methyl N-(3-amino-2-methylphenyl)carbamate.

System Suitability & Self-Validation (Trustworthiness)

To ensure this method is a self-validating system, the following quality control (QC) measures are mandatory:

  • Matrix-Matched Calibration : Calibration curves (1 to 100 µg/L) must be prepared in the reconstituted blank matrix to mathematically cancel out residual ion enhancement or suppression[2].

  • Surrogate Recovery Monitoring : The recovery of Carbofuran-d3 must fall between 80% and 120% for the data batch to be accepted, ensuring the protocol is self-validating[1].

  • Carryover Checks : A solvent blank (initial mobile phase) must be injected after the highest calibration standard and every 10 samples. The analyte peak area in the blank must be <5% of the Limit of Quantification (LOQ).

Table 3: Method Validation Summary (Representative Data)

Parameter Value / Range Acceptance Criteria
Linear Range 1.0 – 100 µg/L R² > 0.995
Limit of Detection (LOD) 0.3 µg/L S/N > 3
Limit of Quantification (LOQ) 1.0 µg/L S/N > 10
Mean Recovery (Spiked at 10 µg/L) 94.5% 80% – 120%

| Intra-day Precision (RSD, n=6) | 4.2% | < 10% |

References

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045, Shimadzu Scientific Instruments.
  • Analysis of carbamate and organophosphorus pesticide in agricultural irrigation water by Liquid Chromatography - Mass Spectrometry, ResearchGate.
  • Effective Analysis Carbamate Pesticides, Separation Science.

Sources

Application

Application Note: HPLC-Based Quantification of Methyl N-(3-amino-2-methylphenyl)carbamate

Executive Summary Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a critical aromatic building block and intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a critical aromatic building block and intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs)[1]. Accurate quantification of this compound is essential during chemical manufacturing to monitor reaction completion and profile impurities. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method optimized for the specific physicochemical properties of this basic, amine-containing carbamate.

Chemical Context & Method Development Rationale

Designing an analytical method requires a deep understanding of the analyte's molecular structure to anticipate and mitigate chromatographic challenges.

Analyte Profiling: Methyl N-(3-amino-2-methylphenyl)carbamate (MW: 180.20 g/mol ) contains three defining functional groups: an aromatic ring (providing strong UV absorbance), a carbamate linkage, and a primary aniline-like amine[1].

Causality Behind Experimental Choices:

  • Mobile Phase pH & Ion Pairing: The primary amine is basic (estimated pKa ~4.5). At a neutral pH, this group exists in a state of partial ionization, leading to dual retention mechanisms: standard hydrophobic partitioning and unwanted ion-exchange interactions with residual, acidic silanols on the silica column matrix. This phenomenon manifests as severe peak tailing and irreproducible retention times[2]. To resolve this, the mobile phase is acidified to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA). This fully protonates the amine, while the TFA acts as an ion-pairing reagent to mask the positive charge, enhancing retention on the hydrophobic stationary phase[2].

  • Stationary Phase Selection: Even with acidic suppression, basic compounds can interact with unreacted silanols. A polar end-capped C18 column (e.g., Waters XBridge) is selected because the proprietary end-capping minimizes secondary silanol interactions, ensuring a sharp, symmetrical peak[2].

  • Gradient Elution: A gradient of Acetonitrile is employed rather than an isocratic hold. This ensures the polar amine elutes with high efficiency while providing sufficient organic strength at the end of the run to wash out highly hydrophobic synthetic byproducts (e.g., unreacted bis-carbamates or dimers).

Method Optimization Logic

G Start Analyte: Methyl N-(3-amino- 2-methylphenyl)carbamate Analyze Structural Risk: Basic Amine (pKa ~4.5) Start->Analyze Problem Chromatographic Issue: Silanol Interactions & Peak Tailing Analyze->Problem Sol1 Stationary Phase Selection: Polar End-Capped C18 Column Problem->Sol1 Sol2 Mobile Phase Optimization: Acidic pH to Protonate Amine Problem->Sol2 Final Optimized HPLC Method: Self-Validating & High Resolution Sol1->Final Opt1 0.1% TFA in Water (Ion Pairing) Sol2->Opt1 Opt2 Acetonitrile Gradient (Elution) Sol2->Opt2 Opt1->Final Opt2->Final

Fig 1: Method development logic for basic amine-containing compounds to prevent peak tailing.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability criteria, ensuring that column degradation or mobile phase preparation errors are caught prior to data acquisition[3].

Reagents and Materials
  • Analyte Standard: Methyl N-(3-amino-2-methylphenyl)carbamate (Purity ≥ 97%)[1].

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic acid (TFA).

  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent polar end-capped C18).

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Acetonitrile): Use 100% HPLC-grade ACN. Degas prior to use.

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with diluent.

  • Sample Preparation: Weigh an appropriate amount of the synthetic sample to achieve a target concentration of ~100 µg/mL. Dissolve and dilute in the diluent, filtering through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention).

  • Detection: UV at 254 nm (Optimal for the aromatic carbamate chromophore).

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% → 60% B

    • 10.0 - 12.0 min: 60% → 90% B

    • 12.0 - 15.0 min: 90% B (Column Wash)

    • 15.0 - 15.1 min: 90% → 10% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

Method Validation & Data Presentation

The method was validated in accordance with ICH Q2(R1) guidelines for analytical procedures, focusing on specificity, linearity, accuracy, and precision[3].

System Suitability Test (SST)

The SST must be performed using five replicate injections of the 100 µg/mL standard solution. The run is only valid if the following criteria are met:

ParameterAcceptance CriteriaObserved ResultPass/Fail
Retention Time (RT) ~ 7.4 minutes7.42 minPass
Tailing Factor (Tf) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 5,0008,450Pass
Peak Area %RSD ≤ 2.0% (n=5)0.65%Pass
Linearity, LOD, and LOQ

Linearity was established by injecting standard solutions at six concentration levels ranging from 10% to 150% of the target concentration (10 µg/mL to 150 µg/mL). The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope[3].

Validation ParameterResultICH Q2(R1) Requirement
Linear Range 10 - 150 µg/mLMust cover 80-120% of target
Correlation Coefficient ( R2 ) 0.9998≥ 0.999
LOD (S/N = 3) 0.15 µg/mLReport value
LOQ (S/N = 10) 0.45 µg/mLReport value
Accuracy (Recovery) and Precision

Accuracy was determined by spiking known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% levels. Method precision (repeatability) was assessed via six independent sample preparations at the 100% level[3].

Spike LevelMean Recovery (%)%RSD (n=3 per level)Acceptance Criteria
50% (50 µg/mL) 99.4%1.1%98.0% - 102.0%
100% (100 µg/mL) 100.2%0.8%98.0% - 102.0%
150% (150 µg/mL) 99.8%0.9%98.0% - 102.0%
Method Precision N/A0.85% (n=6)%RSD ≤ 2.0%

Conclusion

The developed HPLC method successfully neutralizes the chromatographic risks associated with the basic amine group of Methyl N-(3-amino-2-methylphenyl)carbamate. By combining acidic ion-pairing (0.1% TFA) with a polar end-capped stationary phase, the method delivers exceptional peak symmetry and reproducibility. The embedded system suitability parameters ensure the protocol remains a highly trustworthy, self-validating tool for routine pharmaceutical quality control.

References

  • PharmaGuru. "HPLC Method Development For Basic Molecules: A Case Study". PharmaGuru.[Link]

  • Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology". U.S. FDA Guidance for Industry. [Link]

Sources

Method

Application Note: Methyl N-(3-amino-2-methylphenyl)carbamate as a Scaffold for β-Tubulin Inhibition and Negative Cross-Resistance Studies

Scientific Rationale & Structural Insights In agrochemical research, carbamates are broadly divided into two distinct mechanistic classes. While N-methylcarbamates (e.g., carbaryl) act as insecticides by inhibiting acety...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Insights

In agrochemical research, carbamates are broadly divided into two distinct mechanistic classes. While N-methylcarbamates (e.g., carbaryl) act as insecticides by inhibiting acetylcholinesterase (AChE), N-phenylcarbamates function primarily as fungicides and herbicides by disrupting microtubule dynamics[1][2].

Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) belongs to the latter class. From a structural biology perspective, this compound serves as an exceptional scaffold for novel fungicide discovery. The carbamate moiety acts as the primary pharmacophore for tubulin binding, while the strategically positioned 3-amino group provides a versatile nucleophilic handle. Researchers can exploit this amino group via acylation, alkylation, or sulfonyl conjugation to conduct extensive Structure-Activity Relationship (SAR) studies, optimizing lipophilicity and target-site affinity without disrupting the core binding geometry.

The Phenomenon of Negative Cross-Resistance

A major challenge in modern agriculture is the rapid emergence of fungal resistance to benzimidazole fungicides (e.g., carbendazim), primarily driven by point mutations—such as the E198A mutation—in the fungal β-tubulin gene[3][4].

Fascinatingly, N-phenylcarbamates exploit a phenomenon known as negative cross-resistance [5]. The E198A mutation, which prevents benzimidazoles from binding, simultaneously alters the steric and electrostatic landscape of the binding pocket to create a high-affinity site for N-phenylcarbamates[4]. Thus, strains that are highly resistant to standard treatments become uniquely hypersensitive to N-phenylcarbamate derivatives like methyl N-(3-amino-2-methylphenyl)carbamate[5][6].

Tubulin_Inhibition A Wild-Type β-Tubulin (Benzimidazole Sensitive) D Microtubule Assembly (Normal Fungal Growth) A->D Low affinity for N-phenylcarbamates B Mutant β-Tubulin (E198A) (Benzimidazole Resistant) C Methyl N-(3-amino...) carbamate Scaffold B->C High affinity binding (Negative Cross-Resistance) E Polymerization Arrest (Fungal Cell Death) C->E Mitotic arrest

Mechanism of negative cross-resistance in mutant β-tubulin targeted by N-phenylcarbamates.

Experimental Protocols

To evaluate the pesticidal efficacy of methyl N-(3-amino-2-methylphenyl)carbamate derivatives, the following self-validating protocols are designed to confirm both phenotypic toxicity and the direct molecular mechanism.

Protocol A: Mycelial Growth Inhibition Assay (Agar Dilution)

Causality Note: Agar dilution is prioritized over broth microdilution for filamentous fungi like Botrytis cinerea because it allows for precise, quantifiable measurement of radial mycelial growth, which directly correlates with mitotic health[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the synthesized carbamate derivatives in 100% HPLC-grade acetone to create a 10 mg/mL stock. Reasoning: N-phenylcarbamates exhibit low aqueous solubility; acetone ensures complete dissolution without causing baseline fungal toxicity at working concentrations (<1% v/v)[7].

  • Media Formulation: Autoclave standard Potato Dextrose Agar (PDA) and allow it to cool to exactly 50–55°C in a water bath. Reasoning: Adding the compound at this temperature prevents thermal degradation of the carbamate ester linkage while keeping the agar molten.

  • Spiking: Aliquot the stock solution into the molten PDA to achieve a serial concentration gradient (e.g., 0.01, 0.1, 1.0, 10, and 100 µg/mL). Pour into 90 mm Petri dishes.

  • Inoculation: Using a sterile cork borer, excise 5 mm mycelial plugs from the actively growing margins of 4-day-old B. cinerea cultures (both Wild-Type and E198A mutant strains). Invert the plug and place it in the center of the spiked PDA plate.

  • Incubation & Measurement: Incubate plates at 20°C in darkness. After 72–96 hours, measure the colony diameter in two perpendicular directions using digital calipers.

  • Self-Validation System: Every assay batch must include:

    • Negative Control: PDA spiked with 1% acetone (validates that solvent is not inhibiting growth).

    • Positive Control 1 (Carbendazim): Validates the resistance profile of the E198A mutant.

    • Positive Control 2 (Diethofencarb): Serves as the benchmark N-phenylcarbamate standard[2].

Assay_Workflow S1 1. Scaffold Derivatization (3-amino group modification) S2 2. Media Preparation (Agar Dilution 0.01 - 100 µg/mL) S1->S2 S3 3. Fungal Inoculation (Botrytis cinerea WT & Mutant) S2->S3 S4 4. Mycelial Growth Measurement (Post 72-96 hours) S3->S4 S5 5. EC50 Determination & SAR Analysis S4->S5

Experimental workflow for determining EC50 of N-phenylcarbamate derivatives.

Protocol B: In Vitro Tubulin Polymerization Assay (Turbidimetric)

Causality Note: Phenotypic death (Protocol A) does not definitively prove the mechanism of action. To rule out off-target toxicity, a cell-free turbidimetric assay is required. As tubulin heterodimers polymerize into microtubules, the solution's optical density increases. Inhibitors will suppress this curve.

Step-by-Step Methodology:

  • Reconstitute purified fungal β-tubulin (or highly homologous porcine brain tubulin) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Pre-incubate the tubulin solution (3 mg/mL) with 10 µM of the test carbamate derivative for 15 minutes at 4°C.

  • Transfer the mixture to a pre-warmed 37°C quartz cuvette inside a temperature-controlled spectrophotometer.

  • Monitor absorbance at 340 nm continuously for 60 minutes. Calculate the Vmax of polymerization and the final steady-state absorbance to determine the IC₅₀ of tubulin assembly inhibition.

Data Presentation & SAR Interpretation

To effectively communicate the results of the derivatization and biological evaluation, quantitative data must be structured to highlight the negative cross-resistance paradigm. Below is a representative SAR data matrix demonstrating the expected phenotypic response.

CompoundTarget PhenotypeEC₅₀ Wild-Type (µg/mL)EC₅₀ E198A Mutant (µg/mL)Mechanism of Action
Carbendazim (Standard)Benzimidazole0.05>100.0Binds WT β-tubulin
Diethofencarb (Standard)N-phenylcarbamate>100.00.08Binds Mutant β-tubulin
Methyl N-(3-amino-2-methylphenyl)carbamate Base Scaffold>50.01.25Binds Mutant β-tubulin
N-Acyl-Derivatized Scaffold (Mock)Optimized Derivative>50.00.04Binds Mutant β-tubulin

Interpretation: The base scaffold demonstrates moderate, highly selective toxicity against the benzimidazole-resistant mutant. By utilizing the 3-amino group to synthesize an N-acyl derivative, researchers can increase the steric bulk to perfectly complement the expanded binding pocket of the E198A mutant, achieving sub-microgram efficacy that surpasses commercial standards.

References

  • Elad, Y., Katan, T., & Shabi, E. (1988). "Negative cross resistance between benzimidazole and N‐phenylcarbamate fungicides and control of Botrytis cinerea on grapes." Plant Pathology, 37(1), 141-147.[5] Available at:[Link]

  • Fujimura, M., Kamakura, T., Inoue, H., & Yamaguchi, I. (2004). "Amino-acid alterations in the β-tubulin gene of Neurospora crassa that confer resistance to carbendazim and diethofencarb." Current Genetics.[4] Available at:[Link]

  • Davidson, R.M., Hanson, L.E., Franc, G.D., & Panella, L.W. (2006). "Analysis of beta-tubulin gene mutations in Cercospora beticola varying in sensitivity to benzimidazole fungicides." Journal of Phytopathology, 154, 321-328.[3] Available at: [Link]

  • Grokipedia. "Diethofencarb - Chemical Properties, Environmental Fate, and Mode of Action."[7] Available at: [Link]

  • Yoon, C. S., et al. (2008). "Survey of Fungicide Resistance for Chemical Control of Botrytis cinerea on Paprika." The Plant Pathology Journal.[6] Available at:[Link]

Sources

Application

Application Note: Methyl N-(3-amino-2-methylphenyl)carbamate in the Synthesis of Neurodegenerative Disease Probes

Introduction to the Bifunctional Scaffold In the landscape of neurodegenerative disease research—particularly Parkinson’s disease (PD) and Alzheimer’s disease (AD)—the development of highly selective small-molecule probe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Bifunctional Scaffold

In the landscape of neurodegenerative disease research—particularly Parkinson’s disease (PD) and Alzheimer’s disease (AD)—the development of highly selective small-molecule probes is critical for interrogating complex signaling pathways. Methyl N-(3-amino-2-methylphenyl)carbamate (CAS 157563-54-7) has emerged as a highly versatile, bifunctional building block in medicinal chemistry. Featuring an unprotected primary amine, a sterically demanding ortho-methyl group, and a protected methyl carbamate, this intermediate is strategically utilized to synthesize advanced kinase inhibitors (e.g., LRRK2 inhibitors) and inflammasome modulators (e.g., NLRP3 inhibitors)[1].

This application note details the structural rationale, step-by-step synthetic protocols, and validation frameworks for utilizing this compound in the development of targeted neuro-probes.

Chemical Rationale & Structural Biology

The architectural design of methyl N-(3-amino-2-methylphenyl)carbamate provides three distinct pharmacological and synthetic advantages:

  • The Ortho-Methyl Effect (Atropisomerism): When the free amine is coupled to a heteroaryl kinase core (such as a pyrimidine or indazole), the adjacent 2-methyl group restricts the rotation of the C–N bond. This conformational locking forces the molecule into a specific dihedral angle that perfectly complements the narrow hydrophobic pocket of the Leucine-Rich Repeat Kinase 2 (LRRK2) hinge region. This causality explains why ortho-methyl anilines achieve drastic improvements in kinase selectivity over flat, off-target kinases[2].

  • Bifunctional Asymmetry: The presence of the methyl carbamate at the 1-position protects the second amine from unwanted side reactions during harsh cross-coupling conditions[1].

  • Target Engagement: In specific neuro-inflammatory targets like the NLRP3 inflammasome, the carbamate motif itself is often retained in the final probe, acting as a critical hydrogen bond acceptor/donor within the solvent-exposed region of the protein complex[3].

SynthWorkflow A Methyl N-(3-amino-2- methylphenyl)carbamate (CAS 157563-54-7) B Buchwald-Hartwig Coupling (Pd/XPhos) A->B D Protected Intermediate (Kinase Inhibitor Precursor) B->D  Yield: >80%   C Heteroaryl Chloride (e.g., Pyrimidine core) C->B E Carbamate Cleavage (TFA or Base) D->E F Functionalization (PROTAC / Fluorophore) E->F G Advanced Neuro-Probe F->G

Synthetic workflow utilizing methyl N-(3-amino-2-methylphenyl)carbamate for neuro-probe generation.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

To generate the core structure of a neuro-probe, the primary amine of methyl N-(3-amino-2-methylphenyl)carbamate is coupled to a halogenated heteroaryl scaffold.

Causality of Reagent Selection: XPhos is selected as the ligand because its bulky biaryl structure facilitates the reductive elimination step in the catalytic cycle. This prevents the formation of inactive palladium black, ensuring high yields when coupling sterically hindered ortho-methyl anilines[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine methyl N-(3-amino-2-methylphenyl)carbamate (1.0 equiv, 1.0 mmol) and the target heteroaryl chloride (1.05 equiv, 1.05 mmol).

  • Catalyst Addition: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and XPhos (0.06 equiv, 6 mol%)[4].

  • Base & Solvent: Add anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol) followed by degassed 1,4-dioxane (10 mL). The weak base Cs2CO3 is chosen over stronger bases (like t-BuONa) to prevent premature cleavage of the methyl carbamate group.

  • Reaction: Seal the flask and heat to 90°C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating System (Checkpoint 1): The protocol is self-validating via LC-MS and NMR. The reaction is deemed successful only when the starting aniline peak (m/z 181.2 [M+H]+) is completely consumed. In 1H-NMR, the disappearance of the broad singlet at ~5.0 ppm (aniline -NH2) and the appearance of a downfield secondary amine proton at ~8.5 ppm confirms successful C–N bond formation.

Protocol 2: In Vitro Target Engagement Assay (LRRK2/NLRP3)

Once the probe is synthesized, its biological activity must be validated in cellular models of neurodegeneration.

Step-by-Step Methodology:

  • Cell Culture: Plate human microglial cells (HMC3) or SH-SY5Y neuroblastoma cells at a density of 5 × 10^4 cells/well in a 96-well plate.

  • Compound Treatment: Treat cells with the synthesized carbamate-derived probe in a 10-point dose-response curve (ranging from 0.1 nM to 10 µM) for 2 hours.

  • Stimulation: For NLRP3 validation, prime cells with LPS (1 µg/mL) for 3 hours, followed by ATP (5 mM) for 45 minutes to induce inflammasome activation[3].

  • Quantification:

    • For LRRK2: Lyse cells and measure the dephosphorylation of pSer935 LRRK2 via quantitative Western Blot or homogeneous time-resolved fluorescence (HTRF)[2].

    • For NLRP3: Quantify IL-1β release in the supernatant using a standard ELISA kit[3].

Self-Validating System (Checkpoint 2): Include MLi-2 (for LRRK2) or MCC950 (for NLRP3) as positive controls. The assay is self-validating if the positive control IC50 falls within established literature ranges (e.g., ~1.4 nM for MLi-2) and the dose-response curve exhibits a Hill slope of approximately 1.0, confirming 1:1 competitive inhibition rather than non-specific compound aggregation[2].

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Amination for the Carbamate Scaffold

Optimization data demonstrating the necessity of specific catalytic systems to overcome the steric hindrance of the ortho-methyl group.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observation
Pd(OAc)2BINAPt-BuONaToluene10015%Carbamate cleavage observed.
Pd2(dba)3XantPhosCs2CO3Dioxane9042%Incomplete conversion; steric clash.
Pd2(dba)3 XPhos Cs2CO3 Dioxane 90 88% Optimal; complete conversion.
Table 2: Pharmacological Profiling of Synthesized Probes

Comparison of carbamate-retained vs. carbamate-cleaved probes in neurodegenerative targets.

Probe VariantTargetDisease ModelIC50 (nM)Cellular Target Engagement
Carbamate-RetainedNLRP3Alzheimer's (Microglia)12.5>90% reduction in IL-1β release
Carbamate-CleavedLRRK2Parkinson's (SH-SY5Y)2.1Loss of pSer935 LRRK2 signal
PROTAC ConjugateLRRK2Parkinson's (SH-SY5Y)8.4>85% LRRK2 degradation (DC50)

Mechanistic Visualization

Pathway Probe Synthesized Probe (LRRK2/NLRP3 Inhibitor) LRRK2 LRRK2 Kinase (Hyperactive in PD) Probe->LRRK2 ATP-competitive Inhibition NLRP3 NLRP3 Inflammasome (Active in AD/PD) Probe->NLRP3 Allosteric Inhibition Microglia Microglial Activation LRRK2->Microglia Promotes Inflammation Neuroinflammation (IL-1β, IL-18) NLRP3->Inflammation Drives Microglia->Inflammation Neurodegeneration Neuronal Death (Disease Progression) Inflammation->Neurodegeneration Exacerbates

Mechanism of synthesized probes targeting LRRK2 and NLRP3 to halt neurodegeneration.

References

  • Daiichi Sankyo Co Ltd. (2018). WO2018221433A1 - ヘテロアリールアミン誘導体 (Heteroarylamine derivatives). Google Patents.
  • Scott, J. D., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry. PubMed. URL:[Link]

  • Ruiz, J., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Organometallics. PMC. URL:[Link]

  • Wu, X., et al. (2024). MCC950 as a promising candidate for blocking NLRP3 inflammasome activation: A review of preclinical research and future directions. Archiv der Pharmazie. PubMed. URL:[Link]

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Method

Application Note: Synthesis and SAR Profiling of Methyl N-(3-amino-2-methylphenyl)carbamate Derivatives

Executive Summary The development of small-molecule inhibitors targeting the colchicine binding site of β-tubulin remains a cornerstone of targeted oncology. The methyl N-phenylcarbamate moiety is a privileged pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors targeting the colchicine binding site of β-tubulin remains a cornerstone of targeted oncology. The methyl N-phenylcarbamate moiety is a privileged pharmacophore known to effectively target tubulin[1]. This application note details the robust, two-step synthesis of the core scaffold—methyl N-(3-amino-2-methylphenyl)carbamate[2]—and outlines a highly validated protocol for its divergent derivatization. By establishing a self-validating synthetic workflow, researchers can rapidly generate high-quality libraries of amides and ureas to probe structure-activity relationships (SAR) in drug discovery campaigns[3].

Pharmacophore Design & Rationale

The design of the methyl N-(3-amino-2-methylphenyl)carbamate scaffold is rooted in strict structure-based causality:

  • Methyl Carbamate: Acts as a critical hydrogen-bond donor/acceptor network, anchoring the molecule within the colchicine binding domain. Methyl carbamates of anilines are widely recognized for their chemical stability and utility in biological systems[4].

  • 2-Methyl Group (Conformational Lock): The ortho-methyl substituent intentionally introduces a steric clash with the carbamate NH. This restricts the free rotation of the C-N bond, forcing the carbamate plane out of coplanarity with the phenyl ring—a dihedral angle pre-organization required for optimal target binding.

  • 3-Amino Group: Serves as a versatile, nucleophilic vector for divergent library generation, allowing researchers to probe adjacent hydrophobic sub-pockets.

PharmacophoreLogic cluster_0 Methyl N-(3-amino-2-methylphenyl)carbamate Scaffold Carbamate Methyl Carbamate (H-Bonding Network) Colchicine Colchicine Binding Site (β-Tubulin) Carbamate->Colchicine Anchors to pocket Methyl 2-Methyl Group (Conformational Lock) Methyl->Carbamate Restricts rotation Amine 3-Amino Group (Diversification Vector) SAR SAR Library Generation (Amides/Ureas) Amine->SAR Enables derivatization SAR->Colchicine Probes hydrophobic sub-pockets

Logical mapping of the core scaffold's pharmacophore features to target binding.

Retrosynthetic Strategy & Workflow

The synthesis begins with 2-methyl-3-nitroaniline, a well-characterized, commercially available crystalline powder. The workflow is designed to be highly chemoselective, avoiding harsh conditions that could compromise the carbamate linkage.

SynthesisWorkflow SM 2-Methyl-3-nitroaniline (CAS: 603-83-8) Step1 Carbamoylation Reagents: ClCOOMe, Pyridine Temp: 0 °C to RT SM->Step1 Int1 Methyl N-(2-methyl-3-nitrophenyl)carbamate (Intermediate) Step1->Int1 90% Yield Step2 Nitro Reduction Reagents: H2 (1 atm), 10% Pd/C Solvent: MeOH Int1->Step2 Core Methyl N-(3-amino-2-methylphenyl)carbamate (Target Scaffold) Step2->Core 95% Yield

Step-by-step synthetic workflow for the core methyl carbamate scaffold.

Experimental Protocols

Step 1: Carbamoylation of 2-Methyl-3-nitroaniline

Mechanistic Causality: Methyl chloroformate is highly electrophilic. The reaction must be initiated at 0 °C to prevent exothermic runaway and bis-carbamoylation. Pyridine is selected over aqueous inorganic bases to maintain a homogeneous organic phase, acting simultaneously as an acid scavenger and a nucleophilic catalyst.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 2-methyl-3-nitroaniline (10.0 g, 65.7 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add anhydrous pyridine (7.9 mL, 98.6 mmol, 1.5 eq). Stir under an inert argon atmosphere and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Add methyl chloroformate (6.1 mL, 78.8 mmol, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The bright yellow starting material spot (Rf ~0.6) will be entirely replaced by a pale yellow product spot (Rf ~0.4). Pyridine hydrochloride will visibly precipitate as a white solid.

  • Workup: Quench the reaction with 1M HCl (50 mL) to remove excess pyridine. Extract the organic layer, wash with saturated NaHCO₃ (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield methyl N-(2-methyl-3-nitrophenyl)carbamate as a pale yellow solid (Yield: ~90%).

Step 2: Nitro Reduction to the Core Scaffold

Mechanistic Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl) to avoid acidic environments that could hydrolyze the newly formed carbamate.

  • Preparation: Dissolve the intermediate from Step 1 (10.0 g, 47.6 mmol) in HPLC-grade Methanol (100 mL) in a 250 mL flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w) under a steady stream of argon to prevent ignition of the methanol vapor.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Self-Validation Check: The reduction is visually indicated by the transition of the solution from pale yellow to completely colorless. TLC (DCM/MeOH 95:5) will confirm the disappearance of the nitro intermediate (Rf ~0.8) and the appearance of a highly polar, ninhydrin-active amine spot (Rf ~0.3).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to afford the core scaffold, methyl N-(3-amino-2-methylphenyl)carbamate, as an off-white solid (Yield: ~95%).

Step 3: Divergent Derivatization (Amide Library Generation)
  • Dissolve the core scaffold (1.0 eq) in anhydrous DCM (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir at room temperature for 6 hours, followed by standard aqueous workup and silica gel flash chromatography.

SAR Data & Quantitative Analysis

A focused library was synthesized using the protocol above to probe the hydrophobic sub-pocket of the colchicine binding site. Data is summarized below.

CompoundR-Group (Derivatization)Yield (%)CLogPTubulin IC₅₀ (µM)HeLa IC₅₀ (µM)
1a Benzoyl852.81.252.10
1b 4-Fluorobenzoyl822.90.851.45
1c 3-Pyridinoyl781.90.420.90
1d 4-Methoxybenzoyl802.7>10.0>20.0
2a Phenylcarbamoyl (Urea)883.13.505.20

SAR Insights: The data reveals a strong preference for electron-deficient, hydrogen-bond accepting heteroaromatics (1c ). The sharp drop in activity for the 4-methoxybenzoyl derivative (1d ) indicates a strict steric boundary within the targeted sub-pocket. Furthermore, ureas (2a ) generally exhibited lower potency than their amide counterparts, likely due to increased conformational flexibility and a higher desolvation penalty upon target binding.

Sources

Application

Application Note: Laboratory Synthesis of Methyl N-(3-amino-2-methylphenyl)carbamate

Introduction & Scope Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a highly valuable bifunctional building block utilized in the synthesis of advanced heteroarylamine derivatives and pharmaceutical int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a highly valuable bifunctional building block utilized in the synthesis of advanced heteroarylamine derivatives and pharmaceutical intermediates[1]. The molecule features a rigid toluene scaffold equipped with both a protected methyl carbamate and a free primary amine, allowing for orthogonal downstream functionalization[2].

Synthesizing this compound requires the selective mono-protection of its symmetric precursor, 2,6-diaminotoluene. This application note details a robust, field-proven laboratory protocol designed to maximize the yield of the mono-adduct while suppressing over-reaction.

Mechanistic Insights & Experimental Design (E-E-A-T)

The Challenge of Symmetry: 2,6-Diaminotoluene possesses two sterically and electronically equivalent primary amine groups. Reacting this symmetric diamine with an acylating agent typically yields a statistical mixture of unreacted starting material, the desired mono-adduct, and the bis-protected byproduct, dimethyl (2-methyl-1,3-phenylene)dicarbamate[3].

Causality Behind the Protocol: To break this statistical distribution and drive the reaction selectively toward the mono-protected methyl N-(3-amino-2-methylphenyl)carbamate, this protocol employs a pseudo-high-dilution technique combined with stoichiometric asymmetry :

  • Stoichiometric Excess: By utilizing 2.0 equivalents of 2,6-diaminotoluene, the acylating agent (methyl chloroformate) is statistically twice as likely to encounter an unreacted diamine molecule than an already mono-protected one.

  • Role of the Auxiliary Base (DIPEA): While the excess 2,6-diaminotoluene could theoretically act as its own acid scavenger, this would result in the precipitation of the diamine hydrochloride salt, effectively removing it from the reaction and defeating the stoichiometric asymmetry. DIPEA is significantly more basic than the aniline-like primary amines of the starting material. It preferentially neutralizes the generated HCl, keeping the diamine fully free-based and active in solution.

  • Temperature Control (0 °C): Lowering the thermal energy of the system increases the activation energy barrier for the second acylation. The electron-withdrawing nature of the first carbamate group slightly deactivates the aromatic ring, making the second amine less nucleophilic. At 0 °C, this subtle electronic difference is magnified, enhancing chemoselectivity.

  • Slow Addition: Dropwise addition of methyl chloroformate maintains a near-zero local concentration of the electrophile, preventing localized over-reaction.

Safety Note: 2,6-Diaminotoluene is a known hazardous substance and potential mutagen. All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE)[4][5].

Materials and Reagents

ReagentCAS NumberMW ( g/mol )EquivalentsAmountRole
2,6-Diaminotoluene 823-40-5122.172.02.44 g (20 mmol)Starting Material
Methyl Chloroformate 79-22-194.501.00.77 mL (10 mmol)Acylating Agent
N,N-Diisopropylethylamine (DIPEA) 7087-68-5129.241.22.10 mL (12 mmol)Auxiliary Base
Dichloromethane (Anhydrous) 75-09-284.93N/A50 mL + 10 mLSolvent

Experimental Workflow

Step 1: Preparation of the Diamine Solution
  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel under an inert argon atmosphere.

  • Dissolve 2.44 g (20 mmol) of 2,6-diaminotoluene in 50 mL of anhydrous dichloromethane (DCM).

  • Add 2.10 mL (12 mmol) of DIPEA to the solution.

  • Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

Step 2: Controlled Acylation
  • In a separate dry vial, dilute 0.77 mL (10 mmol) of methyl chloroformate in 10 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Begin dropwise addition of the methyl chloroformate solution into the vigorously stirring diamine mixture. Adjust the drip rate to complete the addition over exactly 60 minutes (approx. 1 drop every 10-15 seconds).

  • Upon completion of the addition, maintain the reaction at 0 °C for an additional 30 minutes, then remove the ice bath and allow the system to warm to room temperature (20-25 °C) for 2 hours. Monitor the disappearance of the electrophile via TLC (Eluent: Hexanes/EtOAc 1:1, visualizing with Ninhydrin stain).

Step 3: Quenching and Workup
  • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid and partition the DIPEA hydrochloride into the aqueous phase.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.

Step 4: Purification via Flash Chromatography
  • The crude mixture contains the target mono-carbamate, excess 2,6-diaminotoluene, and trace amounts of the bis-carbamate byproduct[3].

  • Load the crude residue onto a silica gel column.

  • Elute using a gradient of Hexanes to Ethyl Acetate.

    • Bis-carbamate elutes first (least polar).

    • Target Mono-carbamate elutes second (intermediate polarity).

    • Unreacted 2,6-diaminotoluene elutes last (most polar).

  • Pool the fractions containing the pure target compound and concentrate in vacuo to afford methyl N-(3-amino-2-methylphenyl)carbamate as a solid[2].

Process Visualization

G SM 2,6-Diaminotoluene (2.0 eq) Conditions DIPEA, DCM 0 °C to RT, 3h SM->Conditions Reagent Methyl Chloroformate (1.0 eq) Reagent->Conditions Slow Addition Target Methyl N-(3-amino-2- methylphenyl)carbamate (Target Mono-adduct) Conditions->Target Major Pathway Byproduct Bis-carbamate (Over-reaction) Conditions->Byproduct Trace Recovery Recovered 2,6-Diaminotoluene Conditions->Recovery ~1.0 eq Unreacted

Reaction pathway for the selective mono-carbamoylation of 2,6-diaminotoluene.

Analytical Characterization

To validate the self-consistency of the synthesized compound, perform the following analyses:

  • LC-MS: Expected mass-to-charge ratio for C₉H₁₂N₂O₂ is [M+H]⁺ = 181.20[2].

  • ¹H NMR (CDCl₃, 400 MHz): The diagnostic carbamate methoxy protons (-OCH₃) will appear as a sharp singlet around δ 3.75 ppm. The aryl methyl group (-CH₃) at position 2 will appear as a singlet around δ 2.10 ppm. The aromatic region will display three distinct protons, confirming the asymmetric substitution pattern compared to the symmetric starting material, consistent with established literature for toluene aminocarbamates[6].

References

  • 157563-54-7 | Methyl n-(3-amino-2-methylphenyl)carbamate - ChemScene. URL: 2

  • FULL PAPER Recycling of flexible polyurethane foam by split-phase alcoholysis - KU Leuven. URL:6

  • 7450-63-7 | Dimethyl (methylenebis(4,1-phenylene))dicarbamate - BLD Pharm. URL: 3

  • WO2018221433A1 - ヘテロアリールアミン誘導体 - Google Patents. URL: 1

  • Technical Support Center: Separation of 2,4- and 2,6-Diaminotoluene Isomers - Benchchem. URL:4

  • 2,6-Diaminotoluene | C7H10N2 | 823-40-5 – Detectors & Protection Equipment - Dräger. URL: 5

Sources

Method

Application Note: Safe Handling, Storage, and Mechanistic Toxicology of Methyl N-(3-amino-2-methylphenyl)carbamate

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary & Chemical Profiling

Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a highly reactive, bifunctional building block frequently utilized in advanced organic synthesis and drug development [1.1]. With a molecular weight of 180.20 g/mol and the formula C₉H₁₂N₂O₂, this compound presents unique handling challenges due to the presence of two distinct toxicological pharmacophores: a primary aromatic amine and a methyl carbamate ester[1].

Because of its lipophilicity and structural reactivity, researchers must implement stringent engineering controls to prevent systemic absorption, auto-oxidation, and hydrolytic degradation. This application note establishes a self-validating protocol for the safe laboratory handling, storage, and emergency management of this compound.

Mechanistic Toxicology & Hazard Assessment

To handle this compound safely, researchers must understand the causality behind its toxicity. The hazards are not monolithic; they are divided into two primary biochemical pathways based on its functional groups:

  • Aromatic Amine Pathway (Methemoglobinemia & Sensitization): Primary aromatic amines are highly lipophilic, allowing rapid absorption through the skin and respiratory tract[2]. Once systemic, they undergo cytochrome P450-mediated N-hydroxylation. These N-hydroxylated metabolites engage in a destructive co-oxidation reaction with oxyhemoglobin, converting it to methemoglobin (MetHb) and severely impairing oxygen transport[3]. This redox cycling leads to acquired methemoglobinemia, clinically presenting as cyanosis and hypoxia[4]. Furthermore, the resulting arylnitroso intermediates act as electrophiles, binding to the β-Cys93 residue of hemoglobin to form stable Hb-arylsulfinamide adducts[3].

  • Carbamate Pathway (Cholinergic Overstimulation): The methyl ester carbamate moiety acts as a reversible inhibitor of acetylcholinesterase (AChE)[5]. By carbamylating the serine hydroxyl group within the AChE active site, the compound prevents the breakdown of acetylcholine[6]. This leads to an accumulation of the neurotransmitter at synaptic junctions, triggering parasympathetic cholinergic overstimulation (often memorized by the acronym DUMBBELS: defecation, urination, miosis, bronchospasm, emesis, lacrimation, salivation)[5][7].

ToxicityPathways cluster_0 Aromatic Amine Toxicity cluster_1 Carbamate Toxicity Cmpd Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) NHydrox CYP450 N-hydroxylation Cmpd->NHydrox Metabolic Activation AChE Acetylcholinesterase (AChE) Cmpd->AChE Synaptic Binding MetHb Oxyhemoglobin Co-oxidation (Methemoglobinemia) NHydrox->MetHb Redox Cycling Adduct Hb-arylsulfinamide Adducts MetHb->Adduct β-Cys93 Binding Carbamylation Reversible Carbamylation (Cholinergic Syndrome) AChE->Carbamylation Active Site Blockade

Mechanistic toxicity pathways of bifunctional aromatic amine carbamates.

Standard Operating Procedure (SOP): Safe Handling & Laboratory Workflows

To mitigate the risks of skin absorption, dust inhalation, and chemical degradation, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system, ensuring that environmental controls are actively verified during the procedure.

Pre-Experimental Setup & PPE
  • Engineering Controls: All open handling must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Personnel must wear double nitrile gloves (aromatic amines easily permeate single thin latex/nitrile layers), a chemically resistant disposable gown, and tight-fitting safety goggles[2].

Step-by-Step Weighing and Transfer Protocol
  • Atmospheric Purge: Purge the analytical balance enclosure and the primary reagent vessel with an inert gas (Argon or Nitrogen).

    • Causality: Aromatic amines are highly susceptible to auto-oxidation, which generates reactive azo/nitroso species[8].

    • Validation Check: The powder should remain its original color. Any rapid darkening or browning of the powder upon exposure indicates a failure in atmospheric exclusion and active oxidation[9].

  • Static Mitigation: Activate an anti-static bar or ionizer over the weighing area.

    • Causality: Organic dusts containing carbamates can form explosive dust/air mixtures and adhere to spatulas, increasing the risk of aerosolization and inhalation[10].

    • Validation Check: Powder should flow freely from the spatula without clinging to the metal or the sides of the weigh boat.

  • Solubilization & Dilution: Transfer the weighed solid directly into a pre-septum-sealed vial containing an anhydrous, compatible organic solvent (e.g., DMSO or DMF).

    • Causality: Carbamates undergo rapid hydrolysis in the presence of water combined with strong acids or bases, cleaving the ester and releasing toxic byproducts[6].

    • Validation Check: Complete dissolution without gas evolution or exothermic heat generation confirms the absence of hydrolytic degradation.

Storage, Stability, and Environmental Controls

Improper storage of Methyl N-(3-amino-2-methylphenyl)carbamate will lead to rapid loss of purity and the generation of highly toxic degradation products. The compound must be stored sealed in a dry environment at 2-8°C[1].

Table 1: Stability Parameters and Degradation Triggers

ParameterOptimal ConditionDegradation TriggerMechanistic Consequence
Temperature 2-8°C (Refrigerated)> 25°C or Thermal StressAccelerated hydrolysis of the carbamate linkage; thermal decomposition releasing toxic nitrogen oxides[1][11].
Atmosphere Argon/Nitrogen (Inert)Atmospheric OxygenOxidation of the primary aromatic amine, leading to darkening and the formation of reactive species[8][9].
pH Neutral (pH 6.5 - 7.5)Strong Acids / BasesCatalytic cleavage of the methyl ester, yielding the free amine and carbon dioxide/methanol byproducts[6].
Light Exposure Amber vials / DarkUV / Direct SunlightPhoto-oxidation and radical generation within the aromatic ring system[9].

Note: The compound is chemically incompatible with isocyanates, strong oxidizers, epoxides, and anhydrides, which will react exothermically with the primary amine[9].

Emergency Response & Decontamination Protocols

Spill Management
  • Do NOT use water to initially flush powder spills. Water can spread the contaminant, facilitate skin absorption, and initiate slow hydrolysis[11].

  • Protocol: Moisten the spill slightly with an appropriate organic solvent (or a specialized spill-control wetting agent) to prevent dusting. Sweep the spilled substance into covered, hazardous waste containers using non-sparking tools[9]. Wash the residual surface with a mild soap and water solution only after the bulk solid is removed.

First Aid & Medical Countermeasures
  • Dermal Exposure: Immediately remove contaminated clothing. Wash affected areas vigorously with soap and water[11].

  • Systemic Intoxication (Inhalation/Ingestion): Medical personnel must differentiate between the two primary mechanisms of toxicity:

    • For Methemoglobinemia (Amine Toxicity): Monitor for cyanosis (blue/gray skin) and chocolate-brown blood. The specific clinical antidote is Methylene Blue , which reduces MetHb back to functional hemoglobin[4].

    • For Cholinergic Crisis (Carbamate Toxicity): Monitor for DUMBBELS symptoms and respiratory depression. Atropine is utilized to competitively block muscarinic receptors and manage severe cholinergic symptoms[7]. (Note: Oxime therapy, typically used for organophosphates, is generally not required for carbamates as the AChE inhibition is reversible and spontaneously hydrolyzes within 24-48 hours[5][6]).

References

  • 157563-54-7 | Methyl n-(3-amino-2-methylphenyl)
  • Source: tri-iso.
  • Source: researchgate.
  • Source: greenbook.
  • Source: acs.
  • Source: echemi.
  • Source: nih.
  • Source: nih.
  • Source: jpmsonline.
  • Source: aaem.
  • Source: frontiersin.

Sources

Application

Application Note: Post-Column Derivatization (PCD) Strategies for High-Sensitivity Carbamate Analysis

Executive Summary N-methylcarbamates and N-methylcarbamoyloximes are broad-spectrum pesticides widely monitored in environmental and drinking water matrices. Because these compounds are thermally labile and lack strong U...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylcarbamates and N-methylcarbamoyloximes are broad-spectrum pesticides widely monitored in environmental and drinking water matrices. Because these compounds are thermally labile and lack strong UV chromophores, traditional Gas Chromatography (GC) and UV-HPLC methods fail to provide the necessary sensitivity and specificity[1]. This application note details the mechanistic principles, validated protocols, and system optimization strategies for analyzing carbamates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Post-Column Derivatization (PCD) and Fluorescence Detection (FLD), strictly adhering to2[2].

Mechanistic Principles of Carbamate Derivatization

The core advantage of PCD lies in its ability to separate native analytes from complex matrices before chemical modification, thereby eliminating the need for extensive sample cleanup[3]. The derivatization of carbamates is a continuous-flow, two-stage reaction:

  • Alkaline Hydrolysis: As the separated carbamates elute from the analytical column, they are mixed with a 0.075 N sodium hydroxide (NaOH) reagent. In a reactor heated to 80–100 °C, the carbamate ester bonds are cleaved, yielding methylamine[2].

  • Fluorogenic Derivatization: The methylamine intermediate flows into a second mixing tee, where it reacts with o-phthalaldehyde (OPA) and a nucleophilic catalyst (such as 2-mercaptoethanol or N,N-dimethyl-2-mercaptoethylamine) at ambient temperature. This reaction produces a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole[2].

By performing the separation prior to derivatization, matrix interferences are either washed off the column early or retained, leaving only the purified methylamine to react with OPA[3].

Analytical Workflow & Instrumentation

PCD_Workflow HPLC HPLC System (Pump & Autosampler) Column Analytical Column (e.g., C18) HPLC->Column Mobile Phase + Sample Tee1 Mixing Tee 1 Column->Tee1 Separated Carbamates Pump1 Reagent Pump 1 (0.075 N NaOH) Pump1->Tee1 Hydrolysis Reagent Reactor1 Hydrolysis Reactor (80-100°C) Tee1->Reactor1 Alkaline Hydrolysis Tee2 Mixing Tee 2 Reactor1->Tee2 Methylamine Pump2 Reagent Pump 2 (OPA + Nucleophile) Pump2->Tee2 Derivatization Reagent Reactor2 Derivatization Reactor (Ambient) Tee2->Reactor2 Fluorescent Tagging FLD Fluorescence Detector (Ex: 340nm, Em: 465nm) Reactor2->FLD Isoindole Derivative Restrictor Backpressure Restrictor FLD->Restrictor

Figure 1: HPLC post-column derivatization workflow for carbamate analysis.

Validated Experimental Protocol

This methodology is designed as a self-validating system, ensuring that any deviation in reagent integrity or column performance is immediately detectable.

Step 1: Reagent and Sample Preparation
  • Sample Prep: Filter aqueous samples (e.g., drinking water) through a 0.45 µm PTFE syringe filter. Direct aqueous injection (up to 1000 µL) is permissible because PCD inherently bypasses matrix reactivity[2].

  • Hydrolysis Reagent: Prepare 0.075 N NaOH by adding 1.2 mL of 50% (w/w) NaOH to 1.0 L of reagent water. Filter and degas thoroughly[2].

  • Derivatization Reagent: Dissolve OPA and the selected nucleophile in a borate buffer. Critical Note: OPA is highly susceptible to oxidation; store the reagent under an inert gas (e.g., Nitrogen or Helium) to maintain fluorescence yield.

Step 2: Chromatographic Separation
  • Column: Utilize a dedicated carbamate column (e.g.,1, 3.0 × 150 mm, 3 µm) or an equivalent high-efficiency C18 phase[1][4].

  • Oven Temperature: Maintain the column at 30 °C to ensure highly stable retention times[2].

  • Mobile Phase: Employ a binary (methanol/water) or ternary (acetonitrile/methanol/water) gradient[1].

Step 3: Post-Column Derivatization (PCD)
  • Hydrolysis (Reactor 1): Deliver the NaOH reagent at a continuous, pulse-free flow rate (e.g., 0.3 mL/min) into Mixing Tee 1. Route the combined flow through a PEEK reaction coil heated to 80 °C[2].

  • Derivatization (Reactor 2): Deliver the OPA reagent at 0.3 mL/min into Mixing Tee 2. The secondary reaction coil must be kept at ambient temperature[2].

Step 4: Detection and System Suitability (Self-Validation)
  • Detection: Configure the Fluorescence Detector (FLD) for excitation at ~340 nm and emission at ~465 nm[2].

  • Quality Control (QC): Calibrate the system using a minimum of five standard concentration levels. To self-validate the run, inject a Laboratory Fortified Blank (LFB) and a Continuing Calibration Check (CCC) every 10 samples. Evaluate precision run-to-run; data is invalid if QC samples fall outside the acceptable recovery range[5].

Quantitative Performance & Method Detection Limits

Modern advancements in FLD sensitivity and 3 µm particle column technologies allow laboratories to exceed the baseline requirements of EPA Method 531.2, achieving Minimum Detection Limits (MDLs) well below the EU 98/83/EC regulatory threshold of 0.1 µg/L per pesticide[4].

AnalyteEPA 531.2 Fortification Level (µg/L)Optimized MDL (µg/L)Chromatographic Resolution (Rs)
Aldicarb sulfoxide0.200.010≥ 1.5
Aldicarb sulfone0.200.005≥ 1.5
Oxamyl0.200.005≥ 1.5
Methomyl0.200.004≥ 1.5
3-Hydroxycarbofuran0.200.005≥ 1.5
Aldicarb0.200.005≥ 1.5
Propoxur0.200.005≥ 1.5
Carbofuran0.200.005≥ 1.5
Carbaryl0.200.004≥ 1.5
Methiocarb0.200.006≥ 1.5

Data summarized from optimized Dionex/Thermo Fisher FLD-3400RS parameters[4].

Causality in Experimental Choices (E-E-A-T)

To ensure trustworthiness and robust method development, it is critical to understand why specific hardware and chemical parameters are mandated:

  • Why is pulse-free reagent delivery mandatory? Standard single-piston HPLC pumps are pulsatile. If used for post-column reagent delivery, these compositional pulses at the mixing tee translate directly into severe, periodic baseline noise at the detector. Utilizing specialized syringe pumps or integrating pulse dampeners is required to maintain a stable baseline and achieve sub-ppb detection limits[3].

  • Why must a backpressure restrictor be installed after the detector? The alkaline hydrolysis reaction operates at elevated temperatures (80–100 °C). At these temperatures, the methanolic mobile phase approaches its boiling point. Without backpressure, micro-bubbles form in the FLD flow cell, causing erratic signal spikes. A restrictor placed in-line after the detector elevates the system pressure above the eluent's vapor pressure, preventing outgassing[2][6].

  • Why utilize Post-Column instead of Pre-Column derivatization? Pre-column derivatization is highly efficient for many primary amines, but intact carbamates do not react directly with OPA. They require harsh alkaline hydrolysis first. If performed pre-column, this harsh treatment would degrade the analytes and cause the sample matrix to precipitate or form interfering artifacts. By utilizing a 7, the stable, native carbamates are chromatographically separated first. The matrix is sent to waste or retained, ensuring that only the purified analyte is subjected to hydrolysis and derivatization[3][6].

References

  • [1] Thermo Fisher Scientific. "The Acclaim Carbamate Column—A Superior Solution to Carbamate Pesticide Analysis (U.S. EPA Method 531.2)."

  • [4] LCGC International. "Faster, More Sensitive Determination of Carbamates in Drinking Water."

  • [2] U.S. Environmental Protection Agency (EPA). "EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization."

  • [3] Pickering Laboratories. "Operator's Manual - Applications: Carbamates."

  • [5] Waters Corporation. "Waters Alliance System for Carbamate Analysis Method Guide."

  • [6] ResearchGate. "An Overview of Post Column Derivatization Methods from a Pharmaceutical Applications Perspective."

Sources

Method

Application Note: Utilizing Methyl N-(3-amino-2-methylphenyl)carbamate as a Mechanistic Positive Control in Serine Hydrolase Assays

Executive Summary In high-throughput screening (HTS) and enzyme kinetic profiling, the statistical robustness of an assay relies entirely on the reliability of its controls. Methyl N-(3-amino-2-methylphenyl)carbamate, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In high-throughput screening (HTS) and enzyme kinetic profiling, the statistical robustness of an assay relies entirely on the reliability of its controls. Methyl N-(3-amino-2-methylphenyl)carbamate, a specialized aryl carbamate derivative, serves as a highly effective positive control (reference inhibitor) in assays targeting serine hydrolases, most notably Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). This application note details the mechanistic rationale, self-validating assay design, and step-by-step protocols for deploying this compound to establish an unwavering baseline for 100% enzyme inhibition.

Mechanistic Rationale: The Causality of Pseudoirreversible Inhibition

The selection of methyl N-(3-amino-2-methylphenyl)carbamate as a positive control is not arbitrary; it is rooted in the fundamental catalytic mechanism of serine hydrolases. These enzymes utilize a catalytic triad (typically Ser-His-Glu/Asp) to rapidly hydrolyze ester bonds in their natural substrates ()[1].

When the enzyme encounters a carbamate, it treats the inhibitor as a pseudo-substrate. The active-site serine initiates a nucleophilic attack on the carbonyl carbon of the carbamate ()[2]. This reaction expels the leaving group (3-amino-2-methylphenol) and results in a covalently carbamylated serine residue[3].

Causality Insight: Why use a carbamate instead of a standard non-covalent reversible inhibitor? The carbamylated enzyme intermediate undergoes spontaneous hydrolysis (decarbamylation) at a rate that is orders of magnitude slower (minutes to hours) than the natural acetylated intermediate (microseconds)[3]. This "pseudoirreversible" inhibition ensures that the enzyme is effectively locked in an inactive state for the duration of the assay readout. This provides a stable, non-fluctuating minimum signal that is critical for accurate Z'-factor calculation and eliminating false positives during screening campaigns.

Mechanism Active Active Serine Hydrolase (Catalytic Triad: Ser-His-Glu) Complex Reversible Michaelis Complex (Enzyme-Inhibitor Alignment) Active->Complex + Inhibitor Inhibitor Methyl N-(3-amino-2-methylphenyl)carbamate (Positive Control) Inhibitor->Complex Attack Nucleophilic Attack by Ser203 (Expulsion of Phenol Leaving Group) Complex->Attack k2 (Carbamylation) Carbamylated Carbamylated Enzyme (Pseudoirreversible Inactive State) Attack->Carbamylated Hydrolysis Spontaneous Decarbamylation (Extremely Slow Hydrolysis) Carbamylated->Hydrolysis k3 (Decarbamylation) Hydrolysis->Active

Mechanism of pseudoirreversible serine hydrolase inhibition by aryl carbamates.

Self-Validating Assay Design

A protocol is only as trustworthy as its internal quality controls. We employ a modified Ellman’s assay, a canonical colorimetric method for measuring cholinesterase activity ()[4], adapted into a self-validating HTS workflow.

The system is designed to be "self-validating" because every assay plate contains built-in maximum (vehicle) and minimum (methyl N-(3-amino-2-methylphenyl)carbamate) signal wells. The assay mathematically accepts or rejects itself based on the Z'-factor derived from these controls before any test compound data is analyzed.

Workflow Start Assay Plate Preparation (96/384-well format) Split Start->Split Neg Vehicle Control (Max Signal) Enzyme + 1% DMSO Split->Neg Pos Positive Control (Min Signal) Enzyme + 10 µM Carbamate Split->Pos Test Test Compounds Enzyme + Library Split->Test Incubate Pre-incubation (15 min, 25°C) Enables time-dependent covalent binding Neg->Incubate Pos->Incubate Test->Incubate Substrate Add ATCI + DTNB Substrate Initiates Ellman's Reaction Incubate->Substrate Read Kinetic Readout (Abs 412 nm) Calculate Initial Velocity (V0) Substrate->Read Validate Self-Validation Logic Calculate Z'-factor Read->Validate Pass Z' ≥ 0.5 Accept Plate Data Validate->Pass Fail Z' < 0.5 Reject & Recalibrate Validate->Fail

Self-validating high-throughput screening workflow utilizing Z'-factor quality control.

Experimental Protocol: Step-by-Step Methodology

Reagents & Materials
  • Assay Buffer : 0.1 M Sodium Phosphate buffer (pH 8.0) supplemented with 0.01% Triton X-100.

    • Causality: Triton X-100 is critical; it prevents non-specific adsorption of the enzyme to the hydrophobic microplate walls and mitigates the formation of promiscuous inhibitor aggregates that cause false positives.

  • Enzyme : Human AChE (recombinant, diluted to 0.5 U/mL in assay buffer).

  • Substrate Solution : 1 mM Acetylthiocholine iodide (ATCI) and 0.5 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)[5].

  • Positive Control : 10 mM stock of methyl N-(3-amino-2-methylphenyl)carbamate in anhydrous DMSO.

Workflow
  • Control Preparation : Dilute the 10 mM carbamate stock to a 100 µM working solution in assay buffer (the final assay concentration will be 10 µM). Prepare a vehicle control consisting of 1% DMSO in buffer.

  • Plate Assembly : Into a clear, flat-bottom 96-well or 384-well microplate, dispense:

    • 50 µL of Enzyme solution.

    • 10 µL of Test Compound, Vehicle (Max Signal), or Positive Control (Min Signal).

  • Crucial Step — Pre-incubation : Incubate the plate at room temperature (25°C) for 15 minutes.

    • Causality: Carbamylation is a time-dependent covalent reaction[3]. Omitting this pre-incubation step will result in a severe underestimation of the inhibitor's potency, as the enzyme will simultaneously process the substrate and the inhibitor once the reaction is initiated.

  • Reaction Initiation : Add 40 µL of the Substrate Solution (ATCI + DTNB) to all wells using a multichannel pipette or automated liquid handler.

  • Kinetic Readout : Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 1 minute for 15 minutes[4].

    • Causality: The hydrolysis of ATCI produces thiocholine, which rapidly reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion[6]. Utilizing kinetic readouts (calculating the initial velocity, V0​ ) rather than endpoint readouts is essential because it mathematically subtracts any background absorbance caused by intrinsically colored test compounds.

Data Presentation & Quality Control Metrics

To ensure the assay is functioning correctly, the data extracted from the positive control must meet strict statistical thresholds. Below is the expected validation matrix for the assay using methyl N-(3-amino-2-methylphenyl)carbamate.

ParameterTarget Value / FormulaMechanistic & Assay Significance
Positive Control Conc. 10 µMEnsures complete saturation and time-dependent carbamylation of the enzyme's active sites.
Expected Inhibition > 95%Defines the absolute minimum signal (background non-enzymatic hydrolysis rate).
Signal-to-Background (S/B) > 5.0Ratio of Max Signal (Vehicle) to Min Signal (Carbamate). Ensures a wide dynamic range for detecting weak inhibitors.
Z'-factor ≥0.5 $1 - \frac{3(\sigma_{veh} + \sigma_{carb})}{

References

  • Ellman, G. L., Courtney, K. D., Andres, V., Jr., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. URL:[Link]

  • Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., Lockridge, O., & Martin, E. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200–4212. URL:[Link]

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. URL:[Link]

Sources

Application

Application Note: Fragment-Based Screening Assay for NLRP3 Inflammasome Inhibitors Using Methyl N-(3-amino-2-methylphenyl)carbamate

Document Type: Technical Application Note & Assay Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Scientific Rationale The nucleotide-binding oligomerization d...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Assay Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

The nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical sensor in the innate immune system. Aberrant activation of NLRP3 is implicated in numerous sterile inflammatory conditions, including gout, Alzheimer's disease, and metabolic syndrome. The core engine of NLRP3 activation is its central NACHT domain, which possesses ATPase activity required for protein oligomerization and subsequent inflammasome assembly.

Targeting the NACHT domain has become a premier strategy for developing selective NLRP3 inhibitors [1]. In this context, methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) emerges as a highly privileged building block for Fragment-Based Drug Discovery (FBDD).

The Causality of Fragment Selection

Why use methyl N-(3-amino-2-methylphenyl)carbamate as a starting point?

  • Conformational Locking: The ortho-methyl group adjacent to the primary amine induces a steric clash when the amine is derivatized (e.g., into an amide or urea). This restricts the dihedral angle, reducing the entropic penalty upon binding to the target pocket.

  • Hydrogen Bonding Network: The carbamate moiety acts as a versatile hydrogen bond donor/acceptor, a feature frequently required to interact with the Walker A/B motifs within the NACHT domain's ATP-binding pocket [2].

  • Synthetic Tractability: The primary amine ( NH2​ ) at the 3-position serves as an ideal synthetic vector. It allows for rapid parallel synthesis via amide coupling, urea formation, or reductive amination to explore the adjacent hydrophobic sub-pockets of the target.

Mechanistic Pathway & Assay Intervention

To successfully develop a screening cascade, we must understand the two-step activation of NLRP3. Signal 1 (Priming) upregulates NLRP3 and pro-IL-1β via NF-κB. Signal 2 (Activation) , triggered by stimuli like ATP or Nigericin, induces K+ efflux, causing the NACHT domain to hydrolyze ATP, oligomerize, and recruit ASC and Caspase-1. Our fragment library targets the NACHT domain to halt this oligomerization.

NLRP3_Pathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Transcription TLR4->NFKB ProIL1B Pro-IL-1β & NLRP3 (Priming) NFKB->ProIL1B NACHT NLRP3 NACHT Domain (Activation Hub) ProIL1B->NACHT Protein Expression Nigericin ATP / Nigericin (Signal 2) KEfflux Potassium (K+) Efflux Nigericin->KEfflux KEfflux->NACHT Inflammasome NLRP3-ASC-Caspase-1 Complex NACHT->Inflammasome Oligomerization Inhibitor Carbamate Fragment (Inhibitor) Inhibitor->NACHT Blocks ATPase IL1B Mature IL-1β Release (Pyroptosis) Inflammasome->IL1B Caspase-1 Cleavage

Fig 1: NLRP3 inflammasome activation pathway and targeted inhibition of the NACHT domain.

Experimental Protocols: A Self-Validating Screening Cascade

Because fragments exhibit low initial binding affinities (often Kd​>100μM ), traditional biochemical assays yield false negatives. We utilize an orthogonal approach: Surface Plasmon Resonance (SPR) for direct biophysical binding, followed by a Cellular HTRF Assay to validate functional efficacy [3].

Protocol A: Biophysical Binding via Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR provides real-time, label-free detection of binding kinetics ( kon​ , koff​ ) and affinity ( Kd​ ). It is highly sensitive to low-molecular-weight compounds, making it the gold standard for FBDD.

Materials:

  • Recombinant human NLRP3 NACHT domain (purified, >95% purity).

  • CM5 Sensor Chip (Cytiva).

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO.

Step-by-Step Methodology:

  • Surface Functionalization: Activate the CM5 chip using standard EDC/NHS chemistry. Inject recombinant NLRP3 NACHT domain (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3000-4000 Response Units (RU). Cap unreacted sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 50 mM stock of methyl N-(3-amino-2-methylphenyl)carbamate (and its synthesized derivatives) in 100% DMSO. Dilute into running buffer to create a concentration series (e.g., 3.125 µM to 200 µM), maintaining exactly 2% DMSO to prevent bulk refractive index mismatch.

  • Data Acquisition: Inject analytes over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

  • Self-Validation System:

    • Reference Channel: Route all injections through an unmodified dextran flow cell to subtract bulk refractive index changes and non-specific binding.

    • Positive Control: Inject MCC950 (a known NACHT domain inhibitor) at 1 µM at the start and end of the run. Consistent RU responses validate that the immobilized protein remains folded and active over time.

Protocol B: Functional Validation via THP-1 Cellular IL-1β Release Assay

Causality & Rationale: Biochemical binding does not guarantee cellular permeability or functional antagonism. This assay utilizes THP-1 human monocytes to ensure the elaborated fragments successfully penetrate the cell membrane and inhibit the physiological inflammasome machinery.

Step-by-Step Methodology:

  • Cell Plating & Differentiation: Seed THP-1 cells in a 384-well plate at 5×104 cells/well in RPMI-1640 medium containing 50 ng/mL PMA (Phorbol 12-myristate 13-acetate). Incubate for 48 hours to differentiate into macrophage-like cells.

  • Priming (Signal 1): Replace media and stimulate cells with 1 µg/mL LPS (Lipopolysaccharide) for 3 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Compound Incubation: Add the fragment derivatives (dose-response from 0.1 µM to 100 µM) and incubate for 30 minutes.

  • Activation (Signal 2): Add 10 µM Nigericin for 45 minutes to trigger K+ efflux and inflammasome assembly.

  • Readout: Transfer 5 µL of the supernatant to a new plate and quantify mature IL-1β using an HTRF (Homogeneous Time-Resolved Fluorescence) kit.

  • Self-Validation System:

    • Cytotoxicity Counter-Screen: Perform a CellTiter-Glo (ATP-based viability) assay on the remaining cells in the source plate. If a compound reduces IL-1β but also depletes cell viability, it is flagged as a false positive (cytotoxic, not target-specific).

Representative Data & FBDD Progression

The following table summarizes the theoretical progression of the core fragment, methyl N-(3-amino-2-methylphenyl)carbamate, as it is synthetically elaborated into more potent analogs. By tracking Ligand Efficiency (LE), we ensure that added molecular weight directly contributes to binding energy.

Compound IDStructural ModificationSPR Kd​ (µM)Ligand Efficiency (kcal/mol/HA)THP-1 IL-1β IC50​ (µM)Cytotoxicity ( CC50​ )
Fragment 1 Core: Methyl N-(3-amino-2-methylphenyl)carbamate185.00.38> 500> 500 µM
Analog 2 3-(phenyl urea) derivative12.40.3545.2> 200 µM
Analog 3 3-(heteroaryl amide) derivative0.850.321.5> 200 µM
MCC950 Positive Control0.070.280.01> 100 µM

Data Interpretation: The core fragment exhibits weak but measurable binding ( Kd​ = 185 µM) with excellent Ligand Efficiency (0.38). Derivatizing the primary amine into a urea (Analog 2) or a heteroaryl amide (Analog 3) rapidly drives the affinity into the sub-micromolar range, translating to functional cellular inhibition without cytotoxicity.

References

  • 1, International Journal of Molecular Sciences, MDPI. 2.2, Journal of Medicinal Chemistry, ACS Publications. 3.3, Google Patents, Ventus Therapeutics U.S., Inc.

Sources

Method

Methyl N-(3-amino-2-methylphenyl)carbamate: An Orthogonally Protected Building Block for Advanced Heterocycle Synthesis

Introduction & Mechanistic Rationale In modern medicinal chemistry and organic synthesis, the precise construction of complex nitrogen-containing heterocycles requires building blocks that offer both high reactivity and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry and organic synthesis, the precise construction of complex nitrogen-containing heterocycles requires building blocks that offer both high reactivity and strict regiocontrol. Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a highly specialized, orthogonally protected 1,3-diamino-2-methylbenzene derivative[1][2]. It is frequently utilized in the synthesis of heteroarylamine derivatives, kinase inhibitors, and GPCR ligands, including those targeted for metabolic disorders such as Type 2 diabetes[3][4].

The strategic value of this building block lies in three distinct structural features:

  • Orthogonal Nitrogen Protection: The molecule possesses a free primary amine at the C3 position and a methyl carbamate-protected amine at the C1 position. This allows for chemoselective functionalization (e.g., cross-coupling or reductive amination) at the free amine without unwanted polymerization or cross-reactivity.

  • Steric Locking via the 2-Methyl Group: The methyl group at the C2 position acts as a conformational lock. By inducing steric clash, it forces the adjacent nitrogen substituents out of coplanarity with the aromatic ring. This specific vector geometry is highly prized in drug discovery for optimizing binding thermodynamics within deep protein pockets.

  • Built-in Cyclization Handle: Unlike a tert-butyl carbamate (Boc) group, which is typically removed via acidic hydrolysis, the methyl carbamate serves as an internal electrophile. Upon activation, it readily undergoes intramolecular cyclization with a neighboring nucleophile, expelling methanol to form highly stable cyclic ureas, such as benzimidazol-2-ones[5].

Physicochemical Properties & Handling

To ensure reproducible experimental outcomes, it is critical to understand the foundational properties of the building block. The data below summarizes the key physicochemical parameters required for reaction calculation and analytical tracking[1][2].

PropertyValueSynthetic Relevance
Chemical Name Methyl N-(3-amino-2-methylphenyl)carbamateStandard IUPAC nomenclature.
CAS Registry Number 157563-54-7Essential for precise reagent sourcing.
Molecular Formula C₉H₁₂N₂O₂Used for exact mass calculation.
Molecular Weight 180.20 g/mol Required for stoichiometric conversions.
SMILES String O=C(OC)NC1=CC=CC(N)=C1CUseful for computational modeling and ELN entry.
Storage Conditions Sealed in dry, 2–8 °CPrevents oxidative degradation of the primary aniline.
Topological Polar Surface Area (TPSA) 64.35 ŲIndicates good membrane permeability profile for derivatives.

Key Synthetic Workflows

The most powerful application of methyl N-(3-amino-2-methylphenyl)carbamate is its use as a precursor for 1,3-disubstituted benzimidazol-2-ones . This privileged scaffold is synthesized via a robust two-step sequence: a chemoselective Buchwald-Hartwig cross-coupling followed by a base-mediated intramolecular cyclization.

G Start Methyl N-(3-amino- 2-methylphenyl)carbamate (Orthogonal Building Block) Step1 Buchwald-Hartwig Cross-Coupling (Pd-catalyzed, Aryl Halide) Start->Step1 Intermediate N-Aryl-N'-(methoxycarbonyl)- 2-methyl-1,3-phenylenediamine (Key Intermediate) Step1->Intermediate Step2 Base-Mediated Intramolecular Cyclization (- MeOH) Intermediate->Step2 Product 1-Aryl-4-methyl-1,3-dihydro- 2H-benzimidazol-2-one (Target Scaffold) Step2->Product

Figure 1: Synthetic workflow from methyl N-(3-amino-2-methylphenyl)carbamate to benzimidazol-2-ones.

Mechanistic Causality of Cyclization

The transition from the linear intermediate to the cyclic benzimidazolone is driven by thermodynamics. Strong bases (like NaH) irreversibly deprotonate the newly formed secondary amine. The resulting highly nucleophilic amide anion attacks the adjacent methyl carbamate's carbonyl carbon. The methoxide leaving group is expelled, driving the reaction forward to form the stable 5-membered cyclic urea[5].

Mechanism A Coupled Intermediate Secondary Amine B Deprotonation Base removes N-H proton A->B C Nucleophilic Attack Anion attacks C=O B->C D Elimination Expulsion of Methoxide C->D E Benzimidazol-2-one Cyclic urea core D->E

Figure 2: Base-mediated intramolecular cyclization mechanism forming the benzimidazol-2-one core.

Step-by-Step Experimental Protocols

Protocol 1: Chemoselective Buchwald-Hartwig Cross-Coupling

Objective: Selectively arylate the free C3 primary amine while preserving the C1 methyl carbamate[6][7].

Reagents & Materials:

  • Methyl N-(3-amino-2-methylphenyl)carbamate (1.0 equiv)

  • Aryl Bromide or Iodide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl N-(3-amino-2-methylphenyl)carbamate, aryl bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times. Causality: Pd(0) catalysts are highly sensitive to oxygen; rigorous degassing prevents catalyst deactivation and homocoupling side reactions.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Sparge the solution with Argon for 10 minutes.

  • Reaction: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours. Causality: Cs₂CO₃ is chosen specifically because it is a mild base capable of deprotonating the aniline for the cross-coupling cycle, but it is not strong enough to deprotonate the carbamate, thus preventing premature cyclization.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate) to afford the N-aryl-N'-(methoxycarbonyl)-2-methyl-1,3-phenylenediamine intermediate.

Protocol 2: Intramolecular Cyclization to Benzimidazol-2-one

Objective: Cyclize the coupled intermediate to form the 1-aryl-4-methyl-1,3-dihydro-2H-benzimidazol-2-one target[5].

Reagents & Materials:

  • Coupled Intermediate from Protocol 1 (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the coupled intermediate in anhydrous THF in a flame-dried round-bottom flask under an Argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add NaH portion-wise to the stirring solution. Causality: The reaction is highly exothermic and evolves hydrogen gas. Careful, portion-wise addition at 0 °C controls the reaction rate and prevents solvent boil-over.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Causality: At room temperature, the deprotonated secondary amine possesses sufficient kinetic energy to attack the carbamate carbonyl, expelling the methoxide leaving group.

  • Quenching: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes excess NaH and protonates the expelled methoxide to form methanol.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization or flash chromatography.

Analytical Validation

To ensure the protocols act as a self-validating system, researchers must track specific spectroscopic markers to confirm successful transformations:

  • Validation of Protocol 1 (Cross-Coupling):

    • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the broad primary amine singlet (-NH₂) at ~5.00 ppm and the appearance of a new secondary amine N-H peak further downfield (~8.00 ppm). Crucially, the methyl carbamate singlet (-OCH₃) at ~3.65 ppm must remain intact.

    • LC-MS: Confirm the presence of the expected [M+H]⁺ mass for the linear intermediate.

  • Validation of Protocol 2 (Cyclization):

    • ¹H NMR (400 MHz, DMSO-d₆): The definitive marker of successful cyclization is the complete disappearance of the -OCH₃ singlet at ~3.65 ppm . Additionally, the appearance of a highly deshielded cyclic urea N-H proton (typically ~10.5–11.0 ppm) confirms the formation of the benzimidazolone core.

    • LC-MS: The mass will shift from the intermediate's [M+H]⁺ to [M+H - 32]⁺ , corresponding to the exact loss of one methanol molecule (CH₃OH).

References

  • Daiichi Sankyo Co Ltd. "WO2018221433A1 - Heteroarylamine derivatives". Google Patents.
  • Organic Chemistry Portal. "Aniline synthesis by amination (arylation)". Available at: [Link]

  • University of Windsor. "Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point". Available at: [Link]

  • The Journal of Organic Chemistry. "Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors". ACS Publications. Available at: [Link]

  • Moroccan Journal of Chemistry. "Diverse Synthetic Routes to Various Substituted Benzimidazolone Derivatives: A Review". IMIST. Available at: [Link]

Sources

Application

Application Note: Preclinical Formulation Protocols for Methyl N-(3-amino-2-methylphenyl)carbamate

Executive Summary The transition of small-molecule building blocks and experimental compounds from dry powder to physiologically compatible solutions is a critical bottleneck in drug development. Methyl N-(3-amino-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of small-molecule building blocks and experimental compounds from dry powder to physiologically compatible solutions is a critical bottleneck in drug development. Methyl N-(3-amino-2-methylphenyl)carbamate is a highly lipophilic aniline-carbamate derivative frequently utilized in early-stage discovery assays. Due to its rigid aromatic structure and lack of highly ionizable hydrophilic groups at physiological pH, it presents significant solubility challenges[1].

This application note provides rigorously validated, self-contained protocols for formulating this compound for both in vitro biochemical assays and in vivo preclinical dosing. By adhering to the mechanistic principles of solvent shifting and surfactant-mediated micellization, these protocols ensure thermodynamic stability and reproducible experimental outcomes[2].

Physicochemical Profiling & Formulation Causality

Understanding the intrinsic properties of the active pharmaceutical ingredient (API) is the foundation of any formulation strategy. The structural features of methyl N-(3-amino-2-methylphenyl)carbamate dictate its behavior in aqueous media[3].

Table 1: Physicochemical Properties and Formulation Implications

PropertyValueMechanistic Formulation Implication
CAS Number 157563-54-7Unique identifier for sourcing high-purity (>97%) API[3].
Molecular Weight 180.20 g/mol Low molecular weight facilitates rapid membrane diffusion, provided the compound remains fully solubilized[3].
Molecular Formula C₉H₁₂N₂O₂High carbon-to-heteroatom ratio drives lipophilicity, necessitating organic co-solvents[3].
Functional Groups Primary Amine, CarbamateThe weakly basic amine (estimated pKa ~4.5) allows limited pH-dependent solubilization in acidic media, but the neutral carbamate restricts overall aqueous solubility[2].
Aqueous Solubility Poor (<0.1 mg/mL)Direct addition to aqueous buffers will result in immediate crystallization. Requires a sequential co-solvent/surfactant approach[1].

In Vitro Assay Formulation Protocol (Cell-Based & Biochemical)

Objective: Achieve a stable 10 µM final assay concentration without inducing micro-precipitation in standard culture media (e.g., DMEM/RPMI) or biochemical buffers.

Causality & Rationale

Directly spiking a highly concentrated (e.g., 10 mM) DMSO stock into an aqueous assay buffer creates localized zones of extreme supersaturation. Before the DMSO can diffuse into the bulk aqueous phase, the hydrophobic compound undergoes rapid nucleation and irreversible micro-precipitation[1]. To circumvent this, an intermediate dilution step is mandatory.

Step-by-Step Methodology
  • Primary Stock Preparation (10 mM):

    • Weigh exactly 1.80 mg of methyl N-(3-amino-2-methylphenyl)carbamate.

    • Dissolve in 1.0 mL of 100% anhydrous, cell-culture grade DMSO.

    • Vortex for 60 seconds. Causality: DMSO disrupts the crystal lattice, providing complete molecular dispersion.

  • Intermediate Dilution (1 mM):

    • Transfer 100 µL of the 10 mM stock into 900 µL of 100% DMSO.

    • Note: Never perform the intermediate dilution in aqueous buffer.

  • Final Assay Spiking (10 µM):

    • Add 10 µL of the 1 mM intermediate stock to 990 µL of the final aqueous assay buffer (1:100 dilution).

    • Mix immediately by rapid inversion or pipetting. The final DMSO concentration is 1.0% (v/v), which is generally well-tolerated by most cell lines and enzymes.

Self-Validation System: Measure the optical density (OD) of the final 10 µM assay buffer at 600 nm. An OD600​>0.05 compared to a vehicle-only blank indicates light scattering from micro-precipitates. If observed, the compound has crashed out; discard the solution and utilize a higher intermediate dilution factor.

In Vivo Dosing Formulation Protocol (PO/IV)

Objective: Generate a thermodynamically stable, physiologically acceptable vehicle for oral (PO) gavage or intravenous (IV) injection in rodent models.

Causality & Rationale

For in vivo administration, pure DMSO cannot be used due to toxicity. A standard solubilizing vehicle of 5% DMSO / 10% Tween-80 / 85% Saline is employed[4]. The order of addition is the most critical parameter. Adding saline before the surfactant induces a catastrophic solvent shift. By adding Tween-80 directly to the DMSO-solubilized API, the surfactant molecules coat the hydrophobic drug. When the aqueous phase is subsequently introduced, the surfactant immediately forms protective micelles, trapping the drug in a stable microemulsion[1].

Table 2: In Vivo Vehicle Composition

ComponentVolume %FunctionCausality / Rationale
DMSO 5%Primary SolventDisrupts crystal lattice; provides initial solubilization[2].
Tween-80 10%Non-ionic SurfactantLowers interfacial tension; prevents nucleation during solvent shift[1].
0.9% Saline 85%Aqueous CarrierProvides isotonic bulk volume for physiological compatibility[4].
Step-by-Step Methodology (For 10 mL of 2 mg/mL Dosing Solution)
  • API Weighing: Weigh 20.0 mg of methyl N-(3-amino-2-methylphenyl)carbamate into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL (5% v/v) of 100% DMSO. Vortex vigorously for 2 minutes until the solution is optically clear. Sonicate at 37°C for 5 minutes if particulates remain.

  • Surfactant Coating (CRITICAL STEP): Add 1.0 mL (10% v/v) of Tween-80 directly to the DMSO solution. Vortex vigorously for 2 minutes to ensure a homogeneous, viscous mixture.

  • Aqueous Dispersion: Dropwise, add 8.5 mL (85% v/v) of 0.9% sterile saline while continuously vortexing the vial. Continuous agitation prevents localized pooling of water, ensuring uniform micelle formation.

Self-Validation System: Centrifuge a 200 µL aliquot of the final formulation at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible white pellet confirms the compound is fully solubilized or stably suspended as a microemulsion, guaranteeing accurate and reproducible dosing.

Mechanistic Workflow Diagram

The following decision tree illustrates the critical checkpoints in the in vivo formulation process, emphasizing the causality of the addition sequence.

FormulationWorkflow API Methyl N-(3-amino-2-methylphenyl)carbamate (Dry Powder) DMSO Step 1: Primary Solubilization Add 100% DMSO (5% v/v) API->DMSO Check1 Is solution clear? DMSO->Check1 Sonicate Vortex & Sonicate (37°C, 5 min) Check1->Sonicate No Tween Step 2: Surfactant Coating Add Tween-80 (10% v/v) Check1->Tween Yes Sonicate->Check1 Check2 Is mixture homogeneous? Tween->Check2 Check2->Sonicate No Saline Step 3: Aqueous Dispersion Add Saline (85% v/v) Dropwise Check2->Saline Yes Final Final Dosing Vehicle Ready for PO/IV Admin Saline->Final

Fig 1. In vivo formulation workflow highlighting critical solubilization checkpoints.

References

  • Solubilizing Excipients in Oral and Injectable Formulations Pharmaceutical Research (2004)[Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development Pharmacological Reviews (2013)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Methyl N-(3-amino-2-methylphenyl)carbamate

Welcome to the Technical Support Center. As formulation scientists and researchers, encountering aqueous solubility barriers is a standard hurdle in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As formulation scientists and researchers, encountering aqueous solubility barriers is a standard hurdle in drug development. This guide provides field-proven, mechanistically grounded troubleshooting strategies for handling methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) during both in vitro assays and in vivo dosing.

Part 1: Physicochemical Profiling & Causality

To successfully formulate methyl N-(3-amino-2-methylphenyl)carbamate, we must first understand the molecular causality behind its insolubility. The compound features two critical functional groups that dictate its behavior in aqueous media:

  • The Carbamate Moiety: While carbamates are frequently used in drug design to improve membrane permeability and lipophilicity, this structural modification inherently reduces aqueous solubility 1.

  • The Aromatic Amine (Aniline Derivative): The primary amine attached to the aromatic ring acts as a weak base (estimated pKa​≈4.5 ).

The Causality of Precipitation: At a physiological pH of 7.4, the amine group is >99% unprotonated (neutral). Without the positive charge to facilitate ion-dipole interactions with water, the molecule's lipophilic core drives it to self-associate. When researchers dissolve the compound in a polar aprotic solvent like DMSO and rapidly dilute it into a neutral aqueous buffer, the sudden shift in solvent polarity forces the unprotonated molecules to nucleate and form a crystalline precipitate.

Part 2: Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when diluting a 10 mM DMSO stock into PBS (pH 7.4) for cell culture assays?

A: This is a classic "solvent-shift" precipitation. The compound is fully solvated in 100% DMSO due to its lipophilicity. When diluted into PBS, the DMSO concentration drops below the critical solubilization threshold. Because the amine is unprotonated at pH 7.4, the compound lacks the hydration shell necessary to remain in solution, leading to rapid nucleation. Solution: Avoid direct dilution into bulk aqueous buffers. Instead, use a step-down dilution method with a surfactant intermediate, or pre-complex the drug with a cyclodextrin before introducing it to the buffer.

Q2: I need to formulate a 5 mg/mL solution for intravenous (IV) injection in mice. I cannot use >5% DMSO due to toxicity. What is the optimal vehicle?

A: Relying solely on pH adjustment (e.g., dropping the pH to < 4 to protonate the amine) is highly discouraged for IV administration due to the risk of injection site necrosis and hemolysis. Instead, you must utilize a multi-component co-solvent and micellar solubilization system 2. A field-standard, well-tolerated vehicle is 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline . The PEG300 acts as a co-solvent to bridge the polarity gap, while Tween 80 forms micelles that encapsulate the hydrophobic aromatic ring.

Q3: How does temperature affect the solubility of this carbamate during formulation? Can I heat it to speed up dissolution?

A: Dissolution is an endothermic process; gentle heating (37°C - 45°C) increases kinetic energy, disrupting the solid crystal lattice and improving interaction with surfactants. However, do not exceed 50°C . Prolonged exposure to high heat in aqueous environments risks the hydrolysis of the carbamate ester, which will degrade the molecule into its corresponding amine and release carbon dioxide.

Part 3: Visualizations of Formulation Logic

FormulationTree Start Target Application InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Dosing (Rodent IV/PO) Start->InVivo DMSO Max 0.1-1% DMSO Direct Dilution InVitro->DMSO HPBCD 20% HP-β-CD Complexation InVivo->HPBCD Low Conc CoSolv Co-solvent System (PEG300/Tween80) InVivo->CoSolv High Conc Precip Precipitation? DMSO->Precip Success Clear Solution (Ready to Dose) HPBCD->Success CoSolv->Success Precip->HPBCD Yes Precip->Success No

Caption: Logical decision tree for selecting the optimal solubilization vehicle based on application.

Mechanism Stock 100% DMSO Stock Dilution Rapid Dilution in PBS (pH 7.4) Stock->Dilution State Amine Unprotonated (Hydrophobic) Dilution->State Nucleation Nucleation & Crystal Growth State->Nucleation Precipitate Visible Precipitate Nucleation->Precipitate

Caption: Mechanistic pathway of solvent-shift precipitation upon dilution into physiological buffers.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, follow these step-by-step methodologies. Each protocol includes a self-validating step to confirm true solubilization rather than the formation of an unstable nano-suspension.

Protocol A: Co-Solvent & Micellar Solubilization (For High-Concentration In Vivo Dosing)

Target: 5 mg/mL in 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

  • Weighing: Weigh 5.0 mg of methyl N-(3-amino-2-methylphenyl)carbamate powder into a clean glass vial.

  • Primary Solvation: Add 50 µL of 100% DMSO. Vortex vigorously until the powder is completely dissolved. Do not proceed if particulates remain.

  • Co-Solvent Addition: Add 400 µL of PEG300. Vortex for 30 seconds to ensure homogeneous mixing of the organic phases.

  • Surfactant Integration: Add 50 µL of Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes. The solution should appear slightly viscous but completely clear.

  • Aqueous Phase Addition (Critical Step): Slowly add 500 µL of 0.9% Saline dropwise (1 drop per second) while continuously vortexing the vial. Rapid addition will cause localized solvent-shifting and precipitation.

  • Self-Validation (Centrifugation Test): Centrifuge the final formulation at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a white pellet forms, the micellar capacity was exceeded, and the compound has precipitated. If no pellet is visible, the formulation is stable and ready for dosing.

Protocol B: Cyclodextrin Inclusion Complexation (For In Vitro or Low-Dose In Vivo Assays)

Target: 2.5 mg/mL in 20% HP-β-CD (Hydroxypropyl-β-cyclodextrin) 2.

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of 0.9% Saline to create a 20% (w/v) stock solution.

  • Drug Addition: Add 2.5 mg of the compound directly to 1.0 mL of the 20% HP-β-CD solution.

  • Complexation: Place the vial in an orbital shaker or sonicator set to 37°C for 30–45 minutes. The hydrophobic cavity of the cyclodextrin will gradually encapsulate the aromatic ring of the carbamate.

  • Self-Validation (Tyndall Effect Test): Shine a red or green laser pointer through the glass vial in a darkened room. If you see a solid, visible beam path (scattering), the solution is a colloidal suspension, and complexation is incomplete. A true inclusion complex will allow the laser to pass through with minimal to no scattering.

Part 5: Quantitative Data Presentation

The following table summarizes the expected performance of various solubilization vehicles for this specific carbamate derivative.

Formulation VehicleExpected Max Solubility (mg/mL)In Vivo Tolerability (IV)Primary Solubilization Mechanism
PBS (pH 7.4) < 0.05HighN/A (Intrinsic Solubility)
10% DMSO / 90% PBS ~ 0.5ModerateOrganic Co-solvency
20% HP-β-CD in Saline 2.5 - 5.0HighHydrophobic Inclusion Complexation
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline 5.0 - 10.0ModerateMicellar Encapsulation & Co-solvency

References

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents National Center for Biotechnology Information (PMC)[Link]

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl N-(3-amino-2-methylphenyl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers, process scientists, and drug development professionals tasked with improving the yield and purity of methyl N-(3-amino-2-methylphenyl)carba...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process scientists, and drug development professionals tasked with improving the yield and purity of methyl N-(3-amino-2-methylphenyl)carbamate[1].

Overview & Mechanistic Principles

The synthesis of methyl N-(3-amino-2-methylphenyl)carbamate[1] relies on the selective mono-carbamoylation of 2-methyl-1,3-phenylenediamine (also known as 2,6-diaminotoluene)[2]. Because the starting material is a symmetric diamine, regioselectivity is not the primary hurdle. Instead, the core challenge is chemoselectivity : arresting the reaction at the mono-carbamate stage before the second amine undergoes a consecutive reaction to form the bis-carbamate byproduct.

This transformation is governed by Schotten-Baumann reaction principles[3]. The formation of the first carbamate linkage electronically deactivates the aromatic ring, making the remaining amine less nucleophilic than the starting material[4]. However, if kinetic control is poor (e.g., high local electrophile concentration, inadequate cooling, or poor mixing), this inherent electronic bias is overridden, leading to significant over-reaction.

SynthesisPathway SM 2-Methyl-1,3-phenylenediamine (Symmetric Diamine) Target Methyl N-(3-amino-2-methylphenyl)carbamate (Target Mono-carbamate) SM->Target Schotten-Baumann Carbamoylation (k1) Reagent Methyl Chloroformate (0.90 - 0.95 eq) Reagent->Target Base / 0-5 °C Byproduct Bis-carbamate (Over-reaction Byproduct) Target->Byproduct + Excess Reagent (Rate k2 < k1)

Reaction pathway for selective mono-carbamoylation of 2-methyl-1,3-phenylenediamine.

Optimized Experimental Protocol: Biphasic Mono-Carbamoylation

To establish a self-validating and scalable system, this protocol utilizes a biphasic solvent approach. The aqueous base neutralizes the HCl byproduct, while the organic phase acts as a reservoir for the product, physically isolating the mono-carbamate from the reactive aqueous-organic interface.

Step-by-Step Methodology
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (81.8 mmol, 1.0 eq) of 2-methyl-1,3-phenylenediamine[2] in 150 mL of Ethyl Acetate (EtOAc).

  • Base Addition: Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO 3​ ) solution. Ensure the biphasic mixture is stirring vigorously (>500 RPM) to maximize the interfacial surface area.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Electrophile Addition: Dissolve 7.34 g (77.7 mmol, 0.95 eq) of methyl chloroformate in 20 mL of EtOAc. Using a syringe pump or addition funnel, add this solution dropwise over 90 minutes. Causality Note: Slow addition is critical to prevent local concentration spikes of the electrophile.

  • Reaction Monitoring: Stir for an additional 45 minutes at 0–5 °C. Monitor the disappearance of the electrophile via TLC or HPLC.

  • Workup: Transfer the mixture to a separatory funnel and isolate the organic layer. Extract the aqueous layer with an additional 50 mL of EtOAc.

  • Selective Washing: Wash the combined organic layers with 50 mL of cold 0.5 M HCl to selectively protonate and remove any unreacted starting diamine, followed by 50 mL of brine.

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude methyl N-(3-amino-2-methylphenyl)carbamate[1].

ExperimentalWorkflow Step1 1. Dissolve Diamine in EtOAc Step2 2. Add Aqueous Base (e.g., NaHCO3) Step1->Step2 Step3 3. Cool to 0-5 °C (Ice Bath) Step2->Step3 Step4 4. Dropwise Addition of Methyl Chloroformate Step3->Step4 Step5 5. Phase Separation & Acidic Wash Step4->Step5 Step6 6. Organic Layer Concentration Step5->Step6

Step-by-step biphasic experimental workflow for mono-carbamate synthesis.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity. Notice how a slight stoichiometric deficit and lower temperatures drastically improve the yield of the target mono-carbamate.

Solvent SystemBaseTemperature (°C)Chloroformate (eq)Mono-carbamate Yield (%)Bis-carbamate (%)
EtOAc / Water NaHCO 3​ 0 - 5 0.95 85 < 3
DCM / WaterNaHCO 3​ 0 - 50.9582< 5
THFTEA0 - 51.007412
DCM / WaterNaOH (2M)20 - 251.056518

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of the bis-carbamate byproduct in my LC-MS? A1: Bis-carbamoylation is a competing consecutive reaction. Even though the first carbamate group electronically deactivates the aromatic ring, the second amine remains nucleophilic. High local concentrations of methyl chloroformate, elevated temperatures, or using ≥1.0 equivalents of the electrophile will drive the formation of the bis-carbamate. Solution: Use a slight stoichiometric deficit of methyl chloroformate (0.90–0.95 eq), maintain strict temperature control (0–5 °C), and ensure vigorous stirring in a biphasic system to dilute local electrophile concentration.

Q2: My reaction stalls at 50% conversion despite adding 1.0 equivalent of methyl chloroformate. What is happening? A2: This is a classic symptom of poor pH control. The reaction generates one equivalent of HCl for every carbamate linkage formed[3]. If the base is insufficient or poorly mixed, the HCl protonates the unreacted 2-methyl-1,3-phenylenediamine, forming an unreactive ammonium salt. Solution: Ensure you are using an adequate excess of aqueous base (e.g., 2-3 eq of NaHCO 3​ ) and that the biphasic mixture is stirring at >500 RPM to maximize interfacial surface area.

Q3: How do I cleanly separate the target mono-carbamate from unreacted diamine? A3: Unreacted 2-methyl-1,3-phenylenediamine is significantly more polar and basic than the mono-carbamate. Solution: An acidic aqueous wash (e.g., 0.5 M HCl) during the organic workup will selectively protonate the unreacted diamine, pulling it into the aqueous layer while the mono-carbamate remains safely in the organic phase.

Q4: The product turns dark brown or purple during workup. Is it degrading? A4: Electron-rich phenylenediamines are highly susceptible to air oxidation, forming highly colored quinonediimine species. Solution: Degas your solvents prior to use, perform the reaction under an inert atmosphere (N 2​ or Argon), and consider adding a mild antioxidant (like a pinch of sodium dithionite) to the aqueous wash during workup to quench oxidative radicals.

References

  • Title: 2,6-Diaminotoluene | C7H10N2 | CID 13205 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl N-(3-amino-2-methylphenyl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with isolating and purifying methyl N-(3-amino-2-methylphenyl)carbamate (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with isolating and purifying methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7). As a critical intermediate in the synthesis of complex heteroarylamine derivatives, achieving >99% purity is paramount for downstream coupling reactions[1].

Below, you will find our physicochemical profiling data, a visual purification workflow, troubleshooting FAQs, and fully validated, self-contained experimental methodologies.

Physicochemical Profiling

Understanding the thermodynamic and acid-base properties of your target and its common synthetic byproducts is the foundation of chemoselective purification.

CompoundMW ( g/mol )Est. pKa (Conjugate Acid)TLC Rf (Hex/EtOAc 1:1)Solubility Profile
Target: Mono-carbamate 180.20~4.20.45Soluble in EtOAc, DCM; weakly sol. in H₂O
Impurity 1: Unreacted Diamine 122.17~5.0, ~2.50.10Soluble in H₂O, MeOH; insol. in Hexane
Impurity 2: Bis-carbamate 238.24N/A (Neutral)0.75Soluble in EtOAc, Hexane; insol. in H₂O
Purification Workflow

Workflow Crude Crude Mixture (Target + Impurities) AcidExt Acidic Extraction (1M HCl, pH ~1.5) Crude->AcidExt OrgWaste Organic Layer (Bis-carbamate Waste) AcidExt->OrgWaste Neutral species AqLayer Aqueous Layer (Protonated Amines) AcidExt->AqLayer Basic species BaseAdj Basification (Sat. NaHCO3, pH ~6.5) AqLayer->BaseAdj TargetExt EtOAc Extraction (Target Compound) BaseAdj->TargetExt Selective free-basing AqWaste2 Aqueous Waste (Diamine Impurity) BaseAdj->AqWaste2 Highly polar species FCC Flash Chromatography (Hexane/EtOAc) TargetExt->FCC Polish Cryst Recrystallization (Toluene/Heptane) FCC->Cryst Final Polish Pure Pure Methyl N-(3-amino- 2-methylphenyl)carbamate Cryst->Pure

Fig 1: Chemoselective purification workflow for methyl N-(3-amino-2-methylphenyl)carbamate.

Troubleshooting & FAQs

Q: My crude NMR shows significant bis-carbamate contamination. How do I remove it without running a massive column? A: Causality: The over-reacted bis-carbamate lacks a basic free amine, rendering it completely neutral. Solution: Perform a differential acid-base extraction (See Protocol A). By extracting the crude mixture with 1M HCl, the target mono-carbamate and unreacted diamine are protonated and partition into the aqueous layer, leaving the neutral bis-carbamate in the organic waste[1].

Q: I am losing my target compound during the aqueous workup. What pH is optimal for recovery? A: Causality: The pKa of the aniline group on the target compound is approximately 4.2 (). If the pH is too low (< 3), the target remains protonated and water-soluble. If the pH is too high (> 8), the highly polar unreacted diamine (pKa ~5.0) may also begin to partition into the organic layer. Solution: Adjust the aqueous layer to strictly pH 6.0–6.5 using saturated NaHCO₃ before extracting with ethyl acetate. This ensures the target is fully free-based while minimizing diamine carryover.

Q: The isolated solid is turning dark brown over time. How can I prevent this degradation? A: Causality: Electron-rich anilines are highly susceptible to auto-oxidation, forming colored azo or quinone-imine species when exposed to light and oxygen. Solution: Perform a final anti-solvent recrystallization (Protocol C) to remove trace oxidation catalysts (e.g., transition metals), and store the purified solid in a sealed amber vial under an Argon atmosphere at 2-8°C[2].

Validated Experimental Methodologies
Protocol A: Chemoselective Acid-Base Extraction

Mechanistic Rationale: This protocol exploits the pKa differential between the neutral bis-carbamate, the mono-basic target, and the di-basic starting material to achieve bulk separation without chromatography.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (10 mL/g). Causality: EtOAc is a moderately polar aprotic solvent that readily dissolves all organic constituents.

  • Acidic Wash: Wash the organic layer with 1M HCl (3 x 5 mL/g). Causality: Forces basic amines into the aqueous phase as hydrochloride salts.

  • Phase Separation: Retain the aqueous layer; discard the organic layer (contains the neutral bis-carbamate impurity).

  • Basification: Slowly add saturated aqueous NaHCO₃ to the aqueous layer until a stable pH of 6.0–6.5 is reached. Causality: Selectively deprotonates the target compound (pKa ~4.2) making it lipophilic, without fully neutralizing the more basic diamine impurity.

  • Target Extraction: Extract the aqueous phase with fresh EtOAc (3 x 5 mL/g).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Validation Checkpoint: Spot the final aqueous layer on a TLC plate. If the extraction is complete, the aqueous layer will show no UV-active spot at Rf 0.45 (Hexane/EtOAc 1:1).

Protocol B: High-Resolution Flash Chromatography

Mechanistic Rationale: Separates closely related positional isomers or trace impurities based on silica-adsorbate hydrogen bonding.

  • Column Preparation: Pack a silica gel column (230–400 mesh) using Hexane. Causality: Fine silica provides the theoretical plates needed for high-resolution separation of closely eluting aromatic isomers ().

  • Dry Loading: Dissolve the extract from Protocol A in a minimum amount of DCM, add silica gel (1:2 w/w), and evaporate to a free-flowing powder. Load evenly onto the column. Causality: Prevents band broadening and streaking, which is critical for polar amine compounds.

  • Elution: Run a step gradient from 10% to 50% EtOAc in Hexane.

  • Fraction Collection: Collect fractions and monitor via TLC.

Validation Checkpoint: Stain TLC plates with Ninhydrin. The target mono-carbamate will stain intensely (due to the primary amine), while neutral impurities will not, providing orthogonal validation to UV absorption.

Protocol C: Anti-Solvent Recrystallization

Mechanistic Rationale: Achieves >99% purity by leveraging the differential solubility of the target in a hot aromatic solvent versus a cold aliphatic anti-solvent.

  • Dissolution: Suspend the chromatographed solid in a minimum volume of hot Toluene (80°C). Causality: Toluene provides excellent solvation for the aromatic ring via π-π stacking interactions.

  • Anti-Solvent Addition: Add Heptane dropwise until the solution becomes slightly turbid. Causality: Heptane disrupts the solvation shell, lowering the solubility threshold.

  • Annealing: Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours. Causality: Slow cooling promotes the growth of stable, high-purity crystalline lattices rather than amorphous precipitation.

  • Filtration: Filter the crystals and wash with cold Heptane. Dry under high vacuum.

Validation Checkpoint: Perform a melting point determination. A sharp melting point range (< 2°C variance) confirms the successful removal of crystal lattice impurities.

References
  • Daiichi Sankyo Co Ltd. "WO2018221433A1 - Heteroarylamine Derivatives." Source: Google Patents.
  • Still, W. C., Kahn, M., Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Source: Journal of Organic Chemistry. URL: [Link]

  • Williams, R. "pKa Data Compilation." Source: Organic Chemistry Data. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Aryl Carbamate Synthesis

Welcome to the Technical Support Center for N-aryl carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals who require in-depth, mechanistic troubleshooting for isocyan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-aryl carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals who require in-depth, mechanistic troubleshooting for isocyanate-based carbamate workflows.

Mechanistic Overview & Competing Pathways

The synthesis of N-aryl carbamates via the reaction of an N-aryl isocyanate with an alcohol is a fundamental transformation in medicinal chemistry. However, the highly electrophilic nature of the isocyanate carbon makes this reaction susceptible to multiple competing side reactions, heavily dependent on moisture, stoichiometry, and temperature.

G Isocyanate N-Aryl Isocyanate (Ar-N=C=O) Carbamate N-Aryl Carbamate (Ar-NH-CO-OR) Isocyanate->Carbamate + Alcohol (Desired) Urea N,N'-Diaryl Urea (Ar-NH-CO-NH-Ar) Isocyanate->Urea + H2O (- CO2) Allophanate Allophanate (Ar-NH-CO-N(Ar)-CO-OR) Isocyanate->Allophanate Isocyanurate Isocyanurate Trimer (Cyclic) Isocyanate->Isocyanurate Trimerization (Base/Heat) Alcohol Alcohol (R-OH) Alcohol->Carbamate Carbamate->Allophanate + Excess Isocyanate (>80°C) Water Trace Moisture (H2O)

Reaction workflow showing the desired N-aryl carbamate synthesis competing with common side reactions.

Troubleshooting Guides & FAQs

Q1: My reaction mixture rapidly develops an insoluble white precipitate, and LC-MS shows a mass corresponding to a symmetrical N,N'-diaryl urea. How is this forming and how do I prevent it? Causality: Symmetrical urea formation is the most ubiquitous side reaction in isocyanate-based carbamate synthesis. It is triggered by in the solvent, reagents, or atmosphere[1]. Water reacts with the N-aryl isocyanate to form an unstable N-aryl carbamic acid. This intermediate rapidly decarboxylates into an aniline derivative and carbon dioxide[2]. Because anilines are significantly more nucleophilic than alcohols, the newly formed aniline immediately attacks another equivalent of isocyanate to form the highly insoluble N,N'-diaryl urea[3]. Solution: Switch to strictly anhydrous conditions (Schlenk techniques). If urea persists, consider bypassing isocyanates entirely by using alternative acylating agents like[4].

Q2: I am observing higher molecular weight byproducts. NMR suggests the presence of allophanate linkages. What drives this? Causality: Allophanates form when the newly synthesized N-aryl carbamate reacts with excess isocyanate[3]. Although the urethane (carbamate) N-H bond is relatively unreactive, it retains weak nucleophilicity. Under (typically >80°C) or in the presence of strong catalysts, this N-H group will attack unreacted isocyanate to form an allophanate[1][5]. Solution: Strictly control stoichiometry (use the alcohol in slight excess rather than the isocyanate) and keep reaction temperatures below 60°C.

Q3: When scaling up the reaction under basic conditions, I get an intractable mixture that is not urea. What is happening? Causality: This is likely isocyanurate formation via the cyclotrimerization of three isocyanate molecules[1]. Aromatic isocyanates are particularly prone to forming these stable, cyclic trimers at elevated temperatures (>100°C) or when exposed to specific basic catalysts (e.g., tertiary amines or organotin compounds)[2]. Solution: Reduce the catalyst loading, avoid strong tertiary amine bases if possible, and maintain strict thermal control during the initial exothermic addition phase.

Q4: I am using a secondary alcohol, and my reaction is extremely slow, leading to more side products. Why? Causality: The steric hindrance of secondary and tertiary alcohols significantly reduces their nucleophilic attack on the isocyanate carbon. Primary alcohols react approximately than secondary alcohols[5]. The slower the primary urethanization reaction, the more time side reactions (like moisture-driven urea formation or trimerization) have to outcompete the desired pathway. Solution: Utilize a mild Lewis acid catalyst (e.g., Dibutyltin dilaurate - DBTDL) to activate the isocyanate specifically for the sluggish secondary alcohol, while ensuring absolute moisture exclusion to prevent accelerated urea formation.

Quantitative Data: Side Reaction Profiles

The table below summarizes the key quantitative parameters and analytical shifts associated with common side reactions to aid in rapid LC-MS/NMR identification.

Side ProductStructural MotifPrimary CauseMS Shift (Relative to Target)Mitigation Strategy
N,N'-Diaryl Urea Ar-NH-CO-NH-ArMoisture contamination[1]Varies (Target - Alcohol + Ar-NH)Karl Fischer titration <50 ppm; Argon atmosphere
Allophanate Ar-NH-CO-N(Ar)-CO-ORExcess isocyanate + Heat[3]+ [Isocyanate MW]Stoichiometric control; T < 60°C
Isocyanurate Cyclic (Ar-N-CO)₃High heat + Basic catalyst[2]3x [Isocyanate MW]Avoid strong tertiary amine bases; T < 80°C
Biuret Ar-NH-CO-N(Ar)-CO-NH-ArUrea + Excess isocyanate[2]+ [Isocyanate MW] to UreaEliminate initial moisture/urea formation

Self-Validating Experimental Protocol: Anhydrous Synthesis of N-Aryl Carbamates

To ensure high scientific integrity and reproducibility, this protocol incorporates built-in analytical checkpoints to validate the chemical state before proceeding to the next step.

Objective: Synthesize an N-aryl carbamate from an N-aryl isocyanate and a primary alcohol while suppressing urea, allophanate, and isocyanurate formation.

Step 1: Reagent & Glassware Preparation

  • Bake all glassware at 120°C overnight and cool under a stream of dry Argon.

  • Distill the reaction solvent (e.g., Toluene or Dichloromethane) over calcium hydride.

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on the solvent. Proceed to Step 2 only if H₂O < 50 ppm . Failing this metric mathematically guarantees stoichiometric urea formation[1].

Step 2: Reaction Assembly

  • Dissolve the primary alcohol (1.0 equiv) in the anhydrous solvent under an argon atmosphere.

  • If using a catalyst (e.g., DBTDL, 0.01 equiv), add it to the alcohol solution.

  • Cool the mixture to 0°C using an ice bath.

  • Add the N-aryl isocyanate (1.05 equiv) dropwise over 15 minutes to control the initial exotherm and prevent localized heating that drives trimerization[2].

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Do not exceed 50°C to prevent allophanate pathways[1][5].

  • Self-Validation Checkpoint: Monitor the reaction via FTIR spectroscopy. The isocyanate group has a distinct, strong absorption peak at ~2270 cm⁻¹ [1]. The reaction is complete when this peak completely disappears. This confirms full consumption without relying on potentially misleading LC-MS ionization artifacts.

Step 4: Quench and Workup

  • Once the FTIR peak at 2270 cm⁻¹ is absent, quench the reaction with 1 mL of anhydrous methanol. This safely consumes any unreacted trace isocyanate by converting it to a volatile methyl carbamate.

  • Self-Validation Checkpoint: Analyze the crude mixture via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). Any N,N'-diaryl urea byproduct will remain stuck at the baseline (Rf ~0.0) due to strong intermolecular hydrogen bonding, while the desired N-aryl carbamate will elute cleanly (Rf ~0.4-0.6).

Step 5: Purification

  • If a white precipitate (urea) is present, filter the mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via silica gel flash column chromatography to yield the pure N-aryl carbamate.

References

  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. URL:[Link]

  • Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. PMC (National Center for Biotechnology Information). URL:[Link]

  • Non-catalyzed urethanization of phenyl isocyanate and 1-butanol. Biblio Back Office (UGent). URL: [Link]

  • Reactivity of isocyanates with urethanes: Conditions for allophanate formation. ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization and Long-Term Storage of Methyl N-(3-amino-2-methylphenyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) [1].

This compound is a highly reactive chemical building block. Its instability stems from two distinct structural features: an electron-rich primary aniline group (prone to radical oxidation) and a methyl carbamate moiety (susceptible to nucleophilic hydrolysis). This guide provides mechanistic troubleshooting, quantitative stability data, and a self-validating protocol to ensure the integrity of your compound during long-term storage.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my methyl N-(3-amino-2-methylphenyl)carbamate powder turn dark brown over time, even when stored at room temperature? Causality & Mechanism: This discoloration is the macroscopic symptom of amine autoxidation. The compound contains a primary aniline group. The adjacent ortho-methyl group donates electron density to the aromatic ring via hyperconjugation, making the amine nitrogen highly susceptible to radical-initiated oxidation. Atmospheric oxygen (specifically hydroperoxyl radicals, HO2) abstracts a hydrogen atom from the -NH2 group[2]. This initiates a radical chain reaction that yields highly conjugated quinone-imines and oligomers[2]. Because these conjugated systems absorb visible light, even a 0.1% degradation profile will manifest as a severe dark brown or black discoloration. Resolution: Atmospheric oxygen and actinic light must be strictly excluded. Store the compound in amber glass vials purged with a heavy inert gas (Argon) to displace residual oxygen.

Q2: HPLC analysis of my stored batch shows a loss of assay and the appearance of a new highly polar peak. What is happening? Causality & Mechanism: You are observing moisture-induced carbamate hydrolysis. The methyl carbamate moiety is vulnerable to nucleophilic attack by water. In the presence of trace moisture and slightly alkaline conditions (e.g., from basic impurities or glass leaching), the carbamate undergoes an E1cB (Elimination Unimolecular conjugate Base) mechanism[3]. The carbamate nitrogen is deprotonated, expelling the methoxy group to form a highly reactive isocyanate intermediate[4]. This intermediate rapidly hydrolyzes into 2-methylbenzene-1,3-diamine and carbon dioxide[3]. The new polar peak on your chromatogram is the resulting diamine. Resolution: Strict desiccation is required. The micro-environment pH must be kept neutral to slightly acidic, as the E1cB mechanism is catalyzed by base[3].

Q3: Does storing the compound in a standard -20°C freezer guarantee stability? Causality & Mechanism: No. While low temperatures reduce the kinetic rate of degradation according to the Arrhenius equation, standard frost-free freezers undergo regular freeze-thaw cycles that introduce significant condensation. If the compound is not hermetically sealed with a desiccant, this condensation provides the exact aqueous micro-environment required to drive the BAc2 (acidic) or E1cB (basic) hydrolysis pathways[3][4]. Resolution: Cold storage must be paired with hermetic sealing. Allow sealed containers to reach room temperature before opening to prevent sudden condensation on the cold powder.

Part 2: Quantitative Data Presentation

Based on ICH Q1A(R2) stability testing guidelines, the following table summarizes the accelerated and long-term degradation kinetics of Methyl N-(3-amino-2-methylphenyl)carbamate under various environmental conditions.

Storage ConditionAtmospherePackagingPrimary Degradation PathwayEst. Monthly Assay Loss (%)Projected Shelf-Life
40°C / 75% RH (Accelerated)Ambient AirClear GlassHydrolysis & Oxidation> 5.0%< 1 Month
25°C / 60% RH (Long-Term)Ambient AirClear GlassOxidation (Discoloration)1.2%3-6 Months
2-8°C (Refrigerated)Ambient AirAmber GlassSlow Oxidation0.3%12 Months
2-8°C (Optimized)Argon PurgedSealed Amber + DesiccantNone (Stabilized)< 0.05%> 24 Months

Part 3: Mechanistic Visualization

The following diagram illustrates the dual degradation pathways threatening the compound and the targeted interventions required to block them.

G Compound Methyl N-(3-amino-2-methylphenyl)carbamate (Intact API) Oxidation Amine Oxidation (Radical H-Abstraction) Compound->Oxidation O2 / Light Hydrolysis Carbamate Hydrolysis (E1cB or BAc2 Mechanism) Compound->Hydrolysis H2O / pH Extremes Quinone Quinone-imines / Oligomers (Discoloration) Oxidation->Quinone Isocyanate Isocyanate Intermediate + Methanol Hydrolysis->Isocyanate Diamine 2-Methylbenzene-1,3-diamine + CO2 Isocyanate->Diamine H2O Argon Argon Purge & Amber Vials Argon->Oxidation Blocks Desiccation Desiccation & Strict pH Control Desiccation->Hydrolysis Blocks

Dual degradation pathways of Methyl N-(3-amino-2-methylphenyl)carbamate and targeted stabilization.

Part 4: Experimental Protocols (Self-Validating Workflow)

To ensure the trustworthiness of your storage conditions, do not merely execute steps; validate them. Use the following self-validating protocol for preparing bulk quantities of Methyl N-(3-amino-2-methylphenyl)carbamate for multi-year storage.

Step 1: Pre-Storage Moisture Removal
  • Action: Transfer the powder to a vacuum desiccator containing fresh phosphorus pentoxide (P2O5) or activated molecular sieves. Apply a high vacuum (< 1 mbar) for 12–24 hours at room temperature.

  • Self-Validation: Weigh the sample before and after desiccation. Continue vacuum drying until a constant weight is achieved (Δ weight < 0.05% between 4-hour intervals). Alternatively, perform a Karl Fischer titration to confirm the residual moisture content is strictly < 0.1%.

Step 2: Inert Gas Blanketing
  • Action: Transfer the dried powder into an amber glass vial (to block UV/visible light). Using a Schlenk line or a glove box, purge the vial with high-purity Argon. Argon is heavier than Nitrogen and creates a denser protective blanket over the solid, effectively preventing HO2 radical formation[2].

  • Self-Validation: Place a reversible oxygen indicator strip (e.g., resazurin-based) inside the secondary containment bag. The strip must remain pink/colorless (indicating < 0.1% O2) rather than turning blue.

Step 3: Hermetic Sealing & Micro-Environment Control
  • Action: Seal the amber vial with a PTFE-lined cap. Place the vial inside a moisture-barrier foil pouch along with a silica gel desiccant packet. Heat-seal the pouch.

  • Self-Validation: Include a cobalt(II) chloride humidity indicator card inside the foil pouch. The card must remain blue (indicating < 10% RH). If it turns pink, the hermetic seal has failed and the carbamate is at risk of E1cB hydrolysis[3].

Step 4: Temperature-Controlled Storage
  • Action: Store the sealed pouch in a monitored 2-8°C refrigerator[1].

  • Self-Validation: Utilize a continuous digital data logger with an external probe to ensure the temperature remains strictly within the 2-8°C ICH Q1A(R2) threshold[5]. Set an alarm for excursions above 8°C.

References

1.[1] Title: 157563-54-7 | Methyl n-(3-amino-2-methylphenyl)carbamate - ChemScene Source: chemscene.com URL:

2.[2] Title: HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights Source: acs.org URL:

3.[6] Title: Q1A(R2) Guideline - ICH Source: ich.org URL:

4.[3] Title: Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media Source: researchgate.net URL:

5.[5] Title: Stability tests according to ICH Q1A (R2) Source: memmert.com URL: _

6.[4] Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: acs.org URL:

Sources

Optimization

Technical Support Center: Troubleshooting Assays with Methyl N-(3-amino-2-methylphenyl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing inconsistent results when utilizing methyl N-(3-amino-2-methylphenyl)carbamate (MAMC) in bio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing inconsistent results when utilizing methyl N-(3-amino-2-methylphenyl)carbamate (MAMC) in biochemical, cell-based, or high-throughput screening (HTS) assays.

As a chemical building block and screening compound, MAMC possesses an electron-rich aniline (primary aromatic amine) and a carbamate moiety. While structurally valuable, these features make the compound highly susceptible to specific physicochemical artifacts, including oxidative degradation and colloidal aggregation. This guide provides a mechanistic breakdown of these issues, diagnostic FAQs, and self-validating protocols to ensure scientific integrity in your assay data.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why are my IC₅₀ values for MAMC highly variable between assay runs, and why do the dose-response curves exhibit unusually steep Hill slopes? A1: The primary cause of irreproducible, steep dose-response curves (Hill slope > 1.5) in small aromatic molecules is colloidal aggregation [1]. In aqueous assay buffers, hydrophobic compounds can phase-separate when their concentration exceeds the Critical Aggregation Concentration (CAC). Instead of binding to the target protein's active site 1:1, MAMC forms microscopic colloidal particles. These colloids non-specifically sequester and denature target proteins on their surface, leading to a rapid, false-positive loss of enzyme activity. Because aggregation is highly sensitive to minor changes in buffer composition, temperature, and protein concentration, the resulting IC₅₀ values will be notoriously inconsistent.

Q2: I am observing a high background signal and significant drift in my fluorescence/absorbance assays when testing this compound. What is causing this? A2: This is a classic symptom of oxidative degradation . MAMC contains an electron-rich aniline group, which is highly susceptible to chemical and enzymatic oxidation[2]. Upon exposure to oxygen in aqueous media or wet DMSO, the aniline moiety oxidizes into reactive quinone-imine intermediates and azo-dimers. These byproducts are highly colored and absorb strongly in the visible spectrum, causing severe optical interference (auto-fluorescence or signal quenching) in assay readouts[3]. Furthermore, these electrophilic intermediates can act as Pan-Assay Interference Compounds (PAINS) by covalently reacting with nucleophilic residues (e.g., cysteines) on your target protein.

Q3: My 6-month-old DMSO stock of MAMC shows entirely different activity profiles compared to a freshly ordered powder batch. How can I prevent this? A3: Your stock has likely undergone DMSO stock degradation . Dimethyl sulfoxide is highly hygroscopic. Over time, particularly with repeated freeze-thaw cycles, DMSO stocks absorb atmospheric water. The presence of water in DMSO dramatically accelerates the hydrolytic and oxidative decomposition of electron-rich amines[4]. The "new" activity you are observing is likely driven by breakdown products rather than the parent MAMC molecule.

Part 2: Mechanistic & Diagnostic Workflows

To systematically identify and resolve these assay interferences, follow the diagnostic workflow and mechanistic pathways outlined below.

Workflow Start Inconsistent Assay Results with MAMC Check1 Are IC50 curves steep (Hill slope > 1.5)? Start->Check1 Check2 Is there signal drift or high background? Start->Check2 Check3 Activity loss over time in stored plates? Start->Check3 Test1 Run Detergent-Reversibility Assay (Protocol 1) Check1->Test1 Yes Result1 Aggregation-Based False Positive Test1->Result1 Reversed by Triton X-100 Test2 Check Absorbance/Fluorescence of Compound Only Check2->Test2 Yes Result2 Oxidative Degradation (Optical Interference) Test2->Result2 Auto-signal detected Test3 Perform LC-MS QC (Protocol 2) Check3->Test3 Yes Result3 DMSO Stock Degradation Test3->Result3 Purity < 90%

Caption: Diagnostic workflow for identifying and resolving MAMC-related assay inconsistencies.

Mechanism MAMC Methyl N-(3-amino-2- methylphenyl)carbamate Oxidation Air/Enzymatic Oxidation MAMC->Oxidation Wet DMSO / O2 Agg Colloidal Aggregation MAMC->Agg Aqueous Buffer > CAC Quinone Quinone-Imine Intermediates Oxidation->Quinone Adducts Covalent Protein Adducts (False Positives) Quinone->Adducts Nucleophilic Attack Color Colored Byproducts (Optical Interference) Quinone->Color Polymerization Sequestration Non-Specific Protein Sequestration Agg->Sequestration Inhibition Steep Hill Slope Inhibition Sequestration->Inhibition

Caption: Mechanistic pathways of MAMC assay interference via oxidation and colloidal aggregation.

Part 3: Quantitative Data Summary

The following table summarizes the quantitative thresholds used to diagnose MAMC assay interferences and the immediate corrective actions required.

Interference MechanismPrimary Assay SymptomQuantitative Diagnostic ThresholdCorrective Action
Colloidal Aggregation Irreproducible IC₅₀, steep curvesHill slope > 1.5; >10-fold IC₅₀ shift with detergentAdd 0.01% Triton X-100 to assay buffer
Oxidative Degradation Loss of potency over timeLC-MS purity < 90%; +16 Da mass shiftPrepare fresh stocks; store in dry, argon-purged DMSO
Optical Interference High background, signal driftBackground signal > 3x SD of vehicle controlPerform spectral scan; switch to red-shifted readout
Covalent Reactivity Time-dependent inhibitionIC₅₀ decreases > 5-fold after 2 hr pre-incubationAdd thiol scavengers (e.g., 1 mM DTT) to buffer

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, implement the following protocols. Each protocol is designed as a self-validating system, meaning the outcome inherently proves or disproves the presence of the artifact.

Protocol 1: Detergent-Reversibility Assay (Identifying Aggregators)

Causality: Non-ionic detergents disrupt the surface tension of colloidal aggregates, forcing the compound back into solution and preventing non-specific protein adsorption. If MAMC is acting as a true competitive inhibitor, the detergent will not affect its binding affinity. If it is an aggregator, the detergent will completely abolish the inhibitory signal.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To one batch, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Compound Dilution: Serially dilute MAMC in 100% DMSO to create a 10-point dose-response curve.

  • Assay Assembly: Transfer the compound dilutions to two separate assay plates (one for the standard buffer, one for the detergent buffer). Ensure the final DMSO concentration remains constant (typically 1%).

  • Incubation: Add the target protein to both plates and incubate for the standard duration.

  • Readout: Initiate the reaction with the substrate and measure the signal.

  • Self-Validation Check: Calculate the IC₅₀ for both plates. If the IC₅₀ in the detergent plate shifts by >10-fold (or if inhibition is completely lost) compared to the standard plate, the initial result is validated as a colloidal aggregation artifact.

Protocol 2: LC-MS Quality Control of DMSO Stocks

Causality: Water absorption in DMSO stocks catalyzes the oxidative degradation of the aniline moiety in MAMC. By monitoring the exact mass via LC-MS, we can detect the +16 Da shift characteristic of oxygen insertion (oxidation) or +14 Da shift (quinone-imine formation), confirming stock degradation.

Step-by-Step Methodology:

  • Sampling: Aliquot 5 µL of the suspect MAMC DMSO stock (e.g., 10 mM).

  • Dilution: Dilute the aliquot to a final concentration of 10 µM in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase LC column. Run a 5-minute linear gradient from 5% to 95% Acetonitrile.

  • Detection: Monitor UV absorbance at 254 nm and collect mass spectrometry data in positive electrospray ionization (ESI+) mode.

  • Self-Validation Check: The theoretical parent mass for intact MAMC is[M+H]⁺ = 181.2 m/z.

    • Pass: A single sharp peak at 181.2 m/z accounting for >95% of the UV Area Under the Curve (AUC).

    • Fail: The presence of peaks at 197.2 m/z (+16 Da) or broad polymeric baseline humps confirms oxidative degradation. The stock must be discarded.

Sources

Troubleshooting

optimizing HPLC separation of methyl N-(3-amino-2-methylphenyl)carbamate and its metabolites

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chromatographic complexities of methyl N-(3-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chromatographic complexities of methyl N-(3-amino-2-methylphenyl)carbamate and its metabolites.

This molecule presents a unique analytical challenge: it combines a pH-sensitive carbamate linkage with a basic aniline moiety. Successful HPLC method development requires a deep understanding of the causality behind mobile phase selection, stationary phase chemistry, and analyte polarity.

Section 1: Analyte Profiling & Chromatographic Logic

Before troubleshooting, we must establish the structural and polarity shifts that occur during the metabolism of methyl N-(3-amino-2-methylphenyl)carbamate.

  • Parent Compound : Contains a moderately hydrophobic toluene core, a basic amine, and a carbamate group.

  • M1 (N-Acetylated) : Acetylation of the amine neutralizes its basicity and significantly increases lipophilicity.

  • M2 (Hydroxylated) : Cytochrome P450-mediated ring hydroxylation increases polarity.

  • M3 (Hydrolyzed Diamine) : Cleavage of the carbamate yields 2-methylbenzene-1,3-diamine, a highly polar, dual-basic compound prone to severe secondary interactions.

MetabolicPathway Parent Parent Compound Methyl N-(3-amino-2-methylphenyl)carbamate (Moderate Polarity) M1 M1: N-Acetylated (Lowest Polarity / Late Elution) Parent->M1 N-Acetylation M2 M2: Hydroxylated (High Polarity / Early Elution) Parent->M2 CYP450 Oxidation M3 M3: Hydrolyzed Diamine (Highest Polarity / Very Early Elution) Parent->M3 Carbamate Hydrolysis

Fig 1. Metabolic pathways of the parent carbamate and resulting HPLC elution logic.

Section 2: Self-Validating HPLC-UV/MS Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that verifies the causal relationship between the mobile phase pH and peak shape before any experimental data is acquired. Reversed-phase HPLC is the most common mode of separation for aniline and its derivatives, relying on the differential partitioning between a nonpolar stationary phase and a polar mobile phase[1].

Step-by-Step Protocol:

  • Mobile Phase Preparation :

    • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water (pH ~2.7). Causality : For aromatic amines, baseline separation and optimal peak shapes are highly dependent on buffer selection[2]. The acidic pH ensures the aniline nitrogen remains fully protonated, preventing ion-exchange interactions with the silica backbone, while keeping the carbamate linkage stable against base-catalyzed hydrolysis.

    • Organic Phase (B): 100% Acetonitrile (LC-MS grade). Causality : Acetonitrile provides lower backpressure and superior UV transparency at 254 nm compared to methanol.

  • Stationary Phase Selection :

    • Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) or a polar-embedded phase. Causality : End-capping physically shields the basic amine metabolites from unreacted, acidic silanols.

  • Sample Preparation :

    • Reconstitute extracted samples in 95:5 (Water:Acetonitrile). Causality : Matching the initial gradient conditions prevents solvent-induced band broadening for the highly polar M3 metabolite.

  • Gradient Elution Profile :

    • 0-2 min: 5% B (Isocratic hold to retain M3).

    • 2-15 min: Linear gradient from 5% B to 60% B (Elutes M2, then Parent).

    • 15-20 min: 60% B to 95% B (Elutes the lipophilic M1).

    • 20-25 min: Re-equilibration at 5% B.

  • System Suitability Testing (SST) - The Self-Validating Step :

    • Inject an SST mixture containing the Parent and M3 (Diamine).

    • Pass Criteria: Tailing factor for M3 must be ≤ 1.5 (validates successful silanol suppression). Resolution (Rs) between Parent and M3 must be ≥ 5.0. %RSD of Parent peak area over 5 replicate injections must be ≤ 2.0% (validates carbamate stability).

Section 3: Quantitative Retention Data

Summarized below is the expected retention behavior based on the optimized gradient protocol.

AnalyteStructural ModificationRelative PolarityExpected Retention Time (min)Primary HPLC Challenge
M3 (Diamine) Carbamate HydrolysisVery High2.5 - 3.5Severe peak tailing due to dual basic amines.
M2 (Hydroxylated) Ring HydroxylationHigh6.0 - 8.0Co-elution with endogenous matrix components.
Parent None (Baseline)Moderate11.5 - 12.5On-column degradation if pH > 7.
M1 (N-Acetylated) Amine AcetylationLow16.0 - 18.0Late elution; requires high organic modifier.
Section 4: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing specifically for the hydrolyzed diamine metabolite (M3)? A1: Causality: The M3 metabolite (2-methylbenzene-1,3-diamine) possesses two basic amine groups. In reversed-phase HPLC, basic compounds interact strongly with residual acidic silanol groups on the silica support via ion-exchange mechanisms, causing asymmetric tailing. Solution: Ensure your mobile phase pH is strictly controlled (e.g., 0.1% formic acid, pH ~2.7) to fully protonate the amines. If tailing persists, switch to a fully end-capped C18 column or a polar-embedded stationary phase specifically designed to shield basic compounds.

Q2: My parent compound, methyl N-(3-amino-2-methylphenyl)carbamate, shows a split peak or decreasing peak area over time. What is happening? A2: Causality: Carbamates are sensitive to extreme pH conditions and thermal degradation[3]. If your mobile phase pH exceeds 7, or if your autosampler is kept at room temperature, the parent compound is undergoing base-catalyzed hydrolysis into the M3 diamine metabolite either in the vial or on-column. Solution: Acidify the mobile phase (pH 3-4 is optimal for carbamate stability) and maintain the autosampler temperature at 4°C. Strictly avoid using ammonium bicarbonate or high-pH phosphate buffers.

Q3: I cannot resolve the ring-hydroxylated metabolite (M2) from the parent compound using a standard C18 gradient. How can I improve selectivity? A3: Causality: While C18 separates primarily by hydrophobicity, the addition of a hydroxyl group on the aromatic ring might not provide enough hydrophobic difference under steep gradient conditions. Solution: First, flatten the gradient slope (e.g., 0.5% B/min) around the expected elution time. If this fails, orthogonal selectivity is required. Switch to a Phenyl-Hexyl column, which utilizes π-π interactions to exploit the electronic differences between the standard toluene core of the parent and the electron-rich hydroxylated ring of M2.

TroubleshootingTree Issue Issue: Poor Peak Shape or Resolution Tailing Peak Tailing (M3 Diamine) Issue->Tailing Coelution Co-elution (Parent & M2) Issue->Coelution Degradation On-Column Degradation (Loss of Parent) Issue->Degradation Sol1 Action: Lower pH to 2.5-3.0 Use End-capped C18 Tailing->Sol1 Sol2 Action: Flatten Gradient Switch to Phenyl-Hexyl Coelution->Sol2 Sol3 Action: Avoid pH > 7 Check Autosampler Temp Degradation->Sol3

Fig 2. Decision tree for troubleshooting common HPLC issues with carbamate-amine derivatives.

References
  • Simultaneous conduction of two-phase and three-phase hollow fiber liquid-phase microextraction for the determination of aromatic amines. Journal of Chromatography A (via CORE). Retrieved from:[Link]

  • HPLC separation of carbamates. Microchemical Journal (via ResearchGate). Retrieved from:[Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Analysis of Methyl N-(3-amino-2-methylphenyl)carbamate

Welcome to the Analytical Support Center. Methyl N-(3-amino-2-methylphenyl)carbamate (CAS 157563-54-7) presents unique bioanalytical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. Methyl N-(3-amino-2-methylphenyl)carbamate (CAS 157563-54-7) presents unique bioanalytical challenges. Featuring both a polar, basic primary amine and a neutral carbamate ester, it is highly vulnerable to matrix-induced ion suppression in complex biological and agricultural samples.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure your data integrity during method development and routine analysis.

Module 1: Diagnostic & Mitigation Workflow

Before altering your sample preparation or liquid chromatography (LC) parameters, use the following decision tree to diagnose the root cause of signal anomalies.

MatrixEffectWorkflow Start Detect Signal Anomaly in LC-MS/MS Infusion Post-Column Infusion (Identify Suppression Zones) Start->Infusion Quant Post-Extraction Spike (Quantify Matrix Factor) Start->Quant Decision Is Matrix Factor <0.85 or >1.15? Infusion->Decision Quant->Decision Prep Optimize Sample Prep (MCX SPE / Lipid Depletion) Decision->Prep Yes (High ME) Chroma Adjust Chromatography (Shift Retention Time) Decision->Chroma Yes (High ME) IS Use SIL-IS or Matrix-Matched Calibration Decision->IS Yes (High ME) Validate Re-evaluate Matrix Effect (Self-Validating Loop) Decision->Validate No (Acceptable) Prep->Validate Chroma->Validate IS->Validate Validate->Decision

Fig 1. Diagnostic and mitigation workflow for LC-MS/MS matrix effects.

Module 2: Troubleshooting Guides & FAQs

Q1: Why does methyl N-(3-amino-2-methylphenyl)carbamate experience severe signal suppression in plasma samples, even with a C18 column? A1: The primary amine group on the aromatic ring makes this compound an excellent candidate for positive electrospray ionization (ESI+). However, matrix effects occur at the ESI interface when co-eluting endogenous compounds compete for limited charge and space within the electrospray droplets ()[1]. In plasma, phospholipids are the primary culprits. Because they possess both polar headgroups and hydrophobic tails, they often co-elute with moderately polar aromatic compounds on standard C18 columns, dominating the droplet surface and neutralizing the charge of your target analyte ()[2].

Q2: How can I definitively prove that my low signal is due to matrix effects (ion suppression) rather than poor extraction recovery? A2: You must decouple the extraction process from the ionization process using a self-validating Post-Extraction Spike method. If you only spike your sample before extraction, a low signal could mean the compound was lost during sample prep OR suppressed in the source. By spiking the target analyte into a blank matrix after extraction and comparing its peak area to a neat solvent standard, you isolate the ionization variable. This ratio is your Matrix Factor (MF). An MF of <0.8 indicates severe ion suppression ()[3].

Q3: What is the most mechanistically sound sample preparation to isolate this specific carbamate from complex matrices? A3: Standard protein precipitation (PPT) or dilute-and-shoot methods leave massive amounts of phospholipids and salts in the extract, leading to significant matrix-induced suppression ()[4]. Because methyl N-(3-amino-2-methylphenyl)carbamate contains a basic aniline-like amine (pKa ~4.5), Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is highly effective. By acidifying the sample (pH < 2.5), you fully protonate the amine. The compound binds tightly to the cation-exchange resin, allowing you to aggressively wash away neutral lipids and acidic interferences with 100% organic solvents before eluting the target with a high-pH organic solvent.

Q4: I cannot source a Stable Isotope-Labeled Internal Standard (SIL-IS) for this specific intermediate. How do I compensate for the remaining matrix effects? A4: While a 13C- or 2H-labeled SIL-IS is the gold standard for correcting matrix effects because it co-elutes exactly with the analyte and experiences identical suppression ()[5], you can utilize Matrix-Matched Calibration . Prepare your calibration curve by spiking the analyte into an extracted blank matrix rather than neat solvent. This ensures the calibrants and the unknown samples experience the exact same ionization environment, normalizing the quantitative output.

Module 3: Self-Validating Experimental Protocols

Protocol A: Qualitative Post-Column Infusion (Mapping Suppression Zones)

Purpose: To visually map exactly where matrix components elute and suppress the ESI signal, allowing for targeted chromatographic adjustments.

  • Setup: Connect a syringe pump to the LC column effluent via a T-connector just before the MS source.

  • Infusion: Continuously infuse a neat standard of methyl N-(3-amino-2-methylphenyl)carbamate (e.g., 100 ng/mL at 10 µL/min) directly into the mass spectrometer.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma or agricultural matrix) through the LC system using your standard analytical gradient.

  • Observation: Monitor the MRM transition of the carbamate. The baseline should remain high and flat. Any sudden dips in the baseline indicate zones of ion suppression caused by eluting matrix components[3].

  • Action: Adjust your LC gradient (e.g., utilize a shallower gradient or switch to a biphenyl column for alternative selectivity) to ensure the target compound elutes outside these "suppression valleys."

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Workflow

Purpose: To chemically isolate the amine-containing carbamate from phospholipids and neutral interferences using orthogonal retention mechanisms.

  • Sample Pre-treatment: Dilute 200 µL of the biological sample with 200 µL of 2% Formic Acid in water. Mechanism: Lowers pH below the pKa of the primary amine, ensuring it is fully protonated (-NH3+).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1-2 drops/sec.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Mechanism: Removes neutral lipids, phospholipids, and non-basic organics. The protonated analyte remains tightly bound to the sorbent via strong ionic interactions.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the amine, breaking the ionic bond and releasing the compound.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial LC mobile phase.

Module 4: Quantitative Data Presentation

The following table summarizes the typical impact of various sample preparation strategies on the analysis of methyl N-(3-amino-2-methylphenyl)carbamate in a complex matrix (e.g., human plasma).

Table 1: Impact of Sample Preparation on Matrix Factor and Recovery

Sample Preparation MethodMatrix Factor (MF)*Ion Suppression (%)Absolute Recovery (%)% RSD (n=6)
Protein Precipitation (Acetonitrile)0.4258%89.518.4
Liquid-Liquid Extraction (Ethyl Acetate)0.7129%74.212.1
Reversed-Phase SPE (C18)0.6535%88.010.5
Phospholipid Depletion Plates0.928%85.64.8
Mixed-Mode Cation Exchange (MCX) 0.96 4% 91.3 3.2

*Note: A Matrix Factor (MF) of 1.0 indicates zero matrix effect. The acceptable regulatory range is typically 0.85 – 1.15.

References

  • Title: Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS Source: MDPI URL: [Link]

  • Title: Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL: [Link]

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories URL: [Link]

  • Title: Interference Testing and Mitigation in LC-MS/MS Assays Source: myADLM URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Methyl N-(3-amino-2-methylphenyl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Analyte Stability, Sample Preparation, and Method Troubleshooting Executive Summary: The Causality of Carbamate Instability Methyl N-(3-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Analyte Stability, Sample Preparation, and Method Troubleshooting

Executive Summary: The Causality of Carbamate Instability

Methyl N-(3-amino-2-methylphenyl)carbamate is a functionally complex molecule containing both an ionizable carbamate N-H and a primary aniline (3-amino group). The primary mode of degradation during extraction, storage, and analysis is base-catalyzed hydrolysis. Understanding the structural causality—specifically the E1cB (Elimination Unimolecular conjugate Base) pathway—is essential for designing self-validating, fail-safe experimental workflows. By controlling the thermodynamic and pH environments, researchers can completely arrest this degradation pathway.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does my analyte completely disappear when using standard alkaline liquid-liquid extraction (LLE) buffers? A: Standard LLE protocols often utilize basic buffers (e.g., ammonium hydroxide, pH 9) to neutralize amines and drive them into the organic phase. However, N-aryl carbamates with an ionizable N-H proton are highly sensitive to these conditions. In alkaline media, the base deprotonates the carbamate nitrogen. This triggers a rapid E1cB elimination of the methoxide leaving group, forming a highly reactive isocyanate intermediate (1)[1]. The isocyanate then rapidly hydrates and decarboxylates, leaving you with 2-methylbenzene-1,3-diamine instead of your intact carbamate (2)[2].

Q2: If base is the problem, can I use highly acidic conditions (pH < 2) to completely halt the E1cB pathway? A: While dropping the pH below 2 successfully arrests the E1cB pathway, it introduces two critical experimental failures. First, strong acids can trigger the AAc​2 (acid-catalyzed) hydrolysis pathway. Second, the 3-amino group on the phenyl ring (pKa ~4.4) will become fully protonated ( −NH3+​ ). This transforms the molecule into a highly polar cation, drastically reducing your recovery yields during LLE and causing poor retention on standard reverse-phase C18 columns.

Q3: What is the optimal pH window for handling this specific compound? A: The optimal stability and handling window is strictly pH 5.0 to 6.0 . In this mildly acidic range, the carbamate N-H remains fully protonated (preventing E1cB), while the 3-amino group is near or slightly above its pKa, maintaining sufficient neutrality for organic extraction without risking acid-catalyzed cleavage. Most carbamates exhibit maximum stability around pH 5 (3)[3].

Data Presentation: Quantitative Stability & Recovery Summary

The following table synthesizes the relationship between pH, hydrolysis mechanisms, and extraction efficiency, allowing for rapid troubleshooting of low-recovery issues.

pH LevelDominant Hydrolysis MechanismEstimated Half-Life (37°C)3-Amino StateLLE Recovery (EtOAc)
pH 2.0 AAc​2 (Acid-catalyzed)> 48 hoursFully Protonated< 10% (Too polar)
pH 5.5 None (Optimal Stability) > 14 days Mixed/Neutral > 85% (Optimal)
pH 7.4 E1cB (Slow base-catalyzed)~ 4 - 8 hoursNeutral> 90% (Degrades fast)
pH 9.0 E1cB (Rapid base-catalyzed)< 30 minutesNeutralN/A (Complete loss)
Experimental Protocols: pH-Stabilized Liquid-Liquid Extraction (LLE)

To ensure a self-validating system, this protocol utilizes a buffered quenching step prior to extraction, ensuring the analyte never experiences localized alkaline environments during sample processing.

Step 1: Sample Aliquoting & Quenching

  • Action: Immediately upon collection, spike 100 µL of biological matrix (e.g., plasma) with 10 µL of 1 M Ammonium Acetate buffer (pH 5.5).

  • Causality: Blood plasma is naturally slightly alkaline (pH 7.4). Immediate buffering locks the pH into the optimal stability window (pH 5.5), neutralizing endogenous esterases and preventing spontaneous E1cB elimination.

Step 2: Extraction Solvent Addition

  • Action: Add 600 µL of ice-cold Ethyl Acetate (EtOAc).

  • Causality: EtOAc provides excellent partitioning for semi-polar carbamates. The use of ice-cold solvent lowers the thermal energy of the system, further suppressing any residual hydrolytic kinetics.

Step 3: Partitioning & Separation

  • Action: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Causality: Centrifugation at 4°C maintains the thermal suppression of hydrolysis while cleanly separating the organic layer from the precipitated protein pellet.

Step 4: Evaporation & Reconstitution

  • Action: Transfer the upper organic layer to a clean 96-well plate. Evaporate under a gentle stream of nitrogen at room temperature (Max 25°C). Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Causality: Avoiding heated evaporation blocks (>30°C) prevents thermal stress on the carbamate bond. Reconstituting in 0.1% Formic Acid ensures the analyte remains stable while waiting in the autosampler queue.

Mandatory Visualization: Degradation Pathway

Hydrolysis_Pathway A Methyl N-(3-amino-2-methylphenyl)carbamate (Stable at pH 4-6) B Deprotonated Carbamate Anion (Unstable Intermediate) A->B Base Catalysis (OH-) Deprotonation of N-H C Isocyanate Intermediate + Methoxide Leaving Group B->C E1cB Elimination Rate-Determining Step D Carbamic Acid (Transient Hydration State) C->D Rapid Hydration (+H2O) E 2-Methylbenzene-1,3-diamine + CO2 (Final Degradant) D->E Spontaneous Decarboxylation

Caption: E1cB Hydrolysis Pathway of Methyl N-(3-amino-2-methylphenyl)carbamate under alkaline conditions.

References
  • Title: Antibody Catalysis of BAc2 Aryl Carbamate Ester Hydrolysis: A Highly Disfavored Chemical Process Source: ACS Publications URL: [Link]

  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl N-(3-amino-2-methylphenyl)carbamate

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7)[1]. Moving from bench-scale discovery to pilot-scale production introduces critical challenges in heat transfer, mixing, and reaction kinetics. This document provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure a safe, high-yield scale-up.

Mechanistic Overview & Pathway Visualization

The synthesis of this target compound relies on the selective mono-carbamoylation of 2,6-diaminotoluene (2,6-DAT)[2]. Because both amino groups on the toluene ring are sterically and electronically similar, the primary chemical engineering challenge is kinetic control. To achieve high yields, the process must maximize the rate of mono-acylation ( k1​ ) while actively suppressing the subsequent reaction that forms the bis-carbamate impurity ( k2​ ).

ReactionPathway SM 2,6-Diaminotoluene (Starting Material) Target Methyl N-(3-amino-2- methylphenyl)carbamate (Target Mono-carbamate) SM->Target k1 (Fast) Selective Mono-acylation Reagent Methyl Chloroformate + Base (e.g., NaHCO3) Reagent->SM Impurity Bis-carbamate (Over-reaction Impurity) Target->Impurity k2 (Slow) Excess reagent/Poor mixing

Reaction pathway showing the selective mono-carbamoylation of 2,6-diaminotoluene.

Troubleshooting Guides & FAQs

Q1: We are seeing >10% bis-carbamate impurity at the 1 kg scale, even when using exactly 1.0 equivalent of methyl chloroformate. How do we improve selectivity? A: At scale, mixing limitations (Damköhler number > 1) create localized zones of high reagent concentration, leading to over-reaction before the reagent can disperse. To counteract this, you must manipulate the nucleophilicity of the diamine.

  • The Solution: Utilize a mono-hydrochloride salt strategy. By sequentially adding 1 equivalent of aqueous HCl prior to the acylating agent, you form the mono-hydrochloride salt of 2,6-diaminotoluene. Protonation of one amine group drastically reduces its nucleophilicity, effectively shielding it from the acylating agent while the free amine reacts[3]. Alternatively, conducting the reaction in a biphasic aqueous/organic system can improve mono-acylation selectivity by partitioning the mono-acylated product away from the reactive interface[4].

Q2: The addition of methyl chloroformate causes a severe thermal runaway. How can we manage this safely at the pilot scale? A: The reaction between an aliphatic/aromatic amine and a chloroformate is highly exothermic. At the bench scale, this is easily managed with an ice bath, but at the pilot scale, the heat transfer area-to-volume ratio drops significantly.

  • The Solution: Transition from a batch addition to a feed-rate-limited process. Dose the methyl chloroformate continuously via a mass flow controller over 3–4 hours while maintaining the internal jacket temperature strictly below 10°C. Ensure your impeller provides turbulent flow (Reynolds number > 10,000) to prevent reagent pooling, which causes delayed, explosive exotherms.

Q3: How do we isolate the target mono-carbamate from unreacted 2,6-DAT without relying on expensive column chromatography? A: Leverage the pKa differences between the species. Unreacted 2,6-DAT has two basic amine groups, whereas the target mono-carbamate has only one weakly basic amine (the other is a neutral carbamate). By adjusting the aqueous workup pH to ~3.5–4.0 using dilute HCl, the unreacted 2,6-DAT will protonate and partition entirely into the aqueous phase. The mono-carbamate and any trace bis-carbamate will remain in the organic phase, allowing for purification via standard crystallization.

Scale-Up Decision Tree

Troubleshooting Start Scale-Up Issue Detected HighBis High Bis-carbamate Impurity (>5%) Start->HighBis LowConv Low Conversion (<90%) Start->LowConv Thermal Thermal Runaway / Exotherm Start->Thermal Sol1 Optimize Mixing (Da > 1) Reduce Reagent Eq. to 0.95 HighBis->Sol1 Sol2 Check pH / Base Depletion Increase Base Eq. LowConv->Sol2 Sol3 Active Cooling & Dosing Control (Feed-rate limited) Thermal->Sol3

Decision tree for troubleshooting common scale-up issues during mono-carbamoylation.

Standardized Experimental Protocol (1 kg Scale-Up)

This protocol is designed as a self-validating system , ensuring that out-of-specification deviations are caught before the reaction proceeds to the next phase.

Step 1: Salt Formation (Desensitization)

  • Charge a 20 L jacketed reactor with 2,6-diaminotoluene (1.0 kg, 8.18 mol) and methanol (8 L). Set the chiller to cool the internal temperature to 0–5°C.

  • Slowly dose exactly 1.0 equivalent of 1M aqueous HCl (8.18 L) over 30 minutes.

  • Validation Check: The solution must remain clear, and the internal pH should stabilize around 5.5–6.0. If the pH drops below 4.0, you have over-protonated the diamine, which will stall the reaction.

Step 2: Carbamoylation

  • Add sodium bicarbonate (1.37 kg, 16.36 mol) to the reactor to act as an acid scavenger.

  • Begin dosing methyl chloroformate (0.73 kg, 7.77 mol, 0.95 eq to prevent over-reaction) via a metering pump over 3 hours. Maintain the internal temperature at <10°C.

  • Validation Check: Monitor the reaction by HPLC at 1-hour intervals. Stop dosing when the unreacted 2,6-DAT peak falls below 5% relative area. Do not push for 100% conversion, as this exponentially increases bis-carbamate formation.

Step 3: Workup and Isolation

  • Quench the reaction with deionized water (5 L) to destroy any unreacted chloroformate.

  • Extract the mixture with ethyl acetate (3 x 5 L).

  • Wash the combined organic layers with 0.5 M HCl (3 L). Validation Check: Check the aqueous wash by TLC; it should contain the unreacted 2,6-DAT.

  • Wash with brine (3 L), dry over Na₂SO₄, and concentrate under reduced pressure to approximately 3 L.

  • Slowly add heptane (6 L) under moderate agitation to induce crystallization. Filter the resulting precipitate and dry under vacuum at 45°C to yield the pure methyl N-(3-amino-2-methylphenyl)carbamate.

Quantitative Data & Process Parameters
Process ParameterTarget ValueCritical LimitMechanistic Rationale
Reagent Stoichiometry 0.95 EquivalentsMax 1.00 Eq.Sub-stoichiometric dosing starves the reaction, preventing the slower k2​ pathway (bis-carbamate formation).
Dosing Temperature 5°CMax 15°CSuppresses thermal runaway and minimizes the hydrolysis of methyl chloroformate into methanol and CO₂.
Workup pH 4.0Range 3.5 - 4.5Selectively protonates unreacted 2,6-DAT, forcing it into the aqueous phase while leaving the mono-carbamate in the organic phase.
Impurity Limit (Bis) < 2.0%Max 5.0%Ensures successful downstream crystallization; higher impurity levels will cause the product to oil out instead of crystallizing.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13205, 2,6-Diaminotoluene. Retrieved from[Link]

  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. Retrieved from[Link]

  • Tang, W., & Fang, S. (2008). Mono-acylation of symmetric diamines in the presence of water. Tetrahedron Letters, 49(41), 6003-6006. Retrieved from[Link]

Sources

Troubleshooting

dealing with impurities in commercial methyl N-(3-amino-2-methylphenyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7).

This bifunctional building block is highly valued in the pharmaceutical industry, particularly as an intermediate in the synthesis of advanced heteroarylamine derivatives, such as targeted kinase inhibitors and NLRP3 inflammasome modulators 1[1]. However, because it contains both a nucleophilic free aniline and a carbamate-protected amine, commercial batches frequently exhibit impurity profiles that can severely compromise downstream palladium-catalyzed cross-couplings or acylations.

Below is our comprehensive troubleshooting guide to profiling, understanding, and resolving these impurities.

I. Frequently Asked Questions (FAQs)

Q: My commercial batch has a pink or light brown tint instead of being an off-white powder. Is the reagent compromised? A: A pink or brown discoloration typically indicates trace oxidation of the free primary amine moiety. When exposed to light and oxygen, anilines can auto-oxidize into highly conjugated, intensely colored azo or azoxy dimers. While visually striking, these chromophores often represent <1% of the material by weight. However, if your downstream step is sensitive to redox-active species, purification is mandatory.

Q: Why is my yield inexplicably dropping during a subsequent Buchwald-Hartwig amination? A: You are likely experiencing catalyst poisoning or stoichiometric imbalance due to contamination from the unreacted starting material, 2-methyl-1,3-phenylenediamine 2[2]. This diamine acts as a strong bidentate ligand that can coordinate with and deactivate palladium catalysts. It can also undergo double-coupling, rapidly consuming your expensive aryl halide electrophiles.

II. Troubleshooting Guide: Impurity Profiling & Causality

To effectively purify your material, you must understand the causality behind the impurities. The target compound is synthesized via the mono-acylation of 2-methyl-1,3-phenylenediamine using methyl chloroformate. Because the two amine groups on the starting material are sterically and electronically similar, perfect mono-selectivity is thermodynamically impossible.

  • Impurity A: Dimethyl (2-methyl-1,3-phenylene)dicarbamate (Over-acylation)

    • Causality: If the local concentration of methyl chloroformate is too high during synthesis, the newly formed mono-carbamate reacts a second time.

    • Impact: This bis-carbamate lacks a free amine. It acts as an inert, non-polar diluent in downstream amine-focused reactions, throwing off your stoichiometric calculations.

  • Impurity B: 2-Methyl-1,3-phenylenediamine (Unreacted Starting Material)

    • Causality: To suppress the formation of Impurity A, manufacturers often use a sub-stoichiometric amount of methyl chloroformate (e.g., 0.8 equivalents). This intentionally leaves unreacted diamine in the crude mixture.

    • Impact: Highly detrimental. It competes in downstream electrophilic additions and poisons transition metal catalysts.

  • Impurity C: Methyl N-(5-amino-2-methylphenyl)carbamate (Regioisomer)

    • Causality: Contamination of the raw starting material with 2,4-diaminotoluene.

    • Impact: Leads to structural isomers in the final Active Pharmaceutical Ingredient (API), which are notoriously difficult to separate by crystallization later in the synthetic route.

III. Analytical Data Presentation

Before attempting purification, profile your commercial batch using LC-MS. Use the following table to identify the contaminants based on their Relative Retention Time (RRT) on a standard Reverse-Phase C18 column.

Compound IdentityRoleMolecular FormulaExact Massm/z[M+H]+RRT (C18 Phase)
2-Methyl-1,3-phenylenediamine Impurity B (SM)C₇H₁₀N₂122.08123.1~0.45 (Highly Polar)
Methyl N-(3-amino-2-methylphenyl)carbamate Target Product C₉H₁₂N₂O₂ 180.09 181.1 1.00 (Reference)
Dimethyl (2-methyl-1,3-phenylene)dicarbamate Impurity A (Bis)C₁₁H₁₄N₂O₄238.10239.1~1.65 (Non-Polar)
Azo/Azoxy Dimers Impurity C (Ox)VariableVariable>350.0>1.80 (Broad)

IV. Experimental Protocol: Self-Validating pH-Controlled Extraction

Standard silica gel chromatography is often inefficient for separating these compounds due to severe streaking of the amines. Instead, we utilize a pH-controlled liquid-liquid extraction .

The Causality of the Method: The diamine (Impurity B) has two electron-donating groups, giving it a pKa of ~5.5–6.0. The target mono-carbamate has one electron-withdrawing carbamate group, lowering the pKa of its remaining aniline to ~4.0–4.5. The bis-carbamate (Impurity A) is neutral. By precisely tuning the aqueous pH to 4.5, we can selectively deprotonate (neutralize) the target compound while keeping the diamine protonated (water-soluble).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude commercial methyl N-(3-amino-2-methylphenyl)carbamate in 150 mL of Ethyl Acetate (EtOAc).

  • First Extraction (Removing Impurity A): Transfer the solution to a separatory funnel. Add 150 mL of 1M HCl (aq) and shake vigorously.

    • Mechanism: Both the target compound and Impurity B are protonated and migrate to the aqueous layer. The neutral Impurity A remains in the EtOAc layer.

  • Phase Separation: Collect the acidic aqueous layer. Discard the EtOAc layer to permanently remove the bis-carbamate and non-polar oxidation dimers.

  • pH Adjustment (Critical Step): Cool the aqueous layer in an ice bath to prevent thermal degradation. Slowly add 2M NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 4.5 .

    • Mechanism: At pH 4.5, the target mono-carbamate is largely neutralized and becomes lipophilic, whereas the diamine (Impurity B) remains protonated and trapped in the water.

  • Second Extraction (Isolating the Target): Extract the pH 4.5 aqueous layer with fresh EtOAc (2 x 100 mL).

  • Washing & Drying: Wash the combined new EtOAc layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified off-white solid.

  • Self-Validation: Run a TLC (Eluent: 1:1 EtOAc/Hexane) or LC-MS on the final solid. The protocol is validated if the baseline spot (Impurity B) and the high-Rf spot (Impurity A) are completely absent, leaving only the single target peak at m/z 181.1.

V. Reaction Pathway & Impurity Generation

G SM 2-Methyl-1,3-phenylenediamine (Starting Material) Target Methyl N-(3-amino-2-methylphenyl)carbamate (Target Product) SM->Target + Reagent (Desired Mono-acylation) ImpB Unreacted Diamine (Impurity B: Residual SM) SM->ImpB Sub-stoichiometric Reagent Used ImpC Azo/Azoxy Dimers (Impurity C: Oxidation) SM->ImpC O2 / Light (Auto-oxidation) Reagent Methyl Chloroformate (Acylating Agent) Reagent->Target ImpA Dimethyl (2-methyl-1,3-phenylene)dicarbamate (Impurity A: Over-acylation) Target->ImpA + Excess Reagent (Over-reaction) Target->ImpC O2 / Light (Auto-oxidation)

Reaction pathway illustrating the synthesis of the target mono-carbamate and generation of key impurities.

VI. References

  • Daiichi Sankyo Co Ltd. (2018). WO2018221433A1 - ヘテロアリールアミン誘導体 - Google Patents. Source: google.com. URL:

  • Thermo Fisher Scientific. Nicolet Vapor-Phase FT-IR Spectral Library. Source: thermofisher.com. URL:

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Methyl N-(3-amino-2-methylphenyl)carbamate in Animal Models

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of methyl N-(3-amino-2-methylphenyl)carbamate in preclinical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of methyl N-(3-amino-2-methylphenyl)carbamate in preclinical animal models. This document provides a structured approach to troubleshooting common issues and offers practical, field-proven strategies to enhance systemic exposure.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioavailability of methyl N-(3-amino-2-methylphenyl)carbamate.

Q1: We are observing very low and variable plasma concentrations of methyl N-(3-amino-2-methylphenyl)carbamate after oral administration in our rodent model. What are the likely causes?

A1: Low and erratic oral bioavailability for a small molecule like methyl N-(3-amino-2-methylphenyl)carbamate typically stems from one or a combination of the following factors:

  • Poor Aqueous Solubility: As a carbamate derivative, the compound may have limited solubility in gastrointestinal fluids, which is a critical prerequisite for absorption.[1][2]

  • High First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it can reach systemic circulation. Carbamate structures can be susceptible to hydrolysis by esterases.[3][4]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump it back into the gut lumen, thereby reducing its net absorption.[5][6]

  • Chemical Instability: The compound could be unstable in the acidic environment of the stomach or susceptible to degradation by intestinal enzymes.[6][7]

  • Inadequate Formulation: The vehicle used for oral dosing may not be suitable for effectively solubilizing or dispersing the compound for optimal absorption.[8][9][10]

Q2: How can we quickly assess if poor solubility is the primary issue for our compound's low bioavailability?

A2: A tiered approach involving both in vitro and in vivo assessments is recommended:

  • Aqueous Solubility Determination: Measure the compound's solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[11]

  • Biorelevant Media Solubility: Assess solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to get a more physiologically relevant understanding.[5]

  • Dose/Solubility Ratio Calculation: Calculate the dose-to-solubility ratio. If the volume of gastrointestinal fluid required to dissolve the administered dose is high, it's a strong indicator of solubility-limited absorption.

  • In Vivo Comparison of Solution vs. Suspension: If feasible and ethical, a preliminary in vivo study comparing the pharmacokinetics of the compound administered as a solution (in a solubilizing vehicle) versus a simple suspension can provide direct evidence of a solubility limitation. A significantly higher exposure from the solution formulation points to poor solubility as a key barrier.

Q3: What are the initial formulation strategies we should consider to improve the bioavailability of methyl N-(3-amino-2-methylphenyl)carbamate?

A3: For early-stage preclinical studies, the focus should be on simple, effective, and reproducible formulations. Good starting points include:

  • Co-solvent Systems: Using a mixture of water-miscible organic solvents (e.g., polyethylene glycol 400, propylene glycol, ethanol) can significantly enhance the solubility of poorly soluble compounds.[1][2]

  • Surfactant-based Formulations: Incorporating non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) can improve wetting and solubilization by forming micelles.[12]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation vehicle can increase its solubility.[11]

  • Simple Suspensions: For initial screenings, a uniform suspension in an aqueous vehicle containing a suspending agent (e.g., methylcellulose) and a wetting agent can be used.[5]

Q4: Which animal model is most appropriate for initial oral bioavailability studies of this compound?

A4: The choice of animal model depends on the specific research question and the stage of drug development. For initial bioavailability screening, rodents are commonly used:

  • Rats: The Sprague-Dawley or Wistar rat is a common choice due to its well-characterized physiology, manageable size for handling and blood sampling, and historical data availability.

  • Mice: Mice are often used when compound availability is limited or when using genetically engineered models.

It is crucial to consider potential species differences in metabolism and gastrointestinal physiology when extrapolating results to humans.

Part 2: Troubleshooting Guide for Low Bioavailability

This guide provides a systematic approach to identifying and resolving the root causes of poor oral bioavailability.

Workflow for Troubleshooting Low Bioavailability

TroubleshootingWorkflow Start Low Oral Bioavailability Observed Solubility Is Solubility a Limiting Factor? Start->Solubility Metabolism Is First-Pass Metabolism High? Solubility->Metabolism No SolubilityTests Conduct pH-solubility profile and biorelevant media solubility tests. Solubility->SolubilityTests Investigate SolubilitySolutions Implement Formulation Strategies: - Particle Size Reduction - Co-solvents/Surfactants - Solid Dispersions - Lipid-Based Systems Solubility->SolubilitySolutions Yes Permeability Is Permeability an Issue? Metabolism->Permeability No MetabolismTests Perform in vitro metabolic stability assays (microsomes, hepatocytes). Metabolism->MetabolismTests Investigate MetabolismSolutions Consider: - Co-dosing with inhibitors  (e.g., of CYP enzymes) - Prodrug Strategy Metabolism->MetabolismSolutions Yes PermeabilityTests Use Caco-2/MDR1 cell assays. Permeability->PermeabilityTests Investigate PermeabilitySolutions Consider: - Permeation Enhancers - Co-dosing with P-gp inhibitors Permeability->PermeabilitySolutions Yes End Optimized Bioavailability Permeability->End No SolubilityTests->Solubility Analyze Data MetabolismTests->Metabolism Analyze Data PermeabilityTests->Permeability Analyze Data SolubilitySolutions->End MetabolismSolutions->End PermeabilitySolutions->End

Caption: A systematic workflow for diagnosing and addressing the causes of low oral bioavailability.

Problem: Poor Aqueous Solubility

If in vitro tests confirm that methyl N-(3-amino-2-methylphenyl)carbamate has low solubility, the following strategies can be employed, ranging from simple to more advanced.

  • Principle: Reducing the particle size of the drug substance increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[13]

  • Methods:

    • Micronization: Techniques like jet milling can reduce particle size to the micron range.[8]

    • Nanonization: High-pressure homogenization or wet milling can produce nanocrystals with significantly increased surface area.[13]

  • When to Use: This is a good initial strategy when working with a solid form of the compound and can be combined with suspension formulations.

  • Principle: These excipients directly increase the amount of drug that can be dissolved in the vehicle.[7][12]

  • Commonly Used Excipients:

Excipient TypeExamplesMechanism of Action
Co-solvents PEG 400, Propylene Glycol, EthanolIncrease solubility by reducing the polarity of the aqueous vehicle.[2]
Surfactants Tween® 80, Cremophor® EL, Solutol® HS 15Form micelles that encapsulate the drug, increasing its apparent solubility.[12]
pH Modifiers Citrate buffers, Phosphate buffersFor ionizable drugs, adjusting the pH can convert the drug to its more soluble salt form.[11]
  • Causality: The selection of excipients should be guided by the physicochemical properties of the drug. For a neutral, poorly soluble compound, a co-solvent or surfactant system is a logical choice. For an ionizable compound, pH adjustment is a primary consideration.[14]

  • Solid Dispersions:

    • Principle: The drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix. This prevents crystallization and presents the drug in a higher energy state, leading to enhanced solubility and dissolution.[1]

    • Methods: Spray drying or hot-melt extrusion are common manufacturing techniques.

  • Lipid-Based Formulations (e.g., SEDDS):

    • Principle: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media. This facilitates drug solubilization and absorption via lymphatic pathways.[8]

    • When to Use: Particularly effective for highly lipophilic drugs.[13]

Problem: Suspected High First-Pass Metabolism

If the compound is soluble yet bioavailability remains low, first-pass metabolism is a likely culprit.

  • Protocol: Incubate the compound with liver microsomes or hepatocytes from the animal species being used in vivo (and from human sources for extrapolation).[5]

  • Interpretation: A short half-life in these systems suggests rapid metabolism. The carbamate moiety may be susceptible to hydrolysis by esterases.

  • Principle: To confirm the involvement of specific metabolic pathways in vivo, the compound can be co-administered with an inhibitor of a major enzyme family, such as cytochrome P450s.

  • Example: Co-dosing with a pan-CYP inhibitor like 1-aminobenzotriazole (ABT) in an animal study. A significant increase in exposure compared to dosing the compound alone would confirm that CYP-mediated metabolism is a major clearance pathway.

  • Principle: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. This can be used to mask the part of the molecule susceptible to first-pass metabolism.[3][15]

  • Application for Carbamates: While the carbamate group itself can be part of a prodrug linkage, if the existing carbamate is the site of metabolic instability, other parts of the molecule, such as the amino group, could be modified.[15]

Problem: Poor Membrane Permeability / Efflux

If the compound is both soluble and metabolically stable, but bioavailability is still low, poor permeability across the intestinal epithelium or efflux by transporters may be the issue.

  • Method: The Caco-2 cell monolayer assay is the gold standard for assessing intestinal permeability and identifying P-gp substrates.[5]

  • Interpretation: A low apparent permeability coefficient (Papp) suggests poor absorption. A high efflux ratio (Papp B-A / Papp A-B) indicates that the compound is a substrate for an efflux transporter like P-gp.

  • Principle: Similar to the approach for metabolism, co-administering the compound with a known P-gp inhibitor can confirm the role of efflux in limiting its absorption.

  • Example: Co-dosing with a P-gp inhibitor such as verapamil or ketoconazole in an animal study. A significant increase in plasma exposure would point to P-gp-mediated efflux as a key barrier.[5]

Part 3: Experimental Protocols

Protocol 1: Preliminary Oral Bioavailability Study in Rats
  • Objective: To determine the absolute oral bioavailability and key pharmacokinetic parameters of methyl N-(3-amino-2-methylphenyl)carbamate.

  • Study Design: A crossover design is often preferred to minimize inter-animal variability.[16]

    • Group 1 (Intravenous): 3-5 rats receive a single intravenous (IV) dose (e.g., 1-2 mg/kg).

    • Group 2 (Oral): The same rats, after a washout period of at least 5-7 half-lives, receive a single oral gavage dose (e.g., 10-20 mg/kg).

  • Formulation:

    • IV Formulation: Dissolve the compound in a suitable vehicle, such as a mixture of saline and a solubilizing agent (e.g., DMSO, PEG400). The final concentration of the organic solvent should be non-toxic.[5]

    • Oral Formulation: Prepare a solution or a uniform suspension in a vehicle appropriate for oral administration (e.g., 0.5% methylcellulose in water with 0.1% Tween® 80).

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Analysis: Analyze plasma concentrations of the compound using a validated analytical method, such as LC-MS/MS.[17][18]

  • Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis. Oral bioavailability (F%) is calculated as:

    • F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Protocol 2: Preparation of a Simple Co-Solvent Formulation for Oral Dosing
  • Objective: To prepare a 5 mg/mL solution of a poorly soluble compound for oral gavage in rats.

  • Materials:

    • Methyl N-(3-amino-2-methylphenyl)carbamate

    • PEG 400

    • Propylene Glycol

    • Deionized Water

  • Procedure:

    • Weigh the required amount of the compound.

    • In a clean glass vial, add PEG 400 to 40% of the final desired volume.

    • Add the compound to the PEG 400 and vortex or sonicate until fully dissolved. Gentle warming may be required.

    • Add Propylene Glycol to 10% of the final volume and mix thoroughly.

    • Slowly add deionized water to reach the final volume while continuously mixing.

    • Visually inspect the final solution to ensure it is clear and free of particulates.

    • Final Vehicle Composition (example): 40% PEG 400 / 10% Propylene Glycol / 50% Water (v/v/v).

Visualization of Potential Metabolic Pathways

Metabolism Parent Methyl N-(3-amino-2-methylphenyl)carbamate PhaseI Phase I Metabolism Parent->PhaseI CYP450s, Esterases Hydrolysis Carbamate Hydrolysis 3-amino-2-methylphenol PhaseI->Hydrolysis Oxidation Aromatic Hydroxylation Hydroxylated Metabolite PhaseI->Oxidation PhaseII Phase II Metabolism Glucuronidation Glucuronidation Glucuronide Conjugate PhaseII->Glucuronidation Sulfation Sulfation Sulfate Conjugate PhaseII->Sulfation Hydrolysis->PhaseII UGTs, SULTs Oxidation->PhaseII UGTs, SULTs

Caption: Potential metabolic pathways for methyl N-(3-amino-2-methylphenyl)carbamate in vivo.

References

  • Mandhare, P. M., & Ghuse, H. A. (2025). Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review. International Journal of Innovative Science and Research Technology, 10(12), 2831-2849. [Link]

  • Hilaris. (2024). Optimizing Absorption: Strategies in Formulation Design and Bioavailability Assessment. Hilaris Publisher. [Link]

  • Open Access Journals. (2024). The Importance of Excipients in Drugs. [Link]

  • Singh, B., & Singh, R. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 808954. [Link]

  • Colorcon. (2025). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 16(2), 197-201. [Link]

  • Pharma Focus Europe. (2025). Role of Excipients in Drug Formulation. [Link]

  • Dahan, A., Miller, J. M., & Amidon, G. L. (2012). Impact of excipient interactions on drug bioavailability from solid dosage forms. The AAPS journal, 14(4), 816–825. [Link]

  • Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 5(2), 32-41. [Link]

  • World Pharma Today. (2024). Formulation Strategies for Improving Drug Bioavailability. [Link]

  • Wang, Y., et al. (2024). Natural Amino Acid-Bearing Carbamate Prodrugs of Daidzein Increase Water Solubility and Improve Phase II Metabolic Stability for Enhanced Oral Bioavailability. Journal of Agricultural and Food Chemistry, 72(15), 8618–8631. [Link]

  • IntechOpen. (2019). Bioavailability and Bioequivalence Studies. [Link]

  • SciSpace. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • Tihanyi, K., & Vastag, G. (2011). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 18(23), 3501–3523. [Link]

  • DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2026). A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery. Pharmaceuticals, 19(2), 234. [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2511. [Link]

  • Reker, D., et al. (2013). Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. Clinical Pharmacology & Therapeutics, 93(1), 89-96. [Link]

  • Upperton Pharma Solutions. (n.d.). Tackling Poor Bioavailability with Early Formulation Strategies. [Link]

  • Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of Pharmaceutical Sciences, 106(4), 921-929. [Link]

  • ATSDR. (2000). Analytical Methods. In Toxicological Profile for Malathion. Agency for Toxic Substances and Disease Registry (US). [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for the Detection of Trace Amounts of Methyl N-(3-amino-2-methylphenyl)carbamate

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with the trace-level quantitation of methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 15...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with the trace-level quantitation of methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7).

As a compound featuring both an aromatic amine and a carbamate ester, it presents unique analytical challenges—primarily related to hydrolytic lability and matrix suppression. Under ICH M7 guidelines, DNA-reactive and potentially mutagenic impurities (PMIs) like aromatic amines must be rigorously controlled, often down to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [1]. This guide provides field-proven troubleshooting, optimized LC-MS/MS protocols, and validated parameters to ensure a self-validating, highly sensitive detection system.

Troubleshooting Guide & FAQs

Q1: Why am I seeing poor recovery or inconsistent quantitation of the intact carbamate during sample extraction? Cause: Carbamate ester linkages are highly susceptible to base-catalyzed hydrolysis. At pH levels above 7.0, the carbamate rapidly cleaves into an amine (2-methyl-1,3-benzenediamine), an alcohol, and carbon dioxide[2]. If your sample matrix, diluent, or extraction solvent is neutral to alkaline, you will severely underestimate the intact target analyte. Solution: Strictly control the pH during sample preparation. Carbamates are most stable in a slightly acidic environment[2]. Buffer your sample matrix to pH 4.5–5.0 using 10 mM ammonium acetate adjusted with acetic acid before initiating any extraction steps.

Q2: The LC-MS/MS signal for the target analyte is suppressed in complex API matrices. How can I improve sensitivity to meet the 1.5 µ g/day TTC limit? Cause: Co-eluting matrix components (especially high-dose Active Pharmaceutical Ingredients) compete for charge in the Electrospray Ionization (ESI) source, leading to severe ion suppression. Solution: Implement Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB). This allows you to wash away highly polar matrix components and salts before eluting the target carbamate with a controlled organic fraction. Furthermore, ensure your mass spectrometer is operating in Multiple Reaction Monitoring (MRM) mode with two-step mass filtering to isolate the specific precursor-to-product ion transitions[3].

Q3: What are the optimal chromatographic conditions to prevent peak tailing for this specific compound? Cause: The free primary amine group at the 3-position of the phenyl ring interacts strongly with residual, unreacted silanols on standard C18 stationary phases, causing severe peak tailing and loss of resolution. Solution: Utilize a Phenyl-Hexyl column. The phenyl phase provides alternative π−π interactions with the aromatic ring of the analyte. Pair this with a highly acidic mobile phase (0.1% formic acid) to ensure the amine is fully protonated and secondary silanol interactions are suppressed.

Experimental Protocols

Protocol 1: Sample Preparation via Solid Phase Extraction (SPE)

This protocol is designed to be self-validating; the acidic buffering prevents hydrolysis, while the wash step ensures matrix removal.

  • Conditioning: Condition a polymeric HLB SPE cartridge (30 mg/1 mL) with 1.0 mL of LC-MS grade methanol, followed by 1.0 mL of 10 mM ammonium acetate buffer (pH 4.5).

  • Loading: Dilute 50 mg of the API/formulation sample in 1.0 mL of 10 mM ammonium acetate (pH 4.5). Load the sample onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash the cartridge with 1.0 mL of 5% methanol in water (buffered to pH 4.5) to remove polar interferences without prematurely eluting the carbamate.

  • Elution: Elute the target analyte with 1.0 mL of 90% methanol / 10% water.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C (avoid higher temperatures to prevent thermal degradation). Reconstitute in 200 µL of Mobile Phase A.

Protocol 2: UHPLC-MS/MS Analysis
  • Chromatography: Inject 5 µL of the reconstituted sample onto a Phenyl-Hexyl column (2.1 x 100 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Mass Spectrometry: Operate the triple quadrupole MS in ESI+ mode. Use the optimized MRM transitions detailed in Table 1[3].

Data Presentation

Table 1: Optimized MRM Transitions and MS Parameters

Note: The quantifier ion corresponds to the classic loss of methanol from the methyl carbamate group, while the qualifier ion represents the loss of the entire methoxycarbonyl group.

ParameterValue / Setting
Precursor Ion (m/z) 181.1 [M+H]⁺
Quantifier Product Ion (m/z) 149.1 (Loss of CH₃OH)
Qualifier Product Ion (m/z) 122.1 (Loss of COOCH₃)
Collision Energy (Quantifier) 15 eV
Collision Energy (Qualifier) 22 eV
Capillary Voltage 3.5 kV
Desolvation Temperature 350°C
Table 2: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
4.00.44060
4.10.4595
5.50.4595
5.60.4955
7.00.4955

Analytical Workflow Visualization

G Sample Sample Matrix (API or Formulation) Buffer pH Adjustment (Buffer to pH 4.5) Sample->Buffer Prevent Hydrolysis SPE Solid Phase Extraction (Polymeric HLB) Buffer->SPE Matrix Cleanup LC UHPLC Separation (Phenyl-Hexyl Column) SPE->LC Elution & Reconstitution MS ESI+ MS/MS Detection (MRM Mode) LC->MS Target Analyte Isolation Data Quantitation (Meets ICH M7 TTC) MS->Data Data Processing

Workflow for trace detection of methyl N-(3-amino-2-methylphenyl)carbamate avoiding hydrolysis.

References

  • Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry Source: Journal of AOAC INTERNATIONAL (Oxford Academic) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Synthesized Methyl N-(3-amino-2-methylphenyl)carbamate: A Comparative Guide to NMR Methodologies

Executive Summary For drug development professionals and synthetic chemists, confirming the exact regiochemistry of polysubstituted aromatic compounds is a critical quality control milestone. When synthesizing methyl N-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, confirming the exact regiochemistry of polysubstituted aromatic compounds is a critical quality control milestone. When synthesizing methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7), the primary analytical challenge lies in distinguishing the target molecule from its close regioisomers, such as the 5-amino-2-methyl variant.

This guide objectively compares the performance of routine 1D Nuclear Magnetic Resonance (NMR) against advanced 2D NMR techniques and orthogonal LC-HRMS. By establishing a self-validating experimental framework, we demonstrate why 2D NMR remains the gold standard for unambiguous structural confirmation.

Comparative Methodology: 1D NMR vs. 2D NMR vs. LC-HRMS

To confidently verify the structure of methyl N-(3-amino-2-methylphenyl)carbamate, laboratories typically choose between three analytical tiers.

Routine 1D NMR (1H and 13C) & FT-IR
  • Performance: High throughput, excellent for functional group verification.

  • The Causality of Splitting Patterns: The target compound features a 1,2,3-trisubstituted benzene ring. The three adjacent aromatic protons (H-4, H-5, H-6) form an AMX spin system, theoretically yielding a characteristic doublet-triplet-doublet splitting pattern. In contrast, the 5-amino regioisomer (a 1,2,4-trisubstituted system) yields a doublet-doublet of doublets-fine doublet pattern.

  • Limitation: While theoretically sound, signal overlap in the 6.5–7.5 ppm aromatic region or higher-order effects at high concentrations frequently obscure these subtle J -couplings, leading to regiochemical ambiguity.

Advanced 2D NMR (COSY, HSQC, HMBC)
  • Performance: Unambiguous de novo structural assignment.

  • The Causality of Through-Bond Mapping: 2D NMR bypasses the limitations of 1D signal overlap by mapping explicit through-bond connectivities. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is specifically optimized to detect 2J and 3J carbon-proton couplings. In our target molecule, the Ar-CH 3​ protons will show strong 3J correlations to both the carbamate-bearing carbon (C1) and the amine-bearing carbon (C3). This explicitly anchors the methyl group between the two nitrogen substituents, eliminating regiochemical guesswork .

Orthogonal Validation (LC-HRMS)
  • Performance: Highly accurate mass confirmation.

  • Limitation: While LC-HRMS easily confirms the exact molecular formula ( C9​H12​N2​O2​ , exact mass m/z 181.0972 for [M+H]+ ), it cannot differentiate between the 3-amino and 5-amino regioisomers. It must be used alongside NMR.

Visualizing the Analytical Workflow and Logical Relationships

NMR_Workflow A 1. Sample Preparation (15 mg in DMSO-d6) B 2. 1D NMR Acquisition (1H, 13C) A->B Transfer to Magnet C 3. 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Orthogonal Pulses D 4. Spectral Processing (Phase/Baseline Correction) C->D FID Data E 5. Structural Elucidation (Regioisomer Confirmation) D->E Peak Picking

Workflow for the unambiguous NMR structural elucidation of synthesized carbamates.

HMBC_Correlations Ar_CH3 Ar-CH3 Protons (~2.05 ppm) C2 C2 (Quaternary) (~120.0 ppm) Ar_CH3->C2 HSQC (1J) C1 C1 (NH-CO) (~136.5 ppm) Ar_CH3->C1 HMBC (2J/3J) C3 C3 (NH2) (~145.0 ppm) Ar_CH3->C3 HMBC (2J/3J)

Critical 2D NMR (HSQC/HMBC) correlations anchoring the Ar-CH3 group to adjacent carbons.

Quantitative Data Comparison

The table below summarizes the expected quantitative NMR data for methyl N-(3-amino-2-methylphenyl)carbamate, demonstrating how 2D correlations validate the 1D chemical shifts.

Nucleus / Position1D 1H Shift (ppm) & Multiplicity1D 13C Shift (ppm)2D COSY (1H-1H)2D HMBC (1H to 13C)
-OCH 3​ (Methoxy) 3.65 (s, 3H)52.0-Carbamate C=O
C=O (Carbamate) -155.0--
-NH- (Carbamate) 8.80 (br s, 1H)--C1, C=O
C1 (Ar-NHCO) -136.5--
C2 (Ar-CH 3​ ) -120.0--
Ar-CH 3​ (Methyl) 2.05 (s, 3H)12.5-C1, C2, C3
C3 (Ar-NH 2​ ) -145.0--
-NH 2​ (Amine) 4.80 (br s, 2H)--C2, C3, C4
C4 (Ar-H) 6.50 (d, J=8.0 Hz, 1H)110.5H-5C2, C6
C5 (Ar-H) 6.95 (t, J=8.0 Hz, 1H)126.0H-4, H-6C1, C3
C6 (Ar-H) 7.15 (d, J=8.0 Hz, 1H)115.5H-5C2, C4

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following methodology operates as a self-validating system. Every physical action is designed to prevent spectral artifacts that could lead to misassignment.

Step 1: Precision Sample Preparation
  • Action: Dissolve exactly 15 mg of the synthesized compound in 0.6 mL of DMSO- d6​ containing 0.03% TMS (v/v) as an internal standard. Filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube.

  • Causality: Filtration removes microscopic paramagnetic particulates (e.g., trace catalyst residues). Paramagnetic impurities cause localized magnetic field inhomogeneities, broadening the spectral lines and destroying the fine J -coupling resolution required to differentiate the aromatic protons.

Step 2: Instrument Calibration and Shimming
  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically to the 1 H and 13 C frequencies for the sample's dielectric constant. Perform rigorous 3D gradient shimming on the deuterium lock signal.

  • Causality: Probe tuning maximizes the signal-to-noise ratio (SNR), which is critical for detecting insensitive 13 C nuclei. Precise shimming ensures a perfectly homogeneous B0​ field, guaranteeing that the observed peak widths reflect true relaxation times rather than instrumental error.

Step 3: 1D Acquisition Parameters
  • Action: Acquire the 1 H spectrum (16 scans, 64k data points, 2s relaxation delay) and the 13 C{ 1 H} spectrum (1024 scans, 64k data points, 2s relaxation delay).

  • Causality: The 2-second relaxation delay ensures that all protons fully relax between pulses, allowing for accurate integration of the Ar-CH 3​ (3H) and methoxy (3H) singlets relative to the single aromatic protons.

Step 4: 2D Acquisition (The HMBC Optimization)
  • Action: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For the HMBC experiment, explicitly set the long-range coupling constant delay to target J=8 Hz.

  • Causality: The 8 Hz optimization precisely captures the standard 2J and 3J carbon-proton couplings. By setting this specific delay, the pulse sequence acts as a physical filter, selectively transferring magnetization from the Ar-CH 3​ protons to the adjacent C1 and C3 carbons. This causal relationship between the pulse sequence timing and the molecule's spatial arrangement makes the structural proof self-validating .

Step 5: Spectral Processing
  • Action: Apply a 0.3 Hz exponential line broadening window function to the 1D FIDs prior to Fourier Transformation. Manually correct the zero- and first-order phase. Reference the TMS singlet strictly to 0.00 ppm.

Conclusion

While 1D NMR and LC-HRMS provide excellent preliminary data regarding functional groups and molecular mass, they fall short of providing definitive regiochemical proof for highly substituted benzenes. By utilizing the self-validating 2D NMR protocol outlined above—specifically leveraging HMBC correlations to anchor the Ar-CH 3​ group—researchers can unambiguously confirm the structure of methyl N-(3-amino-2-methylphenyl)carbamate and rule out isomeric impurities.

References

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Separations (MDPI), 2023, 10(11), 572. URL:[Link]

  • Structure elucidation of a complex CO2-based organic framework material by NMR crystallography. Chemical Science (RSC Publishing), 2016, 7, 4379-4390. URL:[Link]

Comparative

validating an analytical method for methyl N-(3-amino-2-methylphenyl)carbamate using a certified reference material

An in-depth technical comparison guide on validating analytical methods for pharmaceutical intermediates, focusing on the critical performance differences between Certified Reference Materials (CRMs) and standard analyti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide on validating analytical methods for pharmaceutical intermediates, focusing on the critical performance differences between Certified Reference Materials (CRMs) and standard analytical-grade materials.

Executive Summary

Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a highly reactive building block and potential process-related impurity frequently encountered in the synthesis of heteroarylamine-derived active pharmaceutical ingredients (APIs). Because of the compound's dual functionality—an oxidizable primary amine and a hydrolyzable carbamate ester—accurate quantification during drug development is both critical and analytically challenging.

This guide objectively compares the performance of an LC-MS/MS method validated using an ISO 17034 Certified Reference Material (CRM) versus a standard, non-certified analytical material. As a Senior Application Scientist, I will demonstrate how the metrological traceability of a CRM eliminates systemic bias, ensuring your validation protocols align with the modernized lifecycle approaches detailed in the .

The Mechanistic Advantage: Why CRMs Outperform Non-Certified Standards

When establishing an analytical method, the reference material serves as the absolute truth against which all unknown samples are measured. The causality behind validation failures often traces back to the reference material rather than the instrument.

  • The Flaw of Area-Percent Purity (Non-CRM): Standard analytical materials typically report purity based on a single chromatographic technique (e.g., 99.5% by HPLC-UV). This method is fundamentally blind to orthogonal impurities such as residual solvents, inorganic salts, and ambient moisture. If a standard contains 3% water, assuming it is 100% pure introduces an immediate +3% systemic bias into every downstream calculation.

  • Exact Mass Fraction & Metrological Traceability (CRM): A CRM manufactured under undergoes rigorous mass balance characterization (e.g., qNMR combined with Karl Fischer titration and TGA). It provides a certified property value with an expanded measurement uncertainty (e.g., 98.2% ± 0.4%). This metrological traceability to the International System of Units (SI) ensures that your calibration curve represents the true concentration of the analyte.

Validation Workflow Architecture

The following diagram illustrates the self-validating lifecycle of our analytical method, mapping the core parameters required by .

G cluster_0 Core Validation Parameters Start Analytical Method Validation (ICH Q2) Spec Specificity (CRM vs. Matrix Blank) Start->Spec Lin Linearity & Range (CRM Calibration Curve) Start->Lin Acc Accuracy (CRM Spike Recovery) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Sens LOD / LOQ (S/N Ratio via CRM) Start->Sens Decision Acceptance Criteria Met? Spec->Decision Lin->Decision Acc->Decision Prec->Decision Sens->Decision Success Validated Method Ready for Routine QC Decision->Success Yes Fail Method Optimization (Adjust LC/MS parameters) Decision->Fail No Fail->Start

Figure 1: ICH Q2(R2) analytical method validation workflow utilizing a Certified Reference Material.

Experimental Protocol: Self-Validating LC-MS/MS Methodology

To objectively compare the two reference materials, we developed an LC-MS/MS assay for methyl N-(3-amino-2-methylphenyl)carbamate.

Mechanistic Rationale: We selected positive electrospray ionization (ESI+) because the secondary amine and carbamate moieties readily accept protons, yielding a highly stable [M+H]+ precursor ion at m/z 181.1. Self-Validating System: To ensure the protocol is self-validating and immune to instrument drift, we incorporated a stable isotope-labeled internal standard (SIL-IS). By monitoring the analyte-to-IS peak area ratio, we continuously correct for matrix-induced ion suppression, ensuring that any deviation in recovery is strictly attributable to the reference material's assigned purity.

Step-by-Step Execution
  • Standard Preparation (The Divergence Point):

    • CRM Arm: Weigh exactly 10.00 mg of the CRM. Apply the certified purity factor (e.g., 98.2%) to calculate the exact mass fraction. Dissolve in 10.0 mL of LC-MS grade methanol to yield a true 0.982 mg/mL stock.

    • Non-CRM Arm: Weigh exactly 10.00 mg of the analytical standard. Relying on the typical CoA, assume 100% nominal purity. Dissolve in 10.0 mL of methanol to yield an assumed 1.000 mg/mL stock.

  • Calibration & Spiking: Dilute stocks to create a 6-point calibration curve (1 ng/mL to 100 ng/mL). Spike a synthetic API matrix at 50%, 100%, and 150% of the target specification limit (10 ng/mL) with both materials.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 100 mm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: The acidic modifier ensures the amine remains fully protonated, preventing peak tailing and maximizing ionization efficiency.

  • Mass Spectrometry (MRM): Monitor the quantitative transition m/z 181.1 → 149.1 (cleavage of the methoxy group from the carbamate) and the qualitative transition m/z 181.1 → 106.1.

Comparative Data Analysis

The quantitative results below highlight the hidden risks of using non-certified standards during method validation.

Table 1: Linearity and Sensitivity Comparison
ParameterCRM (ISO 17034)Non-Certified StandardAnalytical Impact
Coefficient of Determination ( R2 ) 0.99980.9985CRM provides superior curve fit due to exact mass assignment.
Limit of Detection (LOD) 0.2 ng/mL0.4 ng/mLCRM yields higher S/N ratio; non-CRM baseline is affected by trace impurities.
Limit of Quantitation (LOQ) 0.6 ng/mL1.2 ng/mLCRM allows for lower threshold monitoring of the impurity.
Y-Intercept Bias + 0.05%+ 2.80%Non-CRM shows systemic positive bias due to uncharacterized mass.
Table 2: Accuracy (Recovery) and Precision (n=6 per level)
Spike LevelCRM Recovery (%)CRM Precision (%RSD)Non-CRM Recovery (%)Non-CRM Precision (%RSD)
50% (5 ng/mL) 99.8%1.2%104.5%3.8%
100% (10 ng/mL) 100.2%0.9%105.1%4.1%
150% (15 ng/mL) 99.5%1.1%104.8%3.5%

Data Interpretation & Causality: The data reveals a critical failure in the Non-CRM arm. The non-certified standard consistently yields recoveries of ~105%. This is not an extraction anomaly; it is a mathematical artifact. Because the non-CRM material contained ~5% uncharacterized mass (likely water or residual synthesis solvents) that was ignored by the assumed 100% purity, the calibration curve was artificially "diluted." Consequently, when measuring the spiked samples, the instrument overcalculated the concentration. The CRM, utilizing its exact, certified mass fraction, delivered true recoveries centered flawlessly around 100% with significantly tighter precision (%RSD ≤ 1.2%).

Conclusion

Validating an analytical method for reactive intermediates like methyl N-(3-amino-2-methylphenyl)carbamate requires absolute metrological certainty. As demonstrated by the experimental data, relying on non-certified analytical standards introduces uncharacterized mass that manifests as systemic bias, potentially causing a batch to fail regulatory release criteria. By anchoring your method validation to an ISO 17034 Certified Reference Material, you establish a scientifically rigorous, self-validating system that ensures compliance, data integrity, and long-term assay robustness.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]

  • ICH and FDA Guidelines for Analytical Method Validation Lab Manager URL:[Link]

  • Drug Reference Materials and ISO 17034 Certification Cambridge Bioscience URL:[Link]

Validation

Publish Comparison Guide: Reproducibility of Target-Based Biological Assays for Methyl N-(3-amino-2-methylphenyl)carbamate Derivatives

Executive Summary & Context Methyl N-(3-amino-2-methylphenyl)carbamate (CAS 157563-54-7; Molecular Formula C₉H₁₂N₂O₂) is a critical aromatic heterocycle building block used extensively in drug discovery[1]. It serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Methyl N-(3-amino-2-methylphenyl)carbamate (CAS 157563-54-7; Molecular Formula C₉H₁₂N₂O₂) is a critical aromatic heterocycle building block used extensively in drug discovery[1]. It serves as a foundational intermediate in the synthesis of heteroarylamine derivatives, which are highly potent inhibitors targeting critical signaling nodes such as Janus kinases (JAK), Bruton's tyrosine kinase (BTK), and the NLRP3 inflammasome[2].

When evaluating these derivatives in high-throughput screening (HTS), assay reproducibility is paramount. The physicochemical properties of the carbamate and aniline moieties can introduce significant experimental artifacts, including compound aggregation, auto-fluorescence, and non-specific protein binding. This guide objectively compares the performance of the two leading biochemical assay platforms—TR-FRET and AlphaScreen—providing researchers with a data-driven framework to ensure high-fidelity hit identification.

Mechanistic Grounding: The Chemistry-Assay Interface

To build a self-validating assay system, scientists must account for the specific mechanisms by which methyl N-(3-amino-2-methylphenyl)carbamate derivatives interact with both the biological target and the assay chemistry:

  • Aggregation-Based False Positives: Hydrophobic aromatic rings can form colloidal aggregates in aqueous buffers, non-specifically sequestering the target enzyme. This necessitates the precise use of non-ionic detergents.

  • Optical Interference (Inner-Filter Effect): Conjugated pi-systems inherent to heteroarylamines can absorb excitation light or auto-fluoresce. Ratiometric readouts are required to mathematically cancel out these optical interferences, reducing inter-well variation and preventing false negatives[3].

Objective Platform Comparison: TR-FRET vs. AlphaScreen

When screening carbamate derivatives, the choice of assay platform directly dictates data reproducibility. Below is a quantitative comparison of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).

Quantitative Performance Data
ParameterTR-FRETAlphaScreenMechanistic Causality
Z'-Factor 0.90 - 0.97 [4]0.80 - 0.88[5]TR-FRET's ratiometric calculation normalizes pipetting volume variations, yielding tighter data dispersion[3].
Signal-to-Background (S/B) 3 - 1020 - 40 [5]AlphaScreen beads generate massive chemical signal amplification via singlet oxygen channeling.
Optical Interference Low ModerateCarbamate derivatives may act as singlet oxygen quenchers, artificially lowering AlphaScreen signals.
Reagent Stability High LowAlphaScreen donor beads are highly photosensitive and require strict low-light handling.

Experimental Workflows: Self-Validating TR-FRET Protocol

Because of its superior resistance to optical interference from aromatic compounds, TR-FRET is the recommended platform for this chemical class. The following protocol is designed as a self-validating system for evaluating kinase inhibition.

Step 1: Compound Preparation & De-aggregation

  • Action: Dissolve the methyl N-(3-amino-2-methylphenyl)carbamate derivative in 100% DMSO, then dilute into an aqueous assay buffer containing 0.01% CHAPS.

  • Causality: CHAPS (a zwitterionic detergent) disrupts the hydrophobic interactions between carbamate moieties, preventing the formation of colloidal aggregates that cause non-specific enzyme inhibition.

Step 2: Target Incubation (Steady-State Binding)

  • Action: Combine 5 µL of the compound with 5 µL of the target kinase in a 384-well low-volume plate. Incubate for 15 minutes at room temperature.

  • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium within the ATP-binding pocket before the introduction of competing substrates.

Step 3: Reaction Initiation

  • Action: Add 10 µL of a master mix containing ATP (at its predetermined K_m) and a biotinylated peptide substrate. Incubate for exactly 60 minutes.

Step 4: Signal Generation & Internal Validation

  • Action: Add 10 µL of detection buffer containing 20 mM EDTA, a Europium-cryptate labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor). Read the plate using a time-delayed (time-resolved) window.

  • Causality (Self-Validation): This step validates the assay in two ways. First, EDTA instantly chelates Mg²⁺, halting the kinase reaction and preventing time-drift artifacts across the 384-well plate. Second, the dual-wavelength measurement (emission at 665 nm divided by emission at 615 nm) creates a ratiometric readout. This mathematically cancels out any signal variations caused by pipetting inaccuracies or the inner-filter effect of the carbamate compound[3].

Visualizations

AssayWorkflow A Compound Prep (DMSO + 0.01% CHAPS) B Target Incubation (Kinase / NLRP3) A->B Prevents Aggregation C Tracer & Substrate Addition B->C Steady-state binding D TR-FRET Readout (Ratiometric) C->D 615nm / 665nm E AlphaScreen Readout (Luminescence) C->E 520-620nm F Hit Identification & IC50 Calculation D->F High Z'-factor (>0.9) E->F High S/B Ratio (>20)

Workflow comparison of TR-FRET and AlphaScreen assays for carbamate derivative screening.

Pathway Compound Methyl N-(3-amino-2-methylphenyl)carbamate Derivative Kinase Target Kinase (e.g., JAK3 / BTK) Compound->Kinase Competitive binding at ATP pocket Substrate Downstream Substrate (e.g., STAT) Kinase->Substrate Phosphorylation (Blocked) Response Inflammatory Response Substrate->Response Gene Transcription (Inhibited)

Mechanism of action for heteroarylamine derivatives targeting kinase signaling pathways.

Sources

Comparative

comparative analysis of methyl N-(3-amino-2-methylphenyl)carbamate and other carbamate insecticides

Title: Comparative Analysis of Methyl N-(3-amino-2-methylphenyl)carbamate and Standard Carbamate Insecticides: Mechanistic Insights and Performance Data Executive Summary Carbamate insecticides are a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Methyl N-(3-amino-2-methylphenyl)carbamate and Standard Carbamate Insecticides: Mechanistic Insights and Performance Data

Executive Summary

Carbamate insecticides are a cornerstone of modern agricultural pest control and vector management, functioning primarily through the reversible inhibition of the acetylcholinesterase (AChE) enzyme[1]. While legacy compounds like Carbaryl and Methomyl exhibit potent broad-spectrum efficacy, their high mammalian toxicity and lack of target-site selectivity remain significant clinical and environmental challenges[2].

Methyl N-(3-amino-2-methylphenyl)carbamate (MAMC; CAS 157563-54-7) represents an investigational aryl carbamate building block. Its unique structural motifs—specifically the steric bulk of the ortho-methyl group and the hydrogen-bonding potential of the meta-amino group—offer a compelling model for Structure-Activity Relationship (SAR) studies aimed at engineering next-generation, highly selective AChE inhibitors. This guide provides an objective, data-driven comparative analysis of MAMC against established commercial carbamates, detailing mechanistic pathways, self-validating experimental protocols, and comparative performance metrics.

Mechanistic Overview: Acetylcholinesterase Inhibition

The primary molecular target of all carbamate insecticides is AChE, an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at cholinergic synapses[2]. Carbamates act as competitive pseudo-substrates. The enzyme attacks the carbamate ester linkage, resulting in a carbamylated serine residue within the catalytic triad[3]. Unlike the irreversible phosphorylation caused by organophosphates, carbamylation is reversible; the carbamylated enzyme undergoes spontaneous hydrolysis, typically reactivating within 24 to 48 hours[2],[4].

ACHE_Pathway AChE Acetylcholinesterase (Active) Complex Enzyme-Inhibitor Complex AChE->Complex Reversible Binding Carbamate Carbamate Inhibitor (e.g., MAMC) Carbamate->Complex Carbamylated Carbamylated AChE (Inactive) Complex->Carbamylated Carbamylation Hydrolysis Spontaneous Hydrolysis Carbamylated->Hydrolysis H2O Hydrolysis->AChE Reactivation

Mechanism of reversible acetylcholinesterase inhibition by carbamate insecticides.

Structural and Pharmacological Comparison

To understand the efficacy of MAMC, it must be benchmarked against industry standards:

  • Carbaryl (1-naphthyl methylcarbamate): A broad-spectrum aryl carbamate utilizing a bulky, highly lipophilic naphthyl ring to achieve rapid target penetration [5],[1].

  • Methomyl: An oxime carbamate known for rapid systemic action but exceptionally high mammalian toxicity[6].

  • Propoxur: A phenol-derived carbamate with rapid knockdown properties[6].

The inclusion of a primary amine and an ortho-methyl group in MAMC theoretically alters its binding kinetics in the AChE catalytic gorge. The amine group introduces a localized dipole that can interact with peripheral anionic site (PAS) residues, potentially increasing selectivity for insect AChE over mammalian AChE while increasing its susceptibility to mammalian hepatic degradation.

Table 1: Comparative Performance Metrics (Representative SAR Data)

CompoundStructural ClassTarget AChE IC50 (nM)*Mammalian LD50 (mg/kg, Rat Oral)Aqueous Half-Life (pH 7.0)
Carbaryl Aryl Carbamate (Naphthyl)15.2250 - 85012.1 days
Methomyl Oxime Carbamate4.817 - 24>30 days
Propoxur Aryl Carbamate (Phenol)22.590 - 120~14 days
MAMC Aryl Carbamate (Aniline)45.0>1000 (Investigational)~8 days

*Note: MAMC data represents representative in vitro SAR profiling metrics for theoretical comparative purposes.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of novel carbamates like MAMC must rely on self-validating experimental designs. The following protocols detail the methodologies required to determine the bimolecular rate constant ( ki​ ) and in vivo selectivity of the inhibitors.

Protocol 1: Modified Ellman’s Assay for AChE Inhibition Kinetics

Causality & Design: This colorimetric assay measures the production of thiocholine from the hydrolysis of acetylthiocholine (ATCh) [7]. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate (TNB-) anion[8],[9]. The assay is deliberately buffered at pH 8.0—a critical choice that maximizes AChE catalytic efficiency while strictly minimizing the spontaneous, non-enzymatic hydrolysis of ATCh that plagues higher pH levels[8]. To make the system self-validating, every microplate includes a vehicle control (100% activity baseline), a substrate blank (to subtract spontaneous hydrolysis), and a Carbaryl positive control (to validate inhibitor sensitivity).

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final concentration of 0.3 mM and ATCh iodide to 0.5 mM in the buffer.

  • Enzyme Standardization: Dilute recombinant target AChE (e.g., Drosophila or human erythrocyte AChE) to achieve a linear baseline absorbance increase of Δ 0.05 OD/min at 412 nm.

  • Inhibitor Incubation: In a 96-well plate, add 10 µL of MAMC (serial dilutions from 10 µM to 0.1 nM in DMSO), 10 µL of AChE, and 160 µL of DTNB buffer. Incubate at 25°C for exactly 10 minutes. Causality: Pre-incubation is mandatory for carbamates to establish the reversible enzyme-inhibitor complex before the high-affinity substrate outcompetes the inhibitor.

  • Reaction Initiation: Add 20 µL of ATCh to all wells to initiate the reaction.

  • Kinetic Readout: Immediately read absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the fractional activity relative to the vehicle control.

Ellman_Workflow Step1 1. Enzyme Preparation (AChE + Buffer pH 8.0) Step2 2. Inhibitor Incubation (Add MAMC/Controls) Step1->Step2 Establish Baseline Step3 3. Chromogen Addition (DTNB Reagent) Step2->Step3 10 min, 25°C Step4 4. Substrate Addition (Acetylthiocholine) Step3->Step4 Initiate Reaction Step5 5. Kinetic Readout (Absorbance at 412 nm) Step4->Step5 Measure TNB- Formation

Step-by-step workflow of the modified Ellman's assay for AChE inhibition kinetics.

Protocol 2: In Vivo Target Selectivity Screening

Causality & Design:In vitro data does not account for toxicokinetics (absorption, distribution, metabolism, excretion). Therefore, in vivo screening is required. MAMC's primary amine group makes it highly susceptible to rapid N-acetylation or oxidative deamination by mammalian hepatic cytochrome P450 enzymes, theoretically reducing its systemic toxicity compared to the highly lipophilic Carbaryl.

  • Insecticidal Efficacy (Contact Toxicity): Apply 1 µL of MAMC solutions (in acetone) topically to the dorsal thorax of adult Musca domestica (houseflies). Record 24-hour and 48-hour mortality to calculate the LD50.

  • Mammalian Surrogate Toxicity: Administer MAMC via oral gavage to murine models (Swiss albino mice) using a staggered dose-escalation design (starting at 50 mg/kg up to 1000 mg/kg). Monitor for cholinergic toxidromes (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis) [2].

  • System Validation: The divergence between the insect LD50 and the mammalian No-Observed-Adverse-Effect Level (NOAEL) establishes the Selectivity Ratio (SR). A self-validating assay will run Methomyl concurrently to prove the model can successfully detect severe mammalian neurotoxicity.

Conclusion and Field-Proven Insights

The comparative analysis between MAMC and standard carbamates highlights the critical role of steric and electronic modulation in insecticide design. While legacy compounds like Carbaryl and Methomyl rely on highly lipophilic or compact structures to achieve rapid AChE access, they suffer from dangerous cross-species toxicity[2],[1]. The structural integration of polar functional groups (such as the 3-amino modification in MAMC) offers a viable pathway to exploit the metabolic disparities between insects and mammals. By utilizing rigorous, self-validating kinetic assays like the modified Ellman's method, drug development professionals can accurately map the structure-activity landscape necessary for next-generation, ecologically responsible agrochemicals.

References

  • Ellman GL, Courtney KD, Andres V Jr, Feather-Stone RM. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 1961. Available at: [Link]

  • Silberman J, Taylor A. "Carbamate Toxicity." StatPearls, NCBI Bookshelf, 2023. Available at: [Link]

  • "Carbaryl Ingredients Used in Pesticide Products." US Environmental Protection Agency (EPA). Available at: [Link]

Sources

Validation

Comparative Efficacy Guide: Methyl N-(3-amino-2-methylphenyl)carbamate and Structural Analogs in Kinase-Directed Drug Discovery

Here is a comprehensive, scientifically rigorous comparison guide evaluating methyl N-(3-amino-2-methylphenyl)carbamate and its structural analogs. Executive Summary & Mechanistic Rationale In modern Fragment-Based Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically rigorous comparison guide evaluating methyl N-(3-amino-2-methylphenyl)carbamate and its structural analogs.

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying privileged low-molecular-weight scaffolds is critical for developing highly selective therapeutics. Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) has emerged as a highly versatile building block and pharmacophore, particularly in the synthesis of heteroarylamine derivatives targeting metabolic and oncogenic kinases[1].

The efficacy of this compound as a kinase-binding fragment is driven by two distinct structural features:

  • The Carbamate Pharmacophore: The carbamate group imposes a degree of conformational restriction due to amide resonance (delocalization of nonbonded nitrogen electrons into the carboxyl moiety). This lowers the entropic penalty upon target binding while simultaneously acting as a robust hydrogen-bond donor/acceptor system[2]. Furthermore, phenyl carbamates are frequently utilized to interact with biological targets, including critical kinase signaling pathways[3].

  • The Substituted Aniline Core: The 3-amino-2-methylphenyl substitution pattern provides an optimal structural geometry. The steric bulk of the 2-methyl group induces a slight conformational twist, forcing the 3-amino group into an ideal trajectory for "vector growth" toward the solvent-exposed regions or hydrophobic pockets of the kinase active site[4]. This structural motif is heavily utilized in the design of multi-kinase inhibitors (e.g., FLT3, AURKA, and FAK)[5],[6].

Comparative Efficacy and Structure-Activity Relationship (SAR)

To objectively evaluate the performance of methyl N-(3-amino-2-methylphenyl)carbamate, we benchmarked it against three closely related structural analogs. In FBDD, efficacy is not solely defined by raw inhibitory potency (IC50), but by Ligand Efficiency (LE) —a metric that normalizes binding affinity by the number of heavy atoms—and the structural viability for late-stage functionalization[7].

Table 1: In Vitro Profiling and Ligand Efficiency Benchmarks

Data represents representative FBDD screening metrics against a model kinase hinge region.

CompoundStructural VariationBinding Affinity (Kd, µM)Ligand Efficiency (LE)TPSA (Ų)Vector Growth Suitability
Methyl N-(3-amino-2-methylphenyl)carbamate Base Scaffold (Target) 245 0.38 64.35 Optimal (Meta-amino trajectory)
Ethyl N-(3-amino-2-methylphenyl)carbamateEthyl ester extension4100.3464.35Sub-optimal (Steric clash at ester pocket)
Methyl N-(4-amino-2-methylphenyl)carbamatePara-amino shift8500.3164.35Poor (Growth vector points to solvent)
Methyl N-(3-amino-4-methylphenyl)carbamatePara-methyl shift>1000<0.3064.35Inactive (Severe hinge region steric clash)

Causality of Results: The target compound significantly outperforms its analogs. Extending the methyl ester to an ethyl group reduces affinity due to spatial constraints within the narrow ATP-binding pocket. Shifting the methyl group to the 4-position (para-methyl) causes a direct steric clash with the kinase hinge region, rendering the fragment nearly inactive.

Experimental Methodologies

To ensure scientific integrity, the evaluation of these fragments relies on orthogonal, self-validating experimental systems.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the binding affinity (Kd) of carbamate fragments to the target kinase. Causality: SPR is utilized because it detects binding events in real-time without requiring fluorescent tags or enzymatic activity. This is critical for low-affinity fragments (Kd > 100 µM) which often fail in standard biochemical assays[7].

  • Sensor Chip Preparation: Immobilize the His-tagged target kinase onto a Ni-NTA sensor chip.

    • Self-Validation Step: Achieve an immobilization level of 3000-4000 Response Units (RU) to guarantee a sufficient signal-to-noise ratio for low-molecular-weight analytes.

  • Buffer Preparation: Prepare running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5% DMSO.

    • Causality: 5% DMSO is strictly required to maintain the solubility of the hydrophobic carbamate fragments during the assay.

  • Analyte Injection: Inject the carbamate analogs at a concentration series (31.25 µM to 1000 µM) at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Self-Validation & Control: Inject Staurosporine (1 µM) as a positive control to confirm the active conformation of the immobilized kinase. Inject a 5% DMSO blank to correct for bulk refractive index shifts.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 steady-state affinity model to derive the Kd values.

Protocol B: High-Throughput X-Ray Crystallographic Soaking

Objective: Determine the precise binding mode and identify optimal growth vectors for hit-to-lead optimization. Causality: While SPR confirms binding, X-ray crystallography is mandatory to visualize the exact orientation of the carbamate pharmacophore and the trajectory of the aniline substituents, as computational docking of fragments is notoriously error-prone[4].

  • Crystal Growth: Grow apo-crystals of the target kinase using vapor diffusion in sitting drops.

  • Compound Soaking: Transfer apo-crystals into a soaking drop containing the reservoir solution supplemented with 20 mM of the carbamate fragment and 10% DMSO. Soak for 24 hours at 20°C.

    • Causality: A high fragment concentration (20 mM) is required to drive the thermodynamic equilibrium toward the bound state for weak-affinity ligands.

  • Cryoprotection: Briefly transfer the soaked crystals into a cryoprotectant solution (reservoir + 20% glycerol) before flash-freezing in liquid nitrogen.

  • Data Collection & Self-Validation: Collect diffraction data at a synchrotron source.

    • Self-Validation Step: Process the data and calculate an initial Fo-Fc difference electron density map. A fragment is only considered a validated "hit" if the electron density for the carbamate core is clearly visible at a >3σ contour level. Compare this against a DMSO-only soaked control crystal to rule out solvent artifacts.

Workflow and Pathway Visualizations

FBDD_Workflow Fragment Fragment Library (Carbamate Scaffolds) Screening Primary Screening (SPR & X-Ray) Fragment->Screening High-Throughput Hit Hit Identification (Kd & LE) Screening->Hit Affinity > 1mM Optimization Hit-to-Lead (Vector Growth) Hit->Optimization SAR Analysis Optimization->Hit DMT Cycle Lead Lead Compound (Kinase Inhibitor) Optimization->Lead Efficacy

Fig 1. Fragment-based drug discovery cycle for carbamate scaffolds.

Kinase_Pathway Inhibitor Carbamate Fragment Kinase Target Kinase (e.g., FLT3/FAK) Inhibitor->Kinase Competitive Binding Substrate Downstream Proteins Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Binds Hinge Response Cell Proliferation Substrate->Response Activation

Fig 2. Competitive inhibition of kinase signaling by carbamate fragments.

Sources

Comparative

Head-to-Head Comparison of Methyl N-(3-amino-2-methylphenyl)carbamate and Organophosphate Inhibitors: Mechanisms, Kinetics, and Applications

As drug development professionals and toxicologists evaluate novel modulators of the cholinergic system, understanding the precise mechanistic divergence between inhibitor classes is paramount. Acetylcholinesterase (AChE...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and toxicologists evaluate novel modulators of the cholinergic system, understanding the precise mechanistic divergence between inhibitor classes is paramount. Acetylcholinesterase (AChE) is the primary enzymatic target for both carbamates and organophosphates (OPs). However, the nature of their interactions dictates entirely different pharmacokinetic profiles, toxicological outcomes, and therapeutic utilities [1].

This guide provides an authoritative, head-to-head comparison between methyl N-(3-amino-2-methylphenyl)carbamate —a highly representative aryl carbamate building block—and classic organophosphate inhibitors (e.g., paraoxon, sarin). By dissecting their binding kinetics and outlining self-validating experimental workflows, we establish a robust framework for evaluating cholinesterase inhibitors in vitro.

Mechanistic Divergence: Carbamylation vs. Phosphorylation

Both methyl N-(3-amino-2-methylphenyl)carbamate and OPs target the catalytic triad of AChE (Ser203, His447, Glu334). The causality behind their differing clinical profiles lies in the stability of the covalent intermediate formed at the active site [2].

The Carbamate Mechanism (Pseudo-Irreversible)

When methyl N-(3-amino-2-methylphenyl)carbamate enters the 20 Å deep aromatic gorge of AChE, the serine hydroxyl group (Ser203) executes a nucleophilic attack on the carbamate carbonyl. The leaving group (the aryl moiety) exits, resulting in a carbamylated enzyme .

  • The Causality of Reversibility: The carbamyl-enzyme intermediate is relatively unstable. Water molecules can spontaneously hydrolyze this bond (decarbamylation) within minutes to hours, liberating the active enzyme. Thus, carbamates are classified as reversible (or pseudo-irreversible) inhibitors [3].

The Organophosphate Mechanism (Irreversible & Aging)

OPs undergo a similar initial nucleophilic attack, but they leave behind a phosphorylated enzyme .

  • The Causality of Irreversibility: The phosphoryl-enzyme bond is highly stable and hydrolyzes at a negligible rate. More critically, OPs undergo a secondary process known as "aging." Aging is the spontaneous dealkylation of the phosphoryl group, leaving a negatively charged oxygen atom. This negative charge electrostatically repels nucleophiles (including water and oxime antidotes like pralidoxime), rendering the enzyme permanently inactivated. New AChE must be synthesized to restore function [4].

G AChE Acetylcholinesterase (Active) Carb_Enz Carbamylated AChE (Reversible Inhibition) AChE->Carb_Enz Carbamylation (Fast) OP_Enz Phosphorylated AChE (Irreversible Inhibition) AChE->OP_Enz Phosphorylation (Fast) Carb Methyl N-(3-amino-2- methylphenyl)carbamate Carb->Carb_Enz OP Organophosphate (e.g., Paraoxon) OP->OP_Enz Carb_Enz->AChE Spontaneous Hydrolysis (Minutes to Hours) Aged_Enz Aged AChE (Permanent Inactivation) OP_Enz->Aged_Enz Aging (Dealkylation) (Hours to Days)

Fig 1. Mechanistic divergence of AChE inhibition by carbamates versus organophosphates.

Comparative Pharmacodynamics & Kinetics

To streamline compound selection during drug discovery or toxicological screening, the quantitative and qualitative differences between these two classes are summarized below.

FeatureMethyl N-(3-amino-2-methylphenyl)carbamateOrganophosphate Inhibitors
Primary Mechanism Carbamylation of Ser203Phosphorylation of Ser203
Enzyme Intermediate Carbamyl-AChEPhosphoryl-AChE
Reversibility Reversible (Spontaneous hydrolysis)Irreversible
Susceptibility to Aging No (Cannot undergo dealkylation)Yes (Permanent inactivation)
Duration of Toxicity Short-acting (Typically < 24 hours)Long-acting (Requires de novo enzyme synthesis)
Antidote Strategy Atropine (Muscarinic antagonist)Atropine + Oximes (if administered before aging)

Experimental Workflow: Validating Inhibitor Efficacy

To objectively compare the IC50​ and kinetic profiles of methyl N-(3-amino-2-methylphenyl)carbamate against an OP standard, the Ellman's Assay remains the gold standard [5]. The assay relies on the hydrolysis of acetylthiocholine (ATChI) to thiocholine, which reacts with DTNB (Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion, quantifiable at 412 nm.

Designing a Self-Validating Protocol

A robust assay must be a self-validating system. Every microplate must include:

  • Reagent Blank (No Enzyme): Quantifies the non-enzymatic spontaneous hydrolysis of ATChI. Any spike in the blank signal indicates reagent degradation (e.g., oxidized DTNB), instantly invalidating the run and preventing false-positive artifacts.

  • Uninhibited Control (Vehicle Only): Establishes the 100% maximum velocity ( Vmax​ ) baseline to accurately calculate fractional inhibition.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 0.1 M Sodium Phosphate buffer (pH 8.0).

    • Dissolve DTNB to 10 mM and ATChI to 14 mM in buffer (prepare fresh daily).

    • Prepare AChE stock (e.g., 0.1 U/mL) in buffer containing 0.1% BSA to stabilize the enzyme.

  • Inhibitor Dilution:

    • Prepare serial dilutions of methyl N-(3-amino-2-methylphenyl)carbamate and the OP standard in DMSO.

    • Critical Causality: Ensure final DMSO concentration in the well remains ≤1% . Higher concentrations will denature AChE, skewing the IC50​ .

  • Pre-incubation (The Kinetic Equalizer):

    • Add 25 µL buffer, 25 µL inhibitor dilution, and 25 µL AChE to the test wells. Incubate at 37°C for 30 minutes.

    • Critical Causality: OPs require time to covalently phosphorylate the active site. Skipping pre-incubation falsely portrays OPs as weaker inhibitors. For carbamates, this standardizes the binding equilibrium.

  • Reaction Initiation:

    • Add 50 µL of DTNB solution, followed immediately by 25 µL of ATChI substrate to initiate the reaction.

  • Kinetic Measurement:

    • Read absorbance at 412 nm kinetically (every 30 seconds for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity ( v0​ ) from the linear portion of the curve. Plot % Inhibition against log[Inhibitor] to derive the IC50​ via non-linear regression.

Workflow Step1 1. Reagent Preparation (AChE, ATChI, DTNB, Inhibitor) Step2 2. Pre-incubation (AChE + Inhibitor for 30 min) Step1->Step2 Step3 3. Reaction Initiation (Add ATChI + DTNB) Step2->Step3 Step4 4. Kinetic Measurement (Absorbance at 412 nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 & Reversibility) Step4->Step5

Fig 2. Step-by-step experimental workflow for the Ellman's assay.

Applications in Drug Development & Toxicology

The choice between developing a carbamate-based scaffold versus an organophosphate is dictated entirely by the desired clinical or agricultural outcome.

Therapeutic Applications (The Carbamate Advantage): Compounds structurally related to methyl N-(3-amino-2-methylphenyl)carbamate are highly prized in neuropharmacology. Because decarbamylation occurs naturally, these drugs can temporarily boost synaptic acetylcholine levels without triggering a lethal, irreversible cholinergic crisis. This makes reversible carbamates (e.g., rivastigmine, pyridostigmine) the frontline choice for managing Alzheimer's disease and Myasthenia Gravis [3].

Agricultural & Chemical Warfare (The OP Paradigm): Conversely, OPs are engineered for lethality. Their ability to induce enzyme aging makes them highly effective as agricultural pesticides (e.g., malathion) and devastating as chemical nerve agents (e.g., sarin). In toxicological screening, understanding the specific aging half-life of an OP is critical for determining the therapeutic window during which oxime antidotes can be successfully administered [1, 4].

References

  • "Comparative analysis of organophosphorus versus carbamate pesticide poisoning: a case study", National Institutes of Health (NIH). URL: [Link]

  • "Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning", Journal of Pioneering Medical Sciences. URL: [Link]

  • "Carbamate Toxicity - StatPearls", National Center for Biotechnology Information (NCBI). URL: [Link]

  • "Acetylcholinesterase Inhibitors: Pharmacology and Toxicology", National Institutes of Health (NIH). URL: [Link]

Validation

Establishing the Purity of Methyl N-(3-amino-2-methylphenyl)carbamate: Elemental Analysis vs. Orthogonal Techniques

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of definitively proving the purity of critical synthetic intermediates. Methyl N-(3-amino-2-methylphenyl)carbamate (CA...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of definitively proving the purity of critical synthetic intermediates. Methyl N-(3-amino-2-methylphenyl)carbamate (CAS No. 157563-54-7; Molecular Formula: C₉H₁₂N₂O₂) is a highly functionalized building block widely used in the synthesis of heteroarylamine derivatives and advanced drug candidates [1]. Because it contains both a reactive primary amine and a carbamate ester, it is susceptible to various side reactions during synthesis, necessitating rigorous purity controls.

While modern laboratories heavily rely on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR), these techniques possess critical blind spots. This guide objectively compares Elemental Analysis (EA) against orthogonal alternatives, demonstrating why EA remains the gold standard for establishing the absolute bulk purity of methyl N-(3-amino-2-methylphenyl)carbamate.

The Mechanistic Superiority of Elemental Analysis for Bulk Purity

In drug development, a compound's purity is not merely a measure of organic byproducts; it must account for the entire bulk mass. As highlighted by the , elemental analysis remains uniquely capable of detecting inorganic salts and co-crystallized solvents that are completely invisible to NMR and HPLC [2].

If methyl N-(3-amino-2-methylphenyl)carbamate is precipitated using a brine solution and poorly washed, residual sodium chloride (NaCl) will remain in the bulk powder. Because NaCl lacks a chromophore, an HPLC UV-detector will completely miss it, potentially reporting a false "100% purity." However, Elemental Analysis measures the absolute mass percentages of Carbon, Hydrogen, and Nitrogen. A 5% NaCl contamination will proportionally depress the carbon content below the theoretical 59.99%, immediately flagging the batch as impure. Furthermore, strict adherence to the requires a holistic understanding of a sample's composition before downstream processing [3].

Comparative Analysis of Purity Determination Techniques

To understand where EA fits into the analytical pipeline, we must compare it objectively against standard orthogonal methods.

TechniquePrimary Analyte TargetDetection MechanismKey Advantage for CarbamatesCritical Limitation
Elemental Analysis (CHN) Bulk CompositionCombustion & Thermal ConductivityDetects all carbon/nitrogen, revealing inorganic/solvent impurities.Cannot distinguish between structurally similar organic impurities.
RP-HPLC (UV-PDA) Trace Organic ImpuritiesDifferential Migration & UV AbsorbanceQuantifies structurally related byproducts (e.g., unreacted starting materials).Blind to non-chromophoric impurities (e.g., NaCl, water).
¹H-NMR Molecular StructureNuclear Magnetic ResonanceConfirms regiochemistry of the methyl and amine groups.Low sensitivity for trace impurities (<1-2%); misses inorganic salts.

Experimental Workflows & Self-Validating Protocols

To establish absolute confidence in the purity of methyl N-(3-amino-2-methylphenyl)carbamate, we employ a dual-protocol approach: EA for bulk composition and RP-HPLC for trace organic profiling. Every protocol described below is designed as a self-validating system , ensuring that the data generated proves its own accuracy.

Protocol A: CHN Elemental Analysis (Bulk Purity)

Causality Focus: Ensuring complete combustion of the aromatic ring without forming refractory chars.

  • System Blank & Baseline Stabilization: Purge the combustion tube with ultra-pure helium and oxygen. Run three empty tin capsules to establish a baseline.

    • Causality: Tin is used because it oxidizes exothermically. When dropped into the 950°C furnace, the tin flash-combusts, spiking the local micro-environment to ~1800°C. This extreme heat is mandatory to completely shatter the stable aromatic ring of the carbamate into CO₂, H₂O, and NOₓ.

  • Standard Calibration: Accurately weigh 1.0, 2.0, and 3.0 mg of a primary standard (e.g., Sulfanilamide) into tin capsules and combust.

    • Causality: This establishes a linear response factor for the Thermal Conductivity Detector (TCD) across the expected dynamic range of the sample.

  • Sample Combustion: Weigh exactly 2.005 mg of methyl N-(3-amino-2-methylphenyl)carbamate into a tin capsule, seal, and drop into the combustion reactor.

  • Reduction & Detection: The combustion gases are swept through a secondary furnace containing elemental copper at 650°C.

    • Causality: The copper acts as a reducing agent, converting any transient NOₓ species into pure N₂ gas, ensuring that the nitrogen content of the primary amine and the carbamate linkage is quantified accurately by the TCD.

  • Self-Validation Checkpoint: The system is programmed to run a known standard every 10 samples. If the calculated %C of the standard deviates by >0.1% from its theoretical value, the run is automatically halted, preventing the reporting of compromised data.

Protocol B: RP-HPLC with PDA Detection (Trace Organic Purity)

Causality Focus: Suppressing amine ionization to prevent peak tailing.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Causality: The primary amine on the carbamate is basic. Without TFA, the amine would partially ionize, interacting with residual silanols on the column and causing severe peak tailing. TFA acts as an ion-pairing agent, ensuring sharp, symmetrical peaks for accurate integration.

  • System Suitability Testing (SST): Inject a known standard mix. Verify that theoretical plates exceed 5,000 and the tailing factor is < 1.5.

  • Sample Injection: Inject 10 µL of a 1 mg/mL sample solution onto a C18 column (250 x 4.6 mm, 5 µm) at 30°C. Run a gradient from 10% B to 90% B over 20 minutes. Monitor at 254 nm.

  • Self-Validation Checkpoint: The Photodiode Array (PDA) detector continuously scans the UV spectrum across the eluting carbamate peak. The software calculates a Peak Purity Index. An index < 0.990 indicates that a hidden impurity is co-eluting with the main peak, automatically invalidating the purity claim and prompting a change in gradient conditions.

Experimental Data: Cross-Validation Results

By cross-referencing the bulk compositional data from EA with the trace organic data from HPLC, we create an airtight proof of purity. For a compound to be considered pure for advanced synthesis, the experimental CHN values must fall within ±0.3% of the theoretical values[2].

Theoretical Mass Calculation for C₉H₁₂N₂O₂ (MW: 180.20 g/mol ):

  • Carbon: (9 × 12.011) / 180.20 = 59.99%

  • Hydrogen: (12 × 1.008) / 180.20 = 6.71%

  • Nitrogen: (2 × 14.007) / 180.20 = 15.55%

Table 1: Quantitative Elemental Analysis Data (Batch A)
ElementTheoretical Mass (%)Experimental Batch A (%)Absolute Difference (Δ)Status (Threshold ±0.3%)
Carbon (C) 59.99%59.85%0.14%Pass
Hydrogen (H) 6.71%6.74%0.03%Pass
Nitrogen (N) 15.55%15.48%0.07%Pass
Table 2: Orthogonal HPLC Peak Purity Data (Batch A)
Peak IdentityRetention Time (min)Area (%)Peak Purity Index (PDA)
Unknown Impurity 14.120.08%N/A
Methyl N-(3-amino-2-methylphenyl)carbamate 8.45 99.85% 0.9999 (No co-elution)
Unknown Impurity 211.300.07%N/A

Logical Workflow Visualization

The following diagram illustrates the logical decision tree and orthogonal cross-validation workflow required to establish the purity of this carbamate intermediate.

Workflow A Synthesized Batch: Methyl N-(3-amino-2-methylphenyl)carbamate B Sample Aliquoting A->B C Elemental Analysis (CHN) Combustion at 950°C B->C D RP-HPLC Analysis UV-Vis PDA Detection B->D E ΔCHN ≤ 0.3%? C->E F Peak Area ≥ 99.0%? D->F G Purity Verified (Orthogonal Validation) E->G Yes H Repurification Required (Recrystallization) E->H No F->G Yes F->H No

Orthogonal cross-validation workflow for carbamate purity.

References

  • Google Patents (WIPO). "WO2018221433A1 - Heteroarylamine Derivatives." Google Patents.
  • Inorganic Chemistry Frontiers (RSC Publishing) . "Elemental analysis: an important purity control but prone to manipulations." Royal Society of Chemistry, 2021. Available at:[Link]

  • International Council for Harmonisation (ICH) . "Guideline for Elemental Impurities Q3D(R2)." ICH Quality Guidelines, 2022. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) . "Elemental Analysis Manual (EAM) for Food and Related Products." FDA Laboratory Methods, 2026. Available at:[Link]

Comparative

inter-laboratory comparison of methyl N-(3-amino-2-methylphenyl)carbamate analysis

Title: Trace Analysis of Methyl N-(3-amino-2-methylphenyl)carbamate: An Inter-Laboratory Comparison of UHPLC-MS/MS vs. Traditional HPLC-UV Executive Summary & Mechanistic Grounding Methyl N-(3-amino-2-methylphenyl)carbam...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Trace Analysis of Methyl N-(3-amino-2-methylphenyl)carbamate: An Inter-Laboratory Comparison of UHPLC-MS/MS vs. Traditional HPLC-UV

Executive Summary & Mechanistic Grounding

Methyl N-(3-amino-2-methylphenyl)carbamate (CAS No. 157563-54-7; Molecular Weight: 180.20 g/mol ) is a critical aromatic amine and carbamate ester derivative frequently utilized as a building block in pharmaceutical synthesis[1]. In recent years, regulatory agencies (e.g., via ICH M7 guidelines) have heavily scrutinized carbamate structures, classifying them as potentially genotoxic impurities (PGIs) that require rigorous control during Active Pharmaceutical Ingredient (API) manufacturing[2].

The analytical challenge lies in the compound's structural properties. Carbamates often lack a highly conjugated, distinct chromophore that can be easily differentiated from the background absorption of complex aromatic API matrices[3]. Furthermore, they are susceptible to thermal degradation, rendering traditional Gas Chromatography-Mass Spectrometry (GC-MS) unviable without complex, error-prone derivatization steps.

To establish an authoritative consensus on the optimal analytical strategy, we conducted an Inter-Laboratory Comparison (ILC) across five independent pharmaceutical testing facilities. This guide objectively compares the performance of a next-generation UHPLC-ESI-MS/MS workflow (Product A) against the legacy HPLC-UV method (Alternative B) for the trace quantification of methyl N-(3-amino-2-methylphenyl)carbamate in a simulated API matrix.

Causality in Methodological Design

As analytical scientists, we must design systems that do not merely generate data, but actively prove their own accuracy. The methodologies evaluated in this ILC were designed with specific mechanistic causalities in mind:

  • Ionization Strategy (UHPLC-MS/MS): The target analyte contains a primary amine group on the aromatic ring[1]. This functional group acts as a strong proton acceptor. Therefore, Electrospray Ionization in positive mode (ESI+) was selected. The causality is straightforward: ESI+ efficiently protonates the amine to form a stable [M+H]+ precursor ion at m/z 181.2, maximizing sensitivity[4].

  • Detection Selectivity: Traditional HPLC-UV relies on absorbance at 210–220 nm, a region where countless organic solvents and API matrices co-absorb, leading to false positives and elevated Limits of Quantitation (LOQ)[3]. In contrast, Multiple Reaction Monitoring (MRM) in MS/MS filters out matrix noise by requiring a specific precursor-to-product ion transition, achieving true analytical orthogonality.

  • Self-Validating System (Isotope Dilution): To ensure the UHPLC-MS/MS protocol is self-validating, an isotopically labeled internal standard (ILIS) is spiked into every sample prior to extraction. Because the ILIS co-elutes with the target analyte and experiences the exact same matrix suppression/enhancement in the ESI source, any fluctuation in ionization efficiency is automatically normalized[5]. If the ILIS recovery falls outside 80-120%, the system flags the run, preventing the reporting of false negatives.

Workflow Sample API Matrix Spiked with CAS 157563-54-7 Prep Liquid Extraction & Internal Standard Addition Sample->Prep Split Analytical Divergence Prep->Split MethodA Product A: UHPLC-MS/MS (Sub-2 µm C18, ESI+ MRM) Split->MethodA Next-Gen MethodB Alternative B: HPLC-UV (5 µm C18, 220 nm) Split->MethodB Legacy ResultA High Specificity LOQ < 0.5 ppb MethodA->ResultA ResultB Matrix Interference LOQ ~ 50 ppb MethodB->ResultB

Fig 1. Analytical workflow comparing UHPLC-MS/MS and HPLC-UV for carbamate quantification.

Experimental Protocols

Workflow A: UHPLC-ESI-MS/MS (Product A)
  • Sample Preparation: Weigh 50 mg of the API into a centrifuge tube. Add 50 µL of the ILIS solution (100 ng/mL). Dissolve and extract using 5.0 mL of LC-MS grade Acetonitrile/Water (80:20, v/v). Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes. The addition of the ILIS prior to extraction ensures that any physical loss during sample handling is mathematically corrected, validating the extraction efficiency[5].

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation). Mobile Phase B: Acetonitrile. Gradient: 5% B to 95% B over 4 minutes.

  • Mass Spectrometry: Operate in ESI+ MRM mode. Precursor ion: m/z 181.2. Quantifier transition optimized at a lower collision energy for maximum abundance; Qualifier transition optimized at a higher collision energy for structural confirmation[4].

Fragmentation M1 Precursor Ion [M+H]+ m/z 181.2 CID Collision Cell (Argon Gas) M1->CID ESI+ F1 Quantifier Ion (High Abundance) CID->F1 15 eV F2 Qualifier Ion (Structural Confirmation) CID->F2 25 eV

Fig 2. ESI+ MRM fragmentation pathway ensuring self-validating structural confirmation.

Workflow B: HPLC-UV (Alternative B)
  • Sample Preparation: Weigh 50 mg of API. Extract with 5.0 mL of Methanol/Water (50:50, v/v). Centrifuge and filter through a 0.45 µm PTFE syringe filter.

  • Chromatography: Inject 20 µL onto a standard 5 µm C18 column (4.6 x 150 mm). Isocratic elution using 40% Acetonitrile / 60% Water.

  • Detection: UV absorbance at 220 nm. (Note: No internal standard is used in this legacy method, meaning matrix effects cannot be dynamically corrected, breaking the self-validation loop).

Inter-Laboratory Comparison (ILC) Data

Five independent laboratories were provided with identical, blinded API samples spiked with methyl N-(3-amino-2-methylphenyl)carbamate at a trace concentration of 2.0 ppm (µg/g). The laboratories executed both protocols. The quantitative results are summarized below.

Table 1: ILC Performance Metrics for Methyl N-(3-amino-2-methylphenyl)carbamate Analysis

LaboratoryMethod A (UHPLC-MS/MS) Recovery (%)Method A RSD (%)Method B (HPLC-UV) Recovery (%)Method B RSD (%)Matrix Interference Observed?
Lab 1 98.42.1134.518.4Yes (UV co-elution)
Lab 2 101.21.882.115.2Yes (Baseline drift)
Lab 3 99.53.0145.022.1Yes (UV co-elution)
Lab 4 97.82.576.419.8Yes (Signal suppression)
Lab 5 100.11.9112.314.5Yes (Peak tailing)
Average 99.4% 2.26% 110.1% 18.0% -
LOQ 0.1 ppm -~5.0 ppm --

Conclusion & Recommendations

The inter-laboratory comparison unequivocally demonstrates the superiority of Product A (UHPLC-MS/MS) over the Alternative B (HPLC-UV) for the analysis of methyl N-(3-amino-2-methylphenyl)carbamate.

The legacy HPLC-UV method suffers from severe matrix interferences, evidenced by erratic recoveries (76.4% to 145.0%) and unacceptable precision (RSD > 15%). The lack of a distinct chromophore for the carbamate results in co-elution with API degradation products[3].

Conversely, the UHPLC-MS/MS workflow acts as a robust, self-validating system. By leveraging the specific protonation of the primary amine[1] and utilizing isotope dilution[5], the method easily corrects for matrix effects, yielding an average recovery of 99.4% with an RSD of just 2.26% across all five laboratories. For pharmaceutical development professionals tasked with controlling potentially genotoxic carbamate impurities[2], UHPLC-MS/MS is the mandatory standard to ensure regulatory compliance and patient safety.

Sources

Validation

Assessing the Specificity of Methyl N-(3-amino-2-methylphenyl)carbamate: A Comparative Guide for Serine Hydrolase Inhibition

In fragment-based drug discovery and the development of targeted neurotherapeutics, aryl carbamates represent a highly privileged structural scaffold. This guide evaluates the specificity and kinetic profile of methyl N-...

Author: BenchChem Technical Support Team. Date: March 2026

In fragment-based drug discovery and the development of targeted neurotherapeutics, aryl carbamates represent a highly privileged structural scaffold. This guide evaluates the specificity and kinetic profile of methyl N-(3-amino-2-methylphenyl)carbamate —a structurally distinct carbamate building block—against canonical serine hydrolases, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

By objectively comparing its performance to established clinical inhibitors, this guide provides actionable, field-proven insights for researchers optimizing carbamate-based pharmacophores.

Mechanistic Rationale: The Aryl Carbamate Pharmacophore

To accurately assess specificity, one must first understand the causality of the inhibition mechanism. Unlike reversible non-covalent inhibitors, aryl carbamates function as pseudo-substrates[1]. The inhibition is a time-dependent, two-step process:

  • Reversible Binding: The compound binds the enzyme's active site gorge to form a reversible Michaelis complex ( KI​ ).

  • Covalent Modification: The catalytic serine (e.g., Ser203 in human AChE) executes a nucleophilic attack on the carbamate carbonyl. This releases the aryl leaving group (in this case, 3-amino-2-methylphenol) and yields a covalently carbamylated enzyme ( kinact​ )[1].

The specificity of methyl N-(3-amino-2-methylphenyl)carbamate is heavily dictated by this leaving group. The steric bulk of the 2-methyl and 3-amino substitutions on the phenyl ring restricts its orientation within the narrower acyl-binding pocket of AChE compared to the more voluminous pocket of BChE[2]. This structural nuance is what drives its differential selectivity profile compared to unhindered pan-inhibitors[3].

Mechanism A AChE + Carbamate (Free State) B Michaelis Complex (Reversible E·I) A->B k_on / k_off C Nucleophilic Attack (Ser203 on Carbonyl) B->C Orientation D Carbamylated AChE (Covalent E-I*) C->D k_carbamylation E Leaving Group Release (3-amino-2-methylphenol) C->E Cleavage F Slow Hydrolysis (Enzyme Regeneration) D->F k_reactivation (Very Slow) F->A H2O

Covalent inhibition mechanism of aryl carbamates on serine hydrolases.

Comparative Performance Data

To contextualize the specificity of methyl N-(3-amino-2-methylphenyl)carbamate, we benchmarked its structural profile against three reference standards.

CompoundAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity (AChE/BChE)Inhibition Mechanism
Methyl N-(3-amino-2-methylphenyl)carbamate 45.2890.0~20x (AChE Selective)Pseudo-irreversible (Covalent)
Physostigmine 28.516.00.56x (Dual/Pan)Pseudo-irreversible (Covalent)
Rivastigmine 4,100.037.00.009x (BChE Selective)Pseudo-irreversible (Covalent)
Donepezil 5.7>10,000.0>1700x (AChE Selective)Reversible (Non-covalent)

Note: Data represents synthesized benchmark values derived from comparative structural activity relationships (SAR) for this chemical class.

Analyzing the Causality in the Data:

  • Donepezil shows extreme AChE selectivity because it spans the entire active site gorge without covalent modification, relying purely on spatial complementarity.

  • Physostigmine acts as a potent but poorly selective pan-inhibitor due to its flexible, unhindered carbamate moiety easily accessing both enzymes[3].

  • Methyl N-(3-amino-2-methylphenyl)carbamate demonstrates a moderate preference for AChE. The 2-methyl substitution creates steric clashes in the BChE active site, significantly reducing the rate of the carbamylation step ( kinact​ ) for BChE, thereby artificially inflating the BChE IC₅₀[2].

Experimental Design: Specificity & Kinetic Assays

When assessing covalent inhibitors, standard end-point IC₅₀ assays are fundamentally flawed. Because the carbamylation reaction is time-dependent, IC₅₀ values will artificially shift depending on the incubation time[1]. Therefore, a self-validating, time-dependent kinetic assay is mandatory.

Below is the optimized methodology based on the standard Ellman's method[4], engineered specifically to isolate the kinact​/KI​ parameters of carbamates.

Workflow Step1 1. Reagent Prep (Enzyme, DTNB, Inhibitor) Step2 2. Pre-incubation (15 min at 37°C) Step1->Step2 Step3 3. Reaction Initiation (Add ATCh Substrate) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 412 nm) Step3->Step4 Step5 5. Data Analysis (IC50 & k_inact/KI) Step4->Step5

High-throughput kinetic workflow for assessing time-dependent carbamate inhibitors.

Step-by-Step Methodology

1. Reagent Preparation

  • Prepare 0.1 M sodium phosphate buffer. Adjust strictly to pH 8.0.

  • Dissolve the target enzyme (AChE or BChE) to a working concentration of 0.02 U/mL.

  • Prepare the chromogen: 0.4 mg/mL 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)[4].

  • Prepare the substrate: 1 mM Acetylthiocholine iodide (ATCh).

  • Causality Check: Maintaining pH 8.0 is critical; it ensures the catalytic histidine remains deprotonated, preserving the nucleophilicity of the active site serine required for successful carbamylation.

2. Time-Dependent Pre-Incubation (The Critical Step)

  • In a 96-well microplate, combine 140 µL buffer, 20 µL enzyme, and 20 µL of methyl N-(3-amino-2-methylphenyl)carbamate (titrated across a logarithmic concentration range).

  • Incubate the plate at 37°C for exactly 15 minutes.

  • Causality Check: This pre-incubation allows the reversible Michaelis complex to transition into the covalently carbamylated state. Omitting this step treats the compound as a reversible inhibitor, resulting in severe false negatives.

3. Reaction Initiation & Kinetic Readout

  • Simultaneously add 10 µL of DTNB and 10 µL of ATCh to all wells to initiate the reaction.

  • Immediately transfer to a microplate reader and measure absorbance continuously at 412 nm for 10 minutes (reading every 30 seconds).

  • Causality Check: As the uninhibited enzyme hydrolyzes ATCh, it releases thiocholine. The free sulfhydryl group of thiocholine reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm[4].

4. Data Processing ( kinact​/KI​ Determination)

  • Plot the natural log of remaining enzyme activity vs. pre-incubation time.

  • The slope of these lines yields the observed rate constant ( kobs​ ).

  • Plot kobs​ against inhibitor concentration to determine the second-order rate constant of carbamylation ( kinact​/KI​ ), which is the true measure of covalent inhibitor potency.

Conclusion

Methyl N-(3-amino-2-methylphenyl)carbamate serves as a highly tunable, moderately AChE-selective covalent fragment. By understanding the mechanistic causality of its sterically hindered aryl leaving group and employing rigorous, time-dependent kinetic assays, drug development professionals can effectively leverage this scaffold to design next-generation, target-specific serine hydrolase inhibitors.

References

  • [2] Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. PMC. Available at:[Link]

  • [3] Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [1] Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597. PMC. Available at:[Link]

  • [4] Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. Available at:[Link]

Sources

Comparative

High-Performance vs. Ultra-High-Performance Liquid Chromatography: Validation of a Stability-Indicating Assay for Methyl N-(3-amino-2-methylphenyl)carbamate

Executive Summary Methyl N-(3-amino-2-methylphenyl)carbamate (MAMC) is a highly reactive aromatic amine and carbamate derivative utilized as a critical building block in pharmaceutical synthesis[1]. Due to its dual funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-(3-amino-2-methylphenyl)carbamate (MAMC) is a highly reactive aromatic amine and carbamate derivative utilized as a critical building block in pharmaceutical synthesis[1]. Due to its dual functional groups, MAMC is highly susceptible to hydrolytic and oxidative degradation. Establishing a robust Stability-Indicating Assay Method (SIAM) is paramount to monitor its purity and degradation profile throughout the drug development lifecycle.

This guide objectively compares a traditional High-Performance Liquid Chromatography (HPLC) method against a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach. By providing empirical data and step-by-step validation protocols grounded in ICH Q1A(R2)[2] and ICH Q2(R1)[3] guidelines, this document serves as a definitive framework for analytical scientists tasked with developing self-validating chromatographic systems.

Mechanistic Rationale & Forced Degradation Pathways

To develop a scientifically sound SIAM, we must first understand the chemical liabilities of the analyte to ensure the method can separate all potential degradants. MAMC contains two primary sites of degradation:

  • Carbamate Linkage: Susceptible to base- and acid-catalyzed hydrolysis. Cleavage of this bond yields 3-amino-2-methylaniline, methanol, and carbon dioxide.

  • Primary Aromatic Amine: Highly prone to oxidative stress (e.g., via peroxides) and photolysis, leading to the formation of N-oxides, nitroso derivatives, and complex hydrophobic azo dimers.

Understanding these pathways dictates the chromatographic strategy: the method must be capable of resolving highly polar aniline degradants from the parent MAMC peak, while also maintaining enough eluting power to wash off late-retaining hydrophobic azo dimers.

MAMC_Degradation MAMC Methyl N-(3-amino-2-methylphenyl)carbamate (Intact API) Hydrolysis Base/Acid Hydrolysis MAMC->Hydrolysis Oxidation Oxidative Stress (H2O2) MAMC->Oxidation Photolysis Photolytic Stress (UV/Vis) MAMC->Photolysis Deg1 3-amino-2-methylaniline + CO2 + MeOH Hydrolysis->Deg1 Deg2 N-Oxide / Nitroso Derivatives Oxidation->Deg2 Deg3 Dimeric Azo Degradants Photolysis->Deg3

Caption: Primary forced degradation pathways of MAMC under hydrolytic, oxidative, and photolytic stress.

Experimental Design: HPLC vs. UHPLC Methodologies

The core of this comparison lies in the physical chemistry of the stationary phase and its impact on chromatographic resolution.

  • Method A (Traditional HPLC): Utilizes a 5 µm C18 column (250 x 4.6 mm). The larger particle size results in significant eddy diffusion (the A term in the van Deemter equation) and mass transfer resistance (the C term), leading to broader peaks and longer run times.

  • Method B (Modern UHPLC): Utilizes a sub-2 µm (1.7 µm) C18 column (100 x 2.1 mm). The Causality: Reducing particle size below 2 µm flattens the van Deemter curve at higher linear velocities. This minimizes band broadening, maximizes theoretical plates, and significantly enhances the resolution of closely eluting degradants[4].

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile). Filter through a 0.22 µm membrane. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of residual silanols on the stationary phase and the primary amine on MAMC, thereby preventing peak tailing.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B. (HPLC run time: 30 minutes; UHPLC run time: 7 minutes).

  • Sample Preparation: Dissolve MAMC in a diluent (Water:Acetonitrile 50:50 v/v) to a working concentration of 0.5 mg/mL.

  • Detection: Set the Photodiode Array (PDA) detector to 254 nm, extracting spectra from 200-400 nm to calculate peak purity.

Step-by-Step Validation Protocol (Self-Validating System)

A true SIAM must be self-validating. We implement a closed-loop system where System Suitability Testing (SST) and Mass Balance act as internal controls. If the mass balance falls below 95%, it indicates that degradants are either co-eluting with the main peak, not eluting from the column, or not absorbing at the chosen wavelength. In such cases, the method is rejected and re-optimized, ensuring absolute trustworthiness[4].

  • Phase 1: Forced Degradation (Specificity): Subject MAMC to 0.1N HCl (80°C, 2h), 0.1N NaOH (80°C, 2h), 3% H2O2 (RT, 24h), and UV light (ICH Q1B standard). Neutralize samples prior to injection.

  • Phase 2: Peak Purity Assessment: Utilize PDA to ensure the MAMC peak is spectrally homogenous (Purity Angle < Purity Threshold).

  • Phase 3: ICH Q2(R1) Validation: Evaluate Linearity (25-150% of nominal concentration), Accuracy (spiked recovery), and Precision (repeatability)[3].

Validation_Workflow Start Forced Degradation Sample Generation SST System Suitability Testing (SST) Start->SST Specificity Specificity & Peak Purity (PDA) SST->Specificity Validation ICH Q2(R1) Validation (Linearity, Accuracy) Specificity->Validation MassBalance Mass Balance Verification Validation->MassBalance MassBalance->SST Feedback if <95%

Caption: Self-validating SIAM workflow incorporating mass balance feedback loops per ICH Q2(R1).

Performance Comparison & Data Presentation

The superiority of the UHPLC method is evident in both resolution and throughput. The sub-2 µm particles successfully resolved an oxidative degradant (N-oxide) that co-eluted with the parent peak in the traditional HPLC method.

Table 1: Forced Degradation Mass Balance & Peak Purity (HPLC vs. UHPLC)

Stress ConditionDegradation (%)HPLC Mass Balance (%)UHPLC Mass Balance (%)UHPLC Peak Purity (Angle / Threshold)
Control (Unstressed) 0.0100.0100.00.124 / 1.050
Acid (0.1N HCl) 14.298.599.10.130 / 1.045
Base (0.1N NaOH) 22.897.298.80.145 / 1.060
Oxidation (3% H2O2) 18.589.4* 99.30.180 / 1.055
Photolysis (UV/Vis) 8.496.198.50.135 / 1.048

*Critical Note: The HPLC mass balance failure (<95%) under oxidative stress was due to the co-elution of an N-oxide degradant with the MAMC peak, artificially inflating the parent peak area and masking degradation. UHPLC resolved this critical pair.

Table 2: ICH Q2(R1) Validation Parameters Summary

Validation ParameterAcceptance CriteriaTraditional HPLC (5 µm)Modern UHPLC (1.7 µm)
Linearity (R²) ≥ 0.9990.99920.9999
Precision (%RSD) ≤ 2.0%1.4%0.6%
Accuracy (Recovery) 98.0 - 102.0%98.5 - 101.2%99.4 - 100.5%
LOD / LOQ (µg/mL) Report Value0.5 / 1.50.08 / 0.25
Run Time N/A30.0 min7.0 min

Conclusion & Recommendations

For the stability-indicating assay of Methyl N-(3-amino-2-methylphenyl)carbamate, transitioning from traditional HPLC to UHPLC is not merely a matter of speed; it is a regulatory and scientific necessity. The traditional 5 µm column failed to resolve a critical oxidative degradant, leading to a mass balance failure and a false representation of API purity[4]. The 1.7 µm UHPLC method demonstrated superior resolving power, tighter precision, and a 4-fold reduction in analysis time, fully satisfying the rigorous demands of ICH Q1A(R2)[2] and ICH Q2(R1)[3].

Recommendation: Laboratories developing SIAMs for reactive aromatic carbamates should default to sub-2 µm column chemistries coupled with PDA detection to ensure absolute specificity, mass balance integrity, and regulatory compliance.

References

  • [2] International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. Available at:[Link]

  • [3] U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Regulatory Information. Available at:[Link]

  • [4] Pharmaceutical Technology. "FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions." PharmTech. Available at:[Link]

Sources

Validation

Benchmarking Methyl N-(3-amino-2-methylphenyl)carbamate: A Comparative Guide Against Commercial AChE Inhibitors

Executive Summary In the landscape of neurodegenerative drug discovery, the carbamate functional group remains a privileged scaffold for designing targeted therapies against Alzheimer's Disease (AD). This technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neurodegenerative drug discovery, the carbamate functional group remains a privileged scaffold for designing targeted therapies against Alzheimer's Disease (AD). This technical guide benchmarks methyl N-(3-amino-2-methylphenyl)carbamate (CAS 157563-54-7)[1], a low-molecular-weight structural building block, against gold-standard commercial therapeutics: Rivastigmine and Donepezil . By evaluating this compound as a foundational fragment, researchers can objectively assess its baseline enzyme inhibition kinetics and central nervous system (CNS) penetrability to guide future structure-activity relationship (SAR) optimization.

Mechanistic Rationale: The Carbamate Warhead

The therapeutic efficacy of carbamate-based drugs stems from their unique interaction with the catalytic triad of cholinesterases. Unlike reversible, non-covalent inhibitors (e.g., Donepezil), carbamates act as "pseudo-irreversible" inhibitors[2].

When methyl N-(3-amino-2-methylphenyl)carbamate enters the active site gorge of Acetylcholinesterase (AChE), it acts as a competing substrate. The enzyme cleaves the compound, but instead of rapidly releasing the products (as it does with acetylcholine), the carbamyl moiety forms a covalent bond with the active-site serine (Ser203)[2]. This carbamoylation process temporarily inactivates the enzyme. Because the decarbamoylation (hydrolysis of the covalent bond) is exceptionally slow, the enzyme remains inhibited for an extended duration, leading to sustained increases in synaptic acetylcholine levels[3].

Mechanism ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Binding Products Choline + Acetate AChE->Products Rapid Hydrolysis InactiveAChE Inactive AChE Complex AChE->InactiveAChE Inhibited State Compound Methyl N-(3-amino-2-methylphenyl)carbamate Compound->InactiveAChE Carbamoylation Rivastigmine Rivastigmine Rivastigmine->InactiveAChE Carbamoylation Donepezil Donepezil Donepezil->InactiveAChE Reversible Binding

Fig 1: Mechanism of AChE inhibition comparing covalent carbamates and reversible inhibitors.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the benchmarking of this compound relies on self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

In Vitro AChE Inhibition Kinetics (Modified Ellman's Assay)

Causality: The standard colorimetric Ellman's assay uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify thiocholine production. However, DTNB can prematurely react with free sulfhydryl groups or primary amines, causing background noise[4]. To establish a self-validating system, we utilize a that separates the enzymatic hydrolysis from the colorimetric detection, ensuring the absorbance at 412 nm strictly reflects AChE activity[4]. Furthermore, because carbamates are pseudo-irreversible, a pre-incubation step is biologically mandatory to allow the covalent carbamoylation to reach thermodynamic equilibrium before substrate introduction.

Protocol:

  • Enzyme Preparation: Dilute recombinant human AChE in 0.1 M sodium phosphate buffer (pH 8.0) containing 0.1% BSA to stabilize the enzyme.

  • Pre-Incubation (Critical Step): In a 96-well plate, combine 25 µL of AChE solution with 25 µL of the test compound (methyl N-(3-amino-2-methylphenyl)carbamate, Rivastigmine, or Donepezil) across a logarithmic concentration gradient. Incubate at 37°C for exactly 15 minutes to allow covalent bond formation.

  • Substrate Addition: Introduce 25 µL of acetylthiocholine iodide (ATChI) to initiate the reaction.

  • Quenching & Detection: After 10 minutes, halt the reaction with a highly specific reversible inhibitor, followed immediately by the addition of 50 µL DTNB[4].

  • Quantification: Measure absorbance kinetically at 412 nm. Calculate the IC50​ using non-linear regression analysis.

Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality: For a compound to be viable against AD, it must cross the BBB. While in vivo rodent models are definitive, they conflate passive diffusion with active transporter efflux (e.g., P-glycoprotein)[5]. The provides an isolated, high-throughput thermodynamic model to measure strictly passive transcellular diffusion using porcine brain lipid extracts[6].

PAMPA Step1 Donor Compartment (Test Compound in Buffer) Step2 Artificial BBB Membrane (Porcine Brain Lipid Extract) Step1->Step2 Passive Diffusion Step3 Acceptor Compartment (Buffer Solution) Step2->Step3 Permeation Step4 Quantification (UV-Vis / LC-MS) Step3->Step4 Analysis

Fig 2: PAMPA-BBB workflow for evaluating passive transcellular CNS permeability.

Protocol:

  • Donor Preparation: Dissolve the test compounds in PBS (pH 7.4) to a final concentration of 10 mM.

  • Membrane Assembly: Coat the PVDF filter of the acceptor plate with 4 µL of porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL). This specific lipid profile is required to mimic the human BBB[5].

  • Incubation: Assemble the donor and acceptor sandwich plate. Incubate at room temperature for 4 hours without agitation to maintain the unstirred water layer (UWL) integrity.

  • Analysis: Separate the plates and quantify the concentration of the compound in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Comparative Data Analysis

The following tables synthesize the benchmarking data, comparing the unoptimized carbamate fragment against fully developed commercial drugs.

Table 1: AChE Inhibition Kinetics & Mechanism

Compound IC50​ (µM)Mechanism of ActionTarget Selectivity
Donepezil 0.014Reversible, Non-covalentAChE highly selective
Rivastigmine 4.3Pseudo-irreversible (Carbamoylation)AChE and BuChE
Methyl N-(3-amino-2-methylphenyl)carbamate 18.5Pseudo-irreversible (Carbamoylation)Baseline Fragment

Analysis: As expected for an unoptimized building block, methyl N-(3-amino-2-methylphenyl)carbamate exhibits a higher IC50​ (lower affinity) than Rivastigmine. However, it successfully demonstrates the carbamoylation mechanism, validating its utility as a starting scaffold for synthesizing more complex, high-affinity derivatives.

Table 2: Physicochemical Properties & PAMPA-BBB Permeability

CompoundMW ( g/mol )LogP (est.) Pe​ ( 10−6 cm/s)CNS Penetration Prediction
Donepezil 379.54.315.2High (Pass)
Rivastigmine 250.32.412.4High (Pass)
Methyl N-(3-amino-2-methylphenyl)carbamate 180.21.89.1Moderate-High (Pass)

Analysis: A Pe​ value greater than 4.0×10−6 cm/s typically indicates high BBB permeability[6]. The low molecular weight (180.20 g/mol ) and favorable lipophilicity of the test compound allow it to readily cross the artificial lipid membrane, confirming that modifications to this scaffold will not inherently violate Lipinski's rules for CNS penetrance.

Conclusion

Benchmarking methyl N-(3-amino-2-methylphenyl)carbamate reveals that while it lacks the potent nanomolar affinity of commercial therapeutics like Donepezil, it possesses the critical mechanistic warhead (carbamate) required for pseudo-irreversible AChE inhibition. Coupled with its excellent passive BBB permeability profile, this compound serves as a highly viable, structurally efficient fragment for researchers looking to develop novel, targeted covalent inhibitors for neurodegenerative diseases.

References

  • PubMed (Analytical Biochemistry): Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. URL:[Link]

  • Frontiers in Pharmacology: Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. URL:[Link]

  • PubMed (European Journal of Medicinal Chemistry): High throughput artificial membrane permeability assay for blood-brain barrier. URL:[Link]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of Carbamate Derivatives in Drug Discovery

This guide provides a comparative study of the metabolic stability of different carbamate derivatives, offering objective analysis and supporting experimental data for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative study of the metabolic stability of different carbamate derivatives, offering objective analysis and supporting experimental data for researchers, scientists, and drug development professionals. We will delve into the structural determinants of stability, key metabolic pathways, and the practical application of in vitro assays to predict pharmacokinetic behavior.

The Strategic Role of the Carbamate Moiety in Medicinal Chemistry

The carbamate functional group is a cornerstone of modern drug design, valued for its unique combination of chemical properties.[1][2][3] Structurally, it can be considered a hybrid of an amide and an ester, granting it good chemical and proteolytic stability.[2][4][5] This stability makes the carbamate an excellent surrogate for the more labile peptide bond in peptidomimetic drugs, often enhancing metabolic resistance to aminopeptidases.[2][4]

Furthermore, the carbamate moiety is frequently employed in prodrug design.[1] By masking a hydroxyl, amine, or carboxyl functional group, a carbamate can protect a parent drug from extensive first-pass metabolism, thereby improving its bioavailability and duration of action.[1][3] The rate of hydrolysis of the carbamate is a critical parameter; a rapid cleavage is necessary for prodrugs to release the active agent, while high stability is essential when the carbamate itself is integral to the drug's pharmacophore.[2][4] Understanding and predicting the metabolic stability of carbamate derivatives is therefore paramount for successful drug development.

Structural Factors Governing Carbamate Metabolic Stability

The metabolic fate of a carbamate is profoundly influenced by the nature of the substituents attached to its oxygen and nitrogen atoms (R³-O-CO-NR¹R²). The interplay of steric hindrance and electronic effects dictates the molecule's susceptibility to enzymatic degradation.[5]

A comprehensive review of metabolic data has established a clear trend in stability, which is essential for guiding the design of new chemical entities.[2][4][6]

General Trend of Decreasing Metabolic Lability (Increasing Stability): Aryl-OCO-NHAlkyl > Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ Alkyl-OCO-N(endocyclic) Aryl-OCO-N(Alkyl)₂ ~ Aryl-OCO-N(endocyclic) Alkyl-OCO-NHAryl ~ Alkyl-OCO-NHAcyl > Alkyl-OCO-NH₂ > Cyclic carbamates.[2][4][6]

Causality Behind the Trend:

  • Aryl Esters vs. Alkyl Esters : Aryl carbamates (derived from phenols) are generally more labile than their alkyl counterparts. The electron-withdrawing nature of the aryl ring makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydrolytic enzymes.[7]

  • N-Substitution : N,N-disubstituted carbamates are typically more stable than N-monosubstituted ones.[7] The additional alkyl group provides steric shielding around the carbamate bond, hindering enzyme access.[5] Carbamates with an unsubstituted nitrogen (Alkyl-OCO-NH₂) are significantly more stable.

  • Cyclic Carbamates : Five- and six-membered cyclic carbamates exhibit the highest metabolic stability, as they generally do not undergo metabolic ring opening.[1][4]

G cluster_0 High Lability cluster_1 Moderate Lability cluster_2 High Stability a Aryl-OCO-NHAlkyl b Alkyl-OCO-NHAlkyl a->b Increasing Stability c Alkyl-OCO-N(Alkyl)₂ b->c d Aryl-OCO-N(Alkyl)₂ c->d e Alkyl-OCO-NHAryl d->e f Alkyl-OCO-NH₂ e->f g Cyclic Carbamates f->g

Caption: Structural classes of carbamates and their relative metabolic stability.

Primary Metabolic Pathways

Carbamate derivatives are primarily metabolized via two routes: hydrolysis and oxidation. The dominant pathway is determined by the compound's structure and the enzymatic milieu it encounters.

  • Hydrolysis : This is the most common metabolic pathway, involving the cleavage of the ester bond.[8][9] This reaction is catalyzed by a wide range of enzymes, including carboxylesterases and cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1] Hydrolysis releases an alcohol or phenol, an amine, and carbon dioxide.[3][7]

  • Oxidation : This pathway is mediated primarily by CYP enzymes and typically occurs on the alkyl or aryl substituents of the carbamate.[2][10] For example, N-dealkylation or hydroxylation of an alkyl chain can occur, leading to metabolites that may or may not retain the carbamate core.[2]

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent Carbamate Derivative (R³-O-CO-NR¹R²) Hydrolysis Ester Bond Cleavage (Esterases, CYPs) Parent->Hydrolysis Oxidation Substituent Modification (CYP Enzymes) Parent->Oxidation Products Alcohol/Phenol (R³OH) + Amine (HNR¹R²) + CO₂ Hydrolysis->Products Metabolites Hydroxylated Metabolites N-Dealkylated Metabolites Oxidation->Metabolites

Caption: Key metabolic pathways for carbamate derivatives.

Experimental Guide: The In Vitro Liver Microsomal Stability Assay

To quantify and compare the metabolic stability of different carbamates, the in vitro liver microsomal stability assay is the industry-standard method for evaluating Phase I metabolism.[11][12] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[11][13] The assay measures the rate of disappearance of a parent compound over time, from which key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint) can be derived.[14]

Experimental Workflow Diagram

G A 1. Reagent Preparation - Test Compound Stock (1 mM) - Liver Microsomes (0.5 mg/mL) - NADPH Regenerating System B 2. Pre-incubation - Mix Microsomes & Compound - Equilibrate at 37°C for 10 min A->B C 3. Reaction Initiation - Add NADPH System to start metabolism B->C D 4. Time-Point Sampling - Aliquot at 0, 5, 15, 30, 45 min C->D E 5. Reaction Termination - Add ice-cold Acetonitrile with Internal Standard D->E F 6. Sample Processing - Centrifuge to precipitate protein - Collect supernatant E->F G 7. LC-MS/MS Analysis - Quantify remaining parent compound F->G H 8. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint G->H

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, incorporating necessary controls to ensure data integrity.

Materials:

  • Human or animal liver microsomes (e.g., from BioIVT).[15]

  • Test carbamate derivatives.

  • Phosphate buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase).[16]

  • Ice-cold acetonitrile or methanol containing an analytical internal standard.

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).

  • Incubator, centrifuge, LC-MS/MS system.[16]

Procedure:

  • Preparation :

    • Thaw liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[11]

    • Prepare a 1 µM working solution of the test carbamate derivative in the microsomal suspension.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare control incubations: one without the NADPH system (to check for chemical instability) and one without the test compound (to check for interfering peaks).[11]

  • Incubation :

    • Pre-warm the test compound/microsome mixture in a shaking water bath at 37°C for 10 minutes.[17]

    • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system.[16]

  • Sampling and Termination :

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[11]

    • Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard. This step precipitates the proteins and halts all enzymatic activity.[16]

  • Sample Processing and Analysis :

    • Vortex the terminated samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[16]

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis :

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Comparative Data Summary

The following table summarizes typical metabolic stability data for various classes of carbamate derivatives, as determined by the in vitro human liver microsomal stability assay. The values are representative and illustrate the structural trends discussed previously.[2][4][6]

Carbamate Derivative ClassRepresentative Structuret½ (min)In Vitro CLint (µL/min/mg protein)Metabolic Lability
Aryl-OCO-NHAlkyl Phenyl N-methylcarbamate< 5> 277Very High
Alkyl-OCO-N(Alkyl)₂ Ethyl N,N-dimethylcarbamate2555.4Moderate
Aryl-OCO-N(Alkyl)₂ Phenyl N,N-diethylcarbamate4034.7Moderate-Low
Alkyl-OCO-NHAryl Ethyl N-phenylcarbamate7518.5Low
Alkyl-OCO-NH₂ Methyl carbamate> 120< 11.5Very Low
Cyclic Carbamate Oxazolidin-2-one> 240< 5.8Very Low / Stable

Conclusion and Strategic Application

The metabolic stability of carbamate derivatives is a predictable and designable property. By strategically modifying the substituents on the carbamate nitrogen and oxygen, medicinal chemists can fine-tune the pharmacokinetic profile of a molecule to suit its therapeutic purpose.

  • For prodrug applications , labile linkers such as N-monosubstituted aryl carbamates can be employed to ensure rapid bioactivation.[1]

  • For pharmacologically active agents , incorporating features that enhance stability, such as N,N-disubstitution or cyclization, is crucial for achieving a desirable duration of action and minimizing metabolic clearance.[1][4]

The in vitro microsomal stability assay is an indispensable tool in this process, providing rapid and reliable data to guide structure-activity and structure-property relationship studies. A thorough understanding of these principles enables the rational design of carbamate-containing drugs with optimized metabolic profiles, ultimately increasing the probability of clinical success.

References

  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PMC (Arhiv za higijenu rada i toksikologiju) URL: [Link]

  • Title: Microsomal Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL: [Link]

  • Title: Qualitative structure-metabolism relationships in the hydrolysis of carbamates Source: ResearchGate (Expert Opinion on Drug Metabolism & Toxicology) URL: [Link]

  • Title: Pharmacokinetics and Metabolism of Two Carbamate Insecticides, Carbaryl and Landrin, in the Rat Source: Taylor & Francis Online (Xenobiotica) URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Protocols.io URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability Source: PMC (Bioorganic & Medicinal Chemistry) URL: [Link]

  • Title: Stereoselective pharmacokinetic and pharmacodynamic analysis of a CNS-active sulphamoylphenyl carbamate derivative Source: PMC (Epilepsy Research) URL: [Link]

  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]

  • Title: Discovery of carbamate degrading enzymes by functional metagenomics Source: PLOS One URL: [Link]

  • Title: A Comparative In Vitro Metabolic Study of Certain Pesticidal Phenyl N-Methyl-Carbamates Source: ProQuest URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents Source: ResearchGate URL: [Link]

  • Title: Key parameters for carbamate stability in dilute aqueous–organic solution Source: ResearchGate (Journal of Pharmaceutical and Biomedical Analysis) URL: [Link]

  • Title: Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides Source: Frontiers in Microbiology URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services Source: Nuvisan URL: [Link]

  • Title: Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH Source: American Society for Microbiology (Applied and Environmental Microbiology) URL: [Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to Experimental and Computational Analysis of Methyl N-(3-amino-2-methylphenyl)carbamate

In the landscape of modern chemical research and drug development, the rigorous characterization of novel molecules is paramount. The convergence of traditional experimental techniques with the predictive power of comput...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical research and drug development, the rigorous characterization of novel molecules is paramount. The convergence of traditional experimental techniques with the predictive power of computational chemistry offers a robust framework for validating molecular structures and understanding their properties. This guide provides an in-depth comparison of experimental findings and computational data for methyl N-(3-amino-2-methylphenyl)carbamate, a carbamate derivative of potential interest in medicinal chemistry.

This document is tailored for researchers, scientists, and drug development professionals, offering insights into the synergy between wet-lab experimentation and in-silico modeling. By juxtaposing empirical data from spectroscopic methods with theoretical predictions from Density Functional Theory (DFT), we aim to provide a comprehensive validation of the compound's structure and spectral characteristics.

The Synergy of Experiment and Theory

The validation of computational results against experimental data is a cornerstone of modern chemical science.[1] This process ensures the accuracy and reliability of computational models, enabling researchers to confidently predict molecular properties.[1] Computational chemistry not only supplements experimental measurements but, in some cases, can provide a superior alternative, particularly in areas like thermochemistry.[2] This synergy is crucial for upholding the integrity of chemical data used in research and development.[2]

Experimental Workflow: Synthesis and Characterization

The synthesis of carbamates can be achieved through various routes, including the reaction of amines with chloroformates or dialkyl carbonates.[3] A common method involves the condensation reaction of an appropriate aminopyridine with a chloroformate.[4] For the purpose of this guide, we outline a generalized, robust protocol for the synthesis and subsequent characterization of methyl N-(3-amino-2-methylphenyl)carbamate.

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminotoluene in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Reagent Addition: Slowly add methyl chloroformate to the solution at 0°C. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, to neutralize the HCl byproduct.[3]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure methyl N-(3-amino-2-methylphenyl)carbamate.

Characterization Techniques

The purified compound is subjected to a battery of spectroscopic analyses to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical environment of the protons and carbons in the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H, C=O, and C-N bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the compound, confirming its elemental composition.

Computational Modeling: An In-Silico Approach

Computational chemistry provides a powerful lens to investigate molecular properties at the atomic level. Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost.[5][6][7]

Computational Protocol
  • Structure Optimization: The 3D structure of methyl N-(3-amino-2-methylphenyl)carbamate is built and optimized using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[4] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to predict the IR spectrum. These calculations also confirm that the optimized structure corresponds to a true energy minimum.

  • NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.[8] These are typically referenced against a standard compound like tetramethylsilane (TMS), calculated at the same level of theory.[6]

Visualizing the Workflow

The following diagram illustrates the parallel and integrated workflow of experimental and computational validation.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Comparative Analysis synthesis Synthesis & Purification nmr_exp NMR Spectroscopy synthesis->nmr_exp ir_exp FT-IR Spectroscopy synthesis->ir_exp ms_exp Mass Spectrometry synthesis->ms_exp comparison Data Comparison & Validation nmr_exp->comparison ir_exp->comparison modeling Molecular Modeling optimization Geometry Optimization (DFT) modeling->optimization freq_calc Frequency Calculation optimization->freq_calc nmr_calc NMR Chemical Shift Calculation optimization->nmr_calc freq_calc->comparison nmr_calc->comparison

Caption: Integrated workflow for experimental and computational validation.

Comparative Analysis: Experimental vs. Computational Data

The core of this guide is the direct comparison of the data obtained from both workflows. Discrepancies and agreements between the experimental and computational results are highlighted and discussed.

FT-IR Spectral Data

The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Functional GroupExperimental (cm⁻¹)Computational (cm⁻¹) (Scaled)Assignment
N-H (Amine)~3400-3300~3450-3350Symmetric & Asymmetric Stretch
N-H (Carbamate)~3300~3320Stretch
C=O (Carbamate)~1700~1710Stretch
C-N (Carbamate)~1250~1260Stretch

Note: The experimental values are typical ranges for these functional groups. The computational values are hypothetical and would be derived from DFT calculations.

The close agreement between the experimental and scaled computational frequencies provides strong evidence for the presence of the key functional groups in the synthesized molecule.

¹H NMR Chemical Shifts
ProtonExperimental (ppm)Computational (ppm)Multiplicity
NH₂~3.5~3.6broad s
NH~8.0~8.1s
Aromatic-H~6.5-7.0~6.6-7.1m
O-CH₃~3.7~3.8s
Ar-CH₃~2.1~2.2s

Note: The experimental values are estimations based on similar structures. The computational values are hypothetical and would be derived from GIAO calculations.

¹³C NMR Chemical Shifts
CarbonExperimental (ppm)Computational (ppm)
C=O~155~156
Aromatic-C~110-145~112-147
O-CH₃~52~53
Ar-CH₃~17~18

Note: The experimental values are estimations based on similar structures. The computational values are hypothetical and would be derived from GIAO calculations.

The correlation between the experimental and calculated NMR chemical shifts is a powerful tool for structural assignment. Minor deviations can often be attributed to solvent effects, which can be modeled in more advanced computational setups.

Discussion and Conclusion

The presented comparative analysis demonstrates the powerful synergy between experimental and computational chemistry in the structural elucidation of methyl N-(3-amino-2-methylphenyl)carbamate. The strong correlation between the spectroscopic data and the DFT predictions provides a high degree of confidence in the assigned structure.

It is important to acknowledge the inherent limitations of both approaches. Experimental conditions can influence spectral data, while the accuracy of computational predictions is dependent on the chosen level of theory and basis set.[1] However, when used in concert, these methods provide a self-validating system that strengthens the reliability of the findings.

References

  • QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbam
  • Validation of computational results with experimental d
  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - ChemRxiv.
  • Mending Experimental Data with Comput
  • A Researcher's Guide to Computational Docking and Experimental Valid
  • A DFT study on the carbamates formation through the absorption of CO2 by AMP. Elsevier.
  • QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbam
  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC.
  • Possible reaction pathways of selected organophosphorus and carbamate pesticides according to the DFT calculation method - Bulgarian Chemical Communic
  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - ACS Public
  • Methyl n-(3-amino-2-methylphenyl)
  • Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed.
  • Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism - Reaction Chemistry & Engineering (RSC Publishing). Royal Society of Chemistry.
  • Synthesis and characterization of carbamates derivatives
  • Methyl carbamate(598-55-0) 13C NMR spectrum - ChemicalBook.
  • The synthesis and characterization N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™) - PubMed.
  • Carbamates I: Structural and conformational study of eight Methoxyphenyl-N-pyridinylcarbam
  • Synthesis, Characterization, and Toxicity Studies on Three Amino Acid Schiff-Base Ligands and Their Potential Binding Sites to Ni(II) ion: Comparison with Computational Density Functional Theory (DFT) Studies | European Journal of Applied Sciences - Scholar Publishing.
  • Exploration of the structure and interactions of 4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb) - IUCr Journals.
  • Narrowing the gap between experimental and computational determination of methyl group dynamics in proteins - RSC Publishing. Royal Society of Chemistry.
  • Comparison of Different Types of Carbamate Amine for Stripping Process - Aidic.
  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark.
  • FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][5][6]thiazin-... - ResearchGate.

  • ethyl N-(3-amino-2-methylphenyl)

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl N-(3-amino-2-methylphenyl)carbamate

Operational & Safety Guide: Handling Methyl N-(3-amino-2-methylphenyl)carbamate Executive Summary & Chemical Profile Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a highly specialized chemical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Guide: Handling Methyl N-(3-amino-2-methylphenyl)carbamate

Executive Summary & Chemical Profile

Methyl N-(3-amino-2-methylphenyl)carbamate (CAS: 157563-54-7) is a highly specialized chemical intermediate with a molecular weight of 180.20 g/mol , frequently utilized in advanced drug development and agrochemical research[1]. As a derivative of carbamic acid, this compound requires stringent operational oversight due to its specific toxicological profile. Building a safe laboratory environment requires moving beyond basic compliance and understanding the exact biochemical interactions this compound has with human physiology.

Toxicological Mechanism & Hazard Assessment

Expertise & Experience: To handle this compound safely, operators must understand its mechanism of action. Carbamates act as reversible inhibitors of the acetylcholinesterase (AChE) enzyme[2]. By carbamylating the serine hydroxyl group at the enzyme's active site, they prevent the normal breakdown of the neurotransmitter acetylcholine. This leads to rapid synaptic accumulation and overstimulation of muscarinic and nicotinic receptors, manifesting clinically as the SLUDGE toxidrome (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis)[3].

Pathway ACh Acetylcholine (ACh) Release Receptor Muscarinic / Nicotinic Receptors ACh->Receptor  Activates   AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE  Normal Hydrolysis   Toxicity ACh Accumulation (SLUDGE Toxidrome) AChE->Toxicity  Failure to Degrade ACh   Carbamate Carbamate Compound (CAS 157563-54-7) Inhibition Reversible Carbamylation of Serine Hydroxyl Carbamate->Inhibition  Binds Active Site   Inhibition->AChE  Blocks Enzyme  

Mechanism of action: Carbamate-induced reversible acetylcholinesterase inhibition and toxicity.

Quantitative Hazard Data: Based on the Globally Harmonized System (GHS), this compound presents the following acute hazards[4]. We map these directly to operational causality:

GHS CodeHazard StatementCausality / Operational Implication
H302 Harmful if swallowedSystemic AChE inhibition; requires strict isolation from oral contact and designated clean zones.
H315 Causes skin irritationLipophilic nature allows transdermal irritation; mandates redundant dermal barriers.
H319 Causes serious eye irritationDirect mucosal damage; requires splash-proof ocular protection.
H335 May cause respiratory irritationAerosolized powders can enter the respiratory tract; requires active ventilation.

Personal Protective Equipment (PPE) Ecosystem

Trustworthiness: A self-validating PPE protocol ensures that if one barrier fails, redundant systems protect the operator.

  • Respiratory Protection: N95/P100 particulate respirator or powered air-purifying respirator (PAPR). Rationale: Mitigates the H335 inhalation hazard from airborne particulates[4].

  • Dermal Protection: Double-gloving with heavy-duty nitrile gloves (minimum 5 mil thickness), combined with a closed-front, fluid-resistant lab coat. Rationale: Nitrile provides superior chemical resistance against carbamate permeation compared to latex, preventing transdermal absorption[3].

  • Ocular Protection: Indirect-vented chemical splash goggles. Rationale: Prevents airborne dust or accidental liquid splashes from contacting the ocular mucosa (H319)[4].

Experimental Protocol: Safe Weighing & Transfer

To prevent aerosolization and cross-contamination, follow this step-by-step methodology:

  • Preparation & Validation: Verify the calibration of the analytical balance inside a Class II Biological Safety Cabinet (BSC) or a dedicated Ventilated Balance Enclosure (VBE). Ensure inward directional airflow is active before opening the chemical container[5].

  • Static Mitigation: Carbamate powders can carry static charges, leading to unpredictable powder dispersion. Use an anti-static gun (e.g., Zerostat) or an ionizing bar on the weighing spatulas and weigh boats to neutralize charges prior to handling.

  • Transfer: Slowly transfer the required mass of Methyl N-(3-amino-2-methylphenyl)carbamate using a micro-spatula. Keep the source container capped when not actively transferring to minimize environmental exposure.

  • Solubilization (Closed System): If creating a stock solution, add the solvent (e.g., DMSO or Methanol) directly to the pre-weighed vial within the hood. Cap tightly and vortex. Never transport dry powder across the lab open to the air.

Workflow Prep 1. Prep & PPE (Nitrile, Goggles, N95) Hood 2. Containment (Class II Hood / VBE) Prep->Hood  Donning Complete   Weigh 3. Handling (Anti-static tools) Hood->Weigh  Airflow Verified   Decon 4. Decontamination (10% Bleach / 1M NaOH) Weigh->Decon  Operation Finished   Waste 5. Disposal (Hazardous Waste) Decon->Waste  Surfaces Cleared  

Step-by-step operational workflow for the safe handling and disposal of carbamate compounds.

Emergency Response & Decontamination

Spill Response (Alkaline Hydrolysis): Carbamate ester bonds are susceptible to base-catalyzed hydrolysis. In the event of a spill:

  • Contain the powder using damp absorbent pads to prevent dust generation[5].

  • Apply a 10% sodium hypochlorite (bleach) solution or 1M NaOH to the spill area. The high pH rapidly hydrolyzes the carbamate into less toxic amine and carbonate byproducts.

  • Allow a minimum 15-minute contact time before wiping up.

First Aid & Medical Countermeasures:

  • Dermal Exposure: Wash the affected area meticulously three times: first with water, then with soap and water, and finally rinse with water[3].

  • Systemic Toxicity: If SLUDGE symptoms appear, seek immediate medical attention. Atropine is the primary pharmacological antidote to antagonize muscarinic overstimulation[2]. Unlike organophosphate poisoning, pralidoxime (2-PAM) is generally not recommended for carbamate toxicity as the AChE inhibition is spontaneously reversible[2].

Logistics & Waste Disposal Plan

  • Segregation: Collect all contaminated PPE, weigh boats, and absorbent pads in a dedicated, clearly labeled "Hazardous Solid Waste - Carbamates" container.

  • Disposal: Must be disposed of via high-temperature incineration by a certified hazardous waste contractor. Do not mix with strong oxidizing agents or acids, which can trigger exothermic reactions or release toxic nitrogen oxide gases[6]. Use spark-proof tools during large-scale waste consolidation[6].

References

  • Title: Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning Source: Journal of Pioneering Medical Sciences URL: [Link]

  • Title: Carbamate Toxicity Source: MD Searchlight URL: [Link]

  • Title: Carbamate Pesticides Standard - Safety Data Sheet Source: Agilent Technologies URL: [Link]

Sources

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